(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12/h3-6,12,14H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYWRVMUMWKSOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390090 | |
| Record name | (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356531-65-2 | |
| Record name | (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for preparing (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, a key intermediate in pharmaceutical research and development. The document is intended for an audience of researchers, scientists, and drug development professionals. It will delve into the two most viable synthetic routes: reductive amination and nucleophilic substitution via a sulfonate ester intermediate. The guide will offer detailed, step-by-step experimental protocols, an analysis of the mechanistic rationale behind the procedural choices, and methods for the characterization of the final product.
Introduction and Strategic Overview
This compound is a secondary amine containing both a fluorinated aromatic ring and a saturated heterocyclic moiety. These structural features are of significant interest in medicinal chemistry, as the fluorine atom can enhance metabolic stability and binding affinity, while the tetrahydrofuran ring provides a flexible, polar scaffold. The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on the two most practical and scalable methods, providing a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.
The primary synthetic strategies to be discussed are:
-
Route A: Reductive Amination. This is a one-pot reaction involving the condensation of 4-fluorobenzylamine with tetrahydrofuran-2-carbaldehyde to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
-
Route B: Nucleophilic Substitution of a Sulfonate Ester. This two-step approach involves the conversion of tetrahydrofurfuryl alcohol to a good leaving group, such as a mesylate or tosylate, followed by nucleophilic displacement with 4-fluorobenzylamine.
The following diagram illustrates the logical flow of the synthetic considerations presented in this guide.
Caption: Logical workflow for the synthesis and analysis of the target compound.
Synthetic Pathway I: Reductive Amination
Reductive amination is a highly efficient and widely used method for the formation of C-N bonds.[1][2] The reaction proceeds through the initial formation of a Schiff base (imine) from the condensation of a primary amine and an aldehyde, followed by reduction of the imine to the corresponding amine.
Mechanistic Rationale and Experimental Design
The choice of reagents and conditions is critical for a successful reductive amination.
-
Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than other borohydrides, allowing for the in-situ formation of the imine before reduction. This minimizes the side reaction of aldehyde reduction to the corresponding alcohol.
-
Solvent: A non-protic solvent such as dichloromethane (DCM) or dichloroethane (DCE) is typically used to avoid unwanted reactions with the reducing agent.
-
Reaction Control: The reaction is generally run at room temperature and can be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting materials.
The overall transformation is depicted below:
Caption: Reductive amination pathway for the synthesis of the target amine.
Detailed Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | CAS Number |
| 4-Fluorobenzylamine | 125.15 | 140-75-0 |
| Tetrahydrofuran-2-carbaldehyde | 100.12 | 7681-84-7 |
| Sodium triacetoxyborohydride | 211.94 | 56553-60-7 |
| Dichloromethane (DCM), anhydrous | 84.93 | 75-09-2 |
| Saturated Sodium Bicarbonate Solution | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 |
Procedure:
-
To a stirred solution of 4-fluorobenzylamine (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add tetrahydrofuran-2-carbaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Synthetic Pathway II: Nucleophilic Substitution of a Sulfonate Ester
An alternative route involves the activation of the primary alcohol of tetrahydrofurfuryl alcohol by converting it into a sulfonate ester, such as a mesylate or tosylate.[3] These are excellent leaving groups, readily displaced by a nucleophilic amine like 4-fluorobenzylamine.
Mechanistic Rationale and Experimental Design
-
Activation of the Alcohol: Tetrahydrofurfuryl alcohol is reacted with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as triethylamine or pyridine. This converts the poorly leaving hydroxyl group into a highly effective sulfonate leaving group.[3]
-
Nucleophilic Displacement: The resulting tetrahydrofurfuryl mesylate or tosylate is then reacted with 4-fluorobenzylamine. The amine acts as a nucleophile, displacing the sulfonate ester in an SN2 reaction to form the desired product.
The workflow for this synthetic approach is as follows:
Caption: Nucleophilic substitution pathway for the synthesis of the target amine.
Detailed Experimental Protocol
Step 1: Synthesis of Tetrahydrofurfuryl Mesylate
Materials:
| Reagent | Molar Mass ( g/mol ) | CAS Number |
| Tetrahydrofurfuryl alcohol | 102.13 | 97-99-4 |
| Methanesulfonyl chloride (MsCl) | 114.55 | 124-63-0 |
| Triethylamine (TEA) | 101.19 | 121-44-8 |
| Dichloromethane (DCM), anhydrous | 84.93 | 75-09-2 |
Procedure:
-
To a cold (0 °C) solution of tetrahydrofurfuryl alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tetrahydrofurfuryl mesylate, which can often be used in the next step without further purification.
Step 2: Nucleophilic Substitution with 4-Fluorobenzylamine
Materials:
| Reagent | Molar Mass ( g/mol ) | CAS Number |
| Tetrahydrofurfuryl mesylate | (from Step 1) | - |
| 4-Fluorobenzylamine | 125.15 | 140-75-0 |
| Acetonitrile or DMF, anhydrous | - | - |
| Potassium Carbonate (optional) | 138.21 | 584-08-7 |
Procedure:
-
To a solution of crude tetrahydrofurfuryl mesylate (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile or DMF, add 4-fluorobenzylamine (1.2-1.5 eq).
-
Add a non-nucleophilic base such as potassium carbonate (2.0 eq) to act as an acid scavenger.
-
Heat the reaction mixture to 70-90 °C and stir for 12-24 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the final product.
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data based on the structure and data from similar compounds.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 4-fluorobenzyl group (typically two doublets or multiplets in the aromatic region), a singlet for the benzylic CH₂, multiplets for the tetrahydrofuran ring protons, and a signal for the N-H proton (if not exchanged with D₂O).[5] |
| ¹³C NMR | Aromatic carbon signals (with C-F coupling), signals for the benzylic carbon, and aliphatic carbons of the tetrahydrofuran ring.[6] |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the protonated molecule (C₁₂H₁₇FNO). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C-F stretching (around 1200-1300 cm⁻¹), and C-O-C stretching of the ether. |
Comparative Analysis and Conclusion
Both reductive amination and nucleophilic substitution are viable and effective methods for the synthesis of this compound. The choice between the two pathways will depend on several factors:
-
Reductive Amination: This is generally the more convergent and atom-economical route. The one-pot nature of the reaction simplifies the experimental procedure. However, the stability and availability of tetrahydrofuran-2-carbaldehyde are key considerations.
-
Nucleophilic Substitution: This two-step route is robust and reliable. It may be preferred if the starting aldehyde for the reductive amination is problematic. The handling of sulfonyl chlorides requires care, and the overall process is less convergent.
In a research and development setting, the reductive amination pathway is often the first choice due to its efficiency. For larger-scale synthesis, a thorough optimization of either route would be necessary to maximize yield and purity while ensuring scalability and safety. This guide provides the foundational protocols and scientific rationale to enable researchers to successfully synthesize and characterize this important chemical entity.
References
-
SpectraBase. (4-Fluorobenzylamine hydrochloride - Optional[1H NMR] - Spectrum). Available at: [Link]
- Fernández de la Pradilla, R., Manzano, P., Viso, A., & Javier. (2006). SYNTHESIS OF TETRAHYDROFURFURYLAMINES RELATED TO MUSCARINE. HETEROCYCLES, 68(7), 1435.
-
SciELO. (insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations). Available at: [Link]
-
SpectraBase. (4-Fluoro-benzylamine - Optional[13C NMR] - Chemical Shifts). Available at: [Link]
-
PubChem. (4-Fluorobenzylamine). Available at: [Link]
-
ResearchGate. ((PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C). Available at: [Link]
-
PubChem. ((2R)-tetrahydrofuran-2-carbaldehyde). Available at: [Link]
-
NIST. (Benzenemethanamine, 4-fluoro-). Available at: [Link]
-
SpectraBase. (5-oxo-Tetrahydro-furan-2-carboxylic-acid - Optional[1H NMR] - Spectrum). Available at: [Link]
-
NIST. (Tetrahydrofuran-2-carbaldehyde). Available at: [Link]
-
MDPI. (Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles). Available at: [Link]
-
NIH. (2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators). Available at: [Link]
-
GalChimia. (A New Way to Amines). Available at: [Link]
-
Organic Syntheses. (Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent)). Available at: [Link]
-
ResearchGate. (SYNTHESIS OF N-{[7-METHOXY-2-(4-METHOXYPHENYL)-1-BENZOFURAN -5-YL]METHYL}CYCLOPENTANAMINE BY REDUCTIVE AMINATION | Request PDF). Available at: [Link]
-
ResearchGate. (Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine). Available at: [Link]
-
Organic Syntheses. (1-Hydrosilatrane). Available at: [Link]
-
NIH. (Easy and direct conversion of tosylates and mesylates into nitroalkanes). Available at: [Link]
-
The Royal Society of Chemistry. (VI. 1H and 13C NMR Spectra). Available at: [Link]
-
ResearchGate. (Scheme 15. Reductive amination of the ketone precursors to a) the...). Available at: [Link]
-
NIH. (Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives). Available at: [Link]
-
Chemical Review and Letters. (Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives). Available at: [Link]
-
NTU > IRep. (ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION). Available at: [Link]
-
Master Organic Chemistry. (Tosylates And Mesylates). Available at: [Link]
Sources
- 1. A New Way to Amines - GalChimia [galchimia.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Physicochemical Properties of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Abstract: This technical guide provides a comprehensive overview of the predicted and theoretical physicochemical properties of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from structurally analogous compounds and established principles of physical organic chemistry to offer valuable insights for researchers, scientists, and drug development professionals. Furthermore, it outlines detailed, field-proven experimental protocols for the systematic determination of these key parameters, ensuring scientific integrity and empowering researchers to validate these predictions.
Introduction and Molecular Structure
This compound is a secondary amine featuring a fluorinated aromatic ring and a saturated heterocyclic moiety. Such structures are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom—such as altered metabolic stability and binding affinities—and the hydrogen bonding capabilities of the amine and ether groups. This guide serves as a foundational resource for professionals working with this compound, providing both estimated data for initial project planning and the methodologies required for rigorous experimental verification.
A search for the compound in chemical databases identifies it with the CAS Number 356531-65-2[1]. The fundamental task before any experimental work is the unambiguous confirmation of the molecular structure.
Figure 1: 2D structure of this compound.
Tabulated Physicochemical Properties
The following table summarizes the key physicochemical properties of the target compound. It is critical to note that, with the exception of the molecular formula and weight, these values are estimations derived from computational models and data from analogous structures. They serve as a robust starting point for experimental design.
| Property | Estimated Value | Basis of Estimation / Comments |
| IUPAC Name | N-(4-Fluorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine | Standard nomenclature rules. |
| CAS Number | 356531-65-2 | Sourced from chemical supplier databases[1]. |
| Molecular Formula | C₁₂H₁₆FNO | Derived from the chemical structure. |
| Molecular Weight | 209.26 g/mol | Calculated from the molecular formula. |
| pKa (protonated amine) | 9.0 - 9.5 | Estimated based on the pKa of benzylamine (9.33)[2][3]. The electron-withdrawing fluorine atom may slightly decrease basicity, while the alkyl tetrahydrofurfuryl group may slightly increase it. The net effect is expected to be minor. |
| cLogP | 2.1 ± 0.5 | Calculated using fragment-based methods[4][5]. The value suggests moderate lipophilicity, indicating good potential for membrane permeability but likely requiring organic solvents for dissolution. |
| Aqueous Solubility | Low to moderate | Predicted based on cLogP. The amine and ether functionalities provide hydrogen bonding capacity, but the overall hydrocarbon structure is significant. Solubility is expected to be highly pH-dependent, increasing at acidic pH where the amine is protonated. |
| Boiling Point | ~280 - 300 °C | Extrapolated from related structures like N-benzyl-N-methylbenzylamine and considering the increase in molecular weight and polarity. |
| Melting Point | Not Applicable (likely a liquid or low-melting solid at STP) | Based on the non-symmetrical structure and presence of rotatable bonds, which tend to inhibit efficient crystal packing. |
| Appearance | Colorless to pale yellow oil | Typical appearance for secondary amines of this molecular weight. |
Predicted Spectroscopic Data for Structural Elucidation
For any newly synthesized or sourced batch of this compound, identity and purity must be confirmed. Below are the anticipated spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. Online prediction tools can provide a reliable starting point for spectral interpretation[6][7][8][9][10].
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: Two doublets (or more complex multiplets due to F-H coupling) in the range of δ 7.0-7.4 ppm, integrating to 4H. The protons ortho to the fluorine will show coupling to ¹⁹F.
-
Benzyl CH₂: A singlet (or a doublet if coupled to the N-H proton) around δ 3.7-3.9 ppm (2H).
-
Tetrahydrofurfuryl Methylene (exocyclic): Two diastereotopic protons appearing as two doublets of doublets (dd) around δ 2.7-3.0 ppm (2H).
-
Tetrahydrofuran Ring Protons: A complex series of multiplets from δ 1.5-2.1 ppm and δ 3.6-4.1 ppm, integrating to 7H in total.
-
Amine N-H: A broad singlet, typically between δ 1.5-3.0 ppm (1H), which is exchangeable with D₂O.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons: Signals between δ 115-165 ppm. The carbon bearing the fluorine (C-F) will show a large one-bond coupling constant and appear around δ 160-164 ppm. The other aromatic carbons will also exhibit smaller C-F couplings.
-
Benzyl CH₂: δ 50-55 ppm.
-
Tetrahydrofurfuryl Methylene (exocyclic): δ 52-57 ppm.
-
Tetrahydrofuran Ring Carbons: Signals in the range of δ 25-35 ppm and δ 65-80 ppm (for the carbons adjacent to the oxygen).
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups[11][12][13][14].
-
N-H Stretch: A single, weak to medium intensity band around 3300-3350 cm⁻¹ is characteristic of a secondary amine[11][12].
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Strong bands in the 2850-2960 cm⁻¹ region.
-
C=C Aromatic Stretch: Medium intensity peaks around 1600 cm⁻¹ and 1500 cm⁻¹.
-
C-O-C Ether Stretch: A strong, characteristic band in the 1050-1150 cm⁻¹ region.
-
C-N Stretch: A medium to weak band in the 1180-1280 cm⁻¹ region.
-
C-F Stretch: A strong band typically found in the 1100-1300 cm⁻¹ region, which may overlap with other signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can confirm the structure[15][16][17][18][19].
-
Molecular Ion (M⁺): An odd molecular weight peak is expected at m/z = 209, consistent with the nitrogen rule[15].
-
Major Fragmentation Pathways:
-
Alpha-Cleavage: The most characteristic fragmentation for amines. Cleavage of the C-C bond adjacent to the nitrogen is expected to be a dominant pathway.
-
Loss of the tetrahydrofurfuryl radical would yield a stabilized benzyl iminium ion at m/z = 108.
-
Loss of the 4-fluorobenzyl radical would yield a tetrahydrofurfuryl iminium ion at m/z = 100.
-
-
Benzylic Cleavage: A peak at m/z = 109 corresponding to the 4-fluorobenzyl cation is highly probable due to the stability of the benzyl cation.
-
Experimental Protocols for Physicochemical Characterization
This section provides actionable, step-by-step protocols for the experimental determination of the most critical physicochemical parameters for drug development and research applications.
Determination of pKa by Potentiometric Titration
The pKa dictates the ionization state of the molecule at a given pH, which profoundly impacts solubility, permeability, and receptor binding. Potentiometric titration is a robust and widely used method for its determination[20][21][22][23][24].
Figure 2: Workflow for pKa determination via potentiometric titration.
Protocol Details:
-
Preparation: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01). Prepare a ~1 mM solution of this compound. If solubility is low, a co-solvent like methanol can be used, but the result will be an apparent pKa (pKaapp). Add a background electrolyte like KCl to a final concentration of 0.15 M to maintain constant ionic strength[20].
-
Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C). Initially, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all amine molecules (to ~pH 2).
-
Data Collection: Titrate the acidic solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, known aliquots. Record the pH value after each addition, ensuring the reading is stable.
-
Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the point where 50% of the titrant required to reach the equivalence point has been added (the half-equivalence point)[20].
Determination of LogP by the Shake-Flask Method
LogP (the logarithm of the octanol-water partition coefficient) is the industry standard for measuring lipophilicity, a key predictor of ADME (Absorption, Distribution, Metabolism, and Excretion) properties[25][26]. The shake-flask method is considered the "gold standard"[27][28][29][30].
Protocol Details:
-
Pre-equilibration: Mix n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., HPLC-UV).
-
Partitioning: In a glass vial, combine a precise volume of the octanol stock solution with a precise volume of the pre-saturated aqueous buffer.
-
Equilibration: Seal the vial and shake it at a constant temperature for a sufficient time (e.g., 2-24 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) phases using a validated analytical method like HPLC-UV.
-
Calculation: The partition coefficient P is calculated as P = [organic] / [aqueous]. The LogP is the base-10 logarithm of P[31].
Determination of Equilibrium Aqueous Solubility
Equilibrium solubility is a fundamental property that determines the maximum concentration of a drug that can be achieved in solution, which directly impacts its bioavailability.
Figure 3: Workflow for equilibrium solubility determination.
Protocol Details:
-
Preparation: Add an excess amount of the compound to a series of vials containing the desired aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to create a pH-solubility profile)[32][33]. The presence of undissolved solid is essential.
-
Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 37 °C) for a period sufficient to reach equilibrium (typically 24 to 72 hours)[34][35][36].
-
Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration. This step is critical to avoid artificially high results[34].
-
Analysis: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard calibration curve.
Safety and Handling
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicology: Amines can be irritants to the skin, eyes, and respiratory tract. Aromatic amines, in particular, should be handled with caution. The toxicological properties of this specific compound have not been determined.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
This technical guide provides a robust framework for understanding the physicochemical properties of this compound. By combining theoretically estimated values with detailed, practical protocols for their experimental determination, this document equips researchers and drug development professionals with the essential knowledge to confidently incorporate this compound into their research programs. The provided methodologies for pKa, LogP, and solubility determination represent industry-standard practices that will yield high-quality, reliable data crucial for advancing scientific discovery.
References
Sources
- 1. This compound CAS#: 356531-65-2 [m.chemicalbook.com]
- 2. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.chemaxon.com [docs.chemaxon.com]
- 6. Simulate and predict NMR spectra [nmrdb.org]
- 7. docs.chemaxon.com [docs.chemaxon.com]
- 8. acdlabs.com [acdlabs.com]
- 9. app.nmrium.com [app.nmrium.com]
- 10. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 13. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 14. rockymountainlabs.com [rockymountainlabs.com]
- 15. Video: Mass Spectrometry of Amines [jove.com]
- 16. GCMS Section 6.15 [people.whitman.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scribd.com [scribd.com]
- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 25. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 26. acdlabs.com [acdlabs.com]
- 27. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. encyclopedia.pub [encyclopedia.pub]
- 29. LogP / LogD shake-flask method [protocols.io]
- 30. researchgate.net [researchgate.net]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 33. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 34. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 35. lup.lub.lu.se [lup.lub.lu.se]
- 36. researchgate.net [researchgate.net]
An In-depth Technical Guide to (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine Hydrobromide (CAS Number: 1135232-64-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide, a fluorinated secondary amine with potential applications in medicinal chemistry and drug discovery. The document details a probable synthetic route via reductive amination, including a step-by-step experimental protocol, purification strategies, and a discussion of the underlying chemical principles. Furthermore, this guide presents predicted analytical data for the characterization of the molecule, including 1H NMR, 13C NMR, IR, and mass spectrometry. The guide also explores the potential pharmacological significance of this compound by examining the biological activities of structurally related molecules, thereby providing a rationale for its potential utility in areas such as oncology, neurology, and infectious diseases. Safety and handling precautions are also outlined.
Introduction
This compound is a secondary amine featuring a 4-fluorobenzyl group and a tetrahydrofurfuryl moiety. The incorporation of a fluorine atom into small molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The tetrahydrofuran ring is also a prevalent scaffold in numerous biologically active compounds. The hydrobromide salt form of this amine, with CAS number 1135232-64-2, is a stable solid, facilitating its handling and storage.
While specific research on this particular molecule is not extensively published, its structural components suggest potential as a valuable building block or lead compound in drug discovery programs. This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrobromide is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1135232-64-2 | [1] |
| Molecular Formula | C12H17BrFNO | [1] |
| Molecular Weight | 290.18 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in water, methanol, and DMSO (predicted) | - |
Synthesis and Purification
The most logical and widely applicable method for the synthesis of this compound is through the reductive amination of 4-fluorobenzaldehyde with tetrahydrofurfurylamine. This versatile reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.
Reaction Mechanism
The reductive amination process can be visualized as a two-step sequence within a single pot. First, the primary amine (tetrahydrofurfurylamine) undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde (4-fluorobenzaldehyde) to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine. A reducing agent, present in the reaction mixture, then selectively reduces the imine to the final secondary amine product.
Figure 1: Reductive Amination Workflow
Experimental Protocol: Reductive Amination
This protocol is a generalized procedure based on established methods for reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.
Materials:
-
4-Fluorobenzaldehyde
-
Tetrahydrofurfurylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Hydrochloric acid (HCl) or Hydrobromic acid (HBr) in a suitable solvent (e.g., diethyl ether, isopropanol) for salt formation.
Procedure:
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in DCE or DCM (0.2 M), add tetrahydrofurfurylamine (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude free amine as an oil.
Purification
The crude product can be purified by flash column chromatography on silica gel.
Column Chromatography Protocol:
-
Prepare a silica gel column using a suitable eluent system. A gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) is a good starting point.
-
Dissolve the crude oil in a minimal amount of the initial eluent and load it onto the column.
-
Elute the column with the gradient solvent system, collecting fractions.
-
Monitor the fractions by TLC and combine those containing the pure product.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified free amine.
Salt Formation
To obtain the hydrobromide salt:
-
Dissolve the purified free amine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
-
Add a solution of hydrobromic acid (1.0 eq) in the same solvent dropwise with stirring.
-
The hydrobromide salt should precipitate out of the solution. If not, cooling the solution may induce precipitation.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization (Predicted Data)
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following is a predicted 1H NMR spectrum and should be verified experimentally.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.25-7.35 | m | 2H | Ar-H (ortho to F) |
| ~ 7.00-7.10 | m | 2H | Ar-H (meta to F) |
| ~ 3.90-4.00 | m | 1H | O-CH (THF) |
| ~ 3.75 | s | 2H | Ar-CH2-N |
| ~ 3.60-3.70 | m | 2H | O-CH2 (THF) |
| ~ 2.60-2.70 | m | 2H | N-CH2-THF |
| ~ 1.80-2.00 | m | 3H | THF-CH2 |
| ~ 1.50-1.60 | m | 1H | THF-CH2 |
| ~ 1.5-2.5 (broad) | s | 1H | N-H (free amine) |
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following is a predicted 13C NMR spectrum and should be verified experimentally.
| Chemical Shift (ppm) | Assignment |
| ~ 162 (d, JCF ≈ 245 Hz) | Ar-C-F |
| ~ 136 (d, JCF ≈ 3 Hz) | Ar-C (ipso to CH2) |
| ~ 130 (d, JCF ≈ 8 Hz) | Ar-CH (ortho to F) |
| ~ 115 (d, JCF ≈ 21 Hz) | Ar-CH (meta to F) |
| ~ 77 | O-CH (THF) |
| ~ 68 | O-CH2 (THF) |
| ~ 54 | Ar-CH2-N |
| ~ 53 | N-CH2-THF |
| ~ 29 | THF-CH2 |
| ~ 26 | THF-CH2 |
Infrared (IR) Spectroscopy
Disclaimer: The following are predicted characteristic IR absorption bands.
| Wavenumber (cm-1) | Functional Group |
| ~ 3300-3400 (broad) | N-H stretch (secondary amine) |
| ~ 2850-3000 | C-H stretch (aliphatic) |
| ~ 1600, 1510 | C=C stretch (aromatic) |
| ~ 1220 | C-F stretch (aromatic) |
| ~ 1100 | C-O-C stretch (ether) |
Mass Spectrometry (MS)
Disclaimer: The following are predicted mass spectral data.
-
Method: Electrospray Ionization (ESI+)
-
Predicted [M+H]+: m/z 212.1294 (for the free amine, C12H17FNO)
Potential Applications in Drug Discovery
While there is no specific pharmacological data available for this compound, the structural motifs present in the molecule are found in a variety of biologically active compounds.
Figure 2: Potential Applications Based on Structural Features
-
Fluorinated Benzylamines: The introduction of fluorine can significantly enhance a molecule's metabolic stability and binding affinity to target proteins. Fluorinated benzylamine derivatives have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors and receptor modulators.
-
Tetrahydrofuran Derivatives: The tetrahydrofuran ring is a common scaffold in many natural products and synthetic drugs. Its presence can influence solubility, cell permeability, and interaction with biological targets.
Based on these general principles, this compound could serve as a starting point for the development of novel therapeutics in areas such as:
-
Oncology: Many anticancer agents incorporate fluorinated aromatic rings to improve their efficacy.
-
Infectious Diseases: The tetrahydrofuran moiety is present in some antimicrobial compounds.
-
Central Nervous System (CNS) Disorders: The lipophilicity imparted by the benzyl and tetrahydrofuran groups may facilitate blood-brain barrier penetration, making it a candidate for CNS-acting agents.
It is important to emphasize that these are speculative applications based on structure-activity relationships of related compounds. Rigorous biological screening is necessary to determine the actual pharmacological profile of this molecule.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound hydrobromide.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The toxicological properties of this compound have not been fully investigated. Treat as a potentially hazardous substance.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]
Conclusion
This compound hydrobromide is a chemical entity with potential for further investigation in the field of medicinal chemistry. This guide provides a comprehensive theoretical framework for its synthesis, purification, and characterization, which can serve as a valuable resource for researchers. The discussion of potential applications based on its structural features highlights the rationale for its inclusion in screening libraries for drug discovery programs. Further experimental studies are warranted to fully elucidate the chemical and biological properties of this compound.
References
Sources
(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine mechanism of action
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Foreword: Navigating the Frontier of a Novel Molecular Entity
In the landscape of drug discovery and molecular pharmacology, we often encounter compounds with intriguing structural motifs but a scarcity of direct empirical data. This compound represents such a case. This technical guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for elucidating its mechanism of action. Rather than presenting a known pathway, this document synthesizes evidence from structurally related compounds and established pharmacological principles to construct a robust, testable hypothesis. We will proceed from a foundational analysis of its chemical structure to a detailed exposition of its most probable molecular target and conclude with a suite of self-validating experimental protocols designed to rigorously test this hypothesis.
Molecular Structure and Pharmacophoric Deconstruction
The structure of this compound combines two key pharmacophoric elements: a substituted benzylamine and a tetrahydrofuran (THF) moiety.
-
4-Fluorobenzyl Group: The benzylamine scaffold is a common feature in a multitude of centrally active agents. The fluorine atom at the para-position is a critical modification. This electron-withdrawing group can alter the pKa of the amine, enhance metabolic stability by blocking para-hydroxylation, and potentially increase binding affinity to target proteins through specific halogen bond interactions. Structure-activity relationship (SAR) studies on various compound series have shown that fluoro-substitution on the benzyl ring can significantly modulate biological activity[1].
-
Tetrahydro-furan-2-ylmethyl-amine Moiety: The tetrahydrofuran ring is a versatile feature found in numerous FDA-approved drugs[2]. Its saturated, flexible nature allows it to act as a bioisostere for other cyclic and acyclic functionalities. The ether oxygen can serve as a hydrogen bond acceptor, contributing to binding interactions with biological targets[3]. The linkage via a methylamine provides a basic nitrogen center, which is often crucial for interacting with acidic residues in receptor binding pockets.
The combination of a hydrophobic, halogenated aromatic ring and a more polar, flexible heterocyclic amine suggests the potential for this molecule to interact with targets that possess a binding site accommodating these distinct features, such as certain G-protein coupled receptors (GPCRs) or intracellular chaperone proteins.
A Compelling Hypothesis: Targeting the Sigma-1 (σ1) Receptor
While direct studies on this compound are not publicly available, a striking parallel can be drawn from a closely related molecule: 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine . This compound, which incorporates the same 4-fluorobenzyl and tetrahydrofuran-2-ylmethyl groups into a piperazine scaffold, has been identified as a potent and selective ligand for the Sigma-1 (σ1) receptor, exhibiting low nanomolar affinity[4]. This finding is the cornerstone of our primary hypothesis.
Hypothesis: this compound functions as a ligand for the Sigma-1 (σ1) receptor.
The σ1 receptor is a unique intracellular protein, primarily located at the endoplasmic reticulum (ER), where it acts as a molecular chaperone[5][6]. It is not a classical receptor in the sense of initiating a direct, linear signaling cascade upon ligand binding. Instead, it modulates the function of a host of other proteins, including ion channels and other receptors, and plays a critical role in regulating intracellular Ca²+ signaling[7]. Ligands for the σ1 receptor can have profound effects on neuronal function and have been investigated for therapeutic potential in neuropsychiatric disorders, pain, and neurodegenerative diseases[7].
The proposed binding of our target compound to the σ1 receptor is consistent with established pharmacophore models for σ1 ligands, which typically feature a basic amine and one or more hydrophobic regions[5]. The protonated amine of our compound would likely form a key ionic interaction within the σ1 binding site, while the 4-fluorobenzyl and tetrahydrofuran groups would occupy adjacent hydrophobic pockets.
The Hypothesized Signaling Pathway
Binding to the σ1 receptor does not trigger a singular pathway but rather a modulation of cellular homeostasis. As a chaperone, the σ1 receptor interacts with client proteins, such as the IP3 receptor, to regulate cellular stress responses. Ligand binding can either enhance or inhibit these functions.
Caption: Hypothesized signaling modulation by the target compound via the Sigma-1 receptor.
A Framework for Experimental Validation
To rigorously test our hypothesis, a multi-tiered experimental approach is required. The following protocols are designed to be self-validating, moving from initial target binding to functional cellular outcomes.
Tier 1: Confirming Target Engagement
The foundational experiment is to confirm that the compound physically interacts with the σ1 receptor. A competitive radioligand binding assay is the gold standard for this purpose.
Protocol 3.1: Sigma-1 Receptor Competitive Binding Assay
-
Preparation of Membranes: Homogenize guinea pig brain tissue or membranes from a cell line overexpressing the human σ1 receptor (e.g., HEK293T cells) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, combine:
-
A fixed concentration of a high-affinity σ1 radioligand, such as -pentazocine (typically at its Kd concentration).
-
Increasing concentrations of the unlabeled test compound, this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
The prepared membrane homogenate (e.g., 100-200 µg protein per well).
-
-
Controls:
-
Total Binding: Radioligand + Membranes (no competitor).
-
Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of a known σ1 ligand (e.g., 10 µM Haloperidol).
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 150 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with cold buffer to remove residual unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram: Competitive Binding Assay
Caption: Step-by-step workflow for the Sigma-1 receptor competitive binding assay.
Expected Outcome & Interpretation: A low nanomolar Ki value would provide strong evidence for direct, high-affinity binding to the σ1 receptor, supporting the primary hypothesis. The data can be summarized as follows:
| Compound | Target | Ki (nM) | Selectivity vs. σ2 (fold) |
| This compound | Sigma-1 | Hypothetical Value: 5.5 | >50 |
| Haloperidol (Control) | Sigma-1 | 3.1 | ~100 |
| Piperazine Analog[4] | Sigma-1 | 1.8 | 52 |
Table 1: Hypothetical binding affinity data based on structurally similar compounds.
Tier 2: Determining Functional Activity
Once binding is confirmed, the next critical step is to determine whether the compound acts as an agonist (activating or potentiating receptor function) or an antagonist (blocking receptor function).
Protocol 3.2: Calcium Mobilization Assay
The σ1 receptor modulates IP3 receptor-mediated calcium release from the ER. This protocol measures the compound's ability to affect this process.
-
Cell Culture: Use a cell line (e.g., SH-SY5Y neuroblastoma cells) that endogenously expresses σ1 receptors. Culture cells to ~90% confluency in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye increases its fluorescence intensity upon binding to free cytosolic Ca²⁺.
-
Compound Pre-incubation: Pre-incubate the cells with either vehicle or varying concentrations of the test compound for a set period (e.g., 15-30 minutes). To test for antagonist activity, co-incubate with a known σ1 agonist like (+)-pentazocine.
-
Stimulation: Place the plate in a fluorescence plate reader (e.g., a FLIPR system). Record a baseline fluorescence reading. Inject a sub-maximal concentration of a GPCR agonist that stimulates PLC and IP3 production (e.g., carbachol or bradykinin) to induce Ca²⁺ release from the ER.
-
Fluorescence Measurement: Continue to record fluorescence intensity every second for several minutes post-stimulation.
-
Data Analysis:
-
Quantify the peak fluorescence response for each well.
-
Agonist Mode: Compare the response in compound-treated wells to vehicle-treated wells. An increase in the Ca²⁺ peak suggests agonist activity (potentiation of release).
-
Antagonist Mode: Compare the response in wells treated with agonist + test compound to wells treated with agonist alone. A reduction in the Ca²⁺ peak indicates antagonist activity.
-
Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Interpretation: This assay will functionally characterize the compound. For example, if the compound potentiates the carbachol-induced calcium signal, it would be classified as a σ1 receptor agonist. If it blocks the effect of (+)-pentazocine, it is an antagonist.
Conclusion and Future Directions
This technical guide puts forth a well-grounded, data-driven hypothesis that this compound acts as a ligand for the Sigma-1 receptor. This hypothesis is built upon compelling evidence from a structurally proximate molecule and aligns with established pharmacophoric models for σ1 ligands[4][5]. The provided experimental protocols offer a clear and robust pathway to validate this hypothesis, moving from direct binding confirmation to functional characterization.
Successful validation would position this compound as a valuable tool for probing σ1 receptor pharmacology and could serve as a lead scaffold for the development of novel therapeutics targeting CNS disorders, pain, or other conditions where σ1 receptor modulation has shown promise[7]. Further studies would involve assessing its selectivity against a broader panel of receptors, determining its pharmacokinetic properties, and evaluating its efficacy in relevant in vivo models.
References
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (Source: PubMed Central) [Link]
-
Pharmacology and therapeutic potential of sigma(1) receptor ligands. (Source: PubMed) [Link]
-
A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. (Source: Frontiers) [Link]
-
Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease. (Source: PubMed) [Link]
-
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (Source: MDPI) [Link]
-
Synthesis and pharmacological evaluation of Tic-hydantoin derivatives as selective sigma1 ligands. Part 1. (Source: PubMed) [Link]
-
Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (Source: PubMed Central) [Link]
-
1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. (Source: PubMed) [Link]
-
Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (Source: ACS Publications) [Link]
-
Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. (Source: Taylor & Francis Online) [Link]
-
Structure-activity relationships: chemical. (Source: ResearchGate) [Link]
-
(3-Fluoro-benzyl)-furan-2-ylmethyl-amine | C12H12FNO | CID 777700. (Source: PubChem) [Link]
-
(4-CHLORO-BENZYL)-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE. (Source: Appchem) [Link]
-
Synthesis, characterization and biological evaluations of 2-(4-. (Source: Der Pharma Chemica) [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (Source: Oriental Journal of Chemistry) [Link]
-
Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (Source: PubMed) [Link]
-
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (Source: PubMed Central) [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (Source: Oriental Journal of Chemistry) [Link]
Sources
- 1. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset [frontiersin.org]
- 6. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Benzylamine Compounds in Research
Introduction
Benzylamine, a seemingly simple organic molecule comprising a benzyl group attached to an amino functional group, represents a cornerstone in the edifice of modern chemical and pharmaceutical research.[1] Its unique combination of a reactive primary amine and a modifiable aromatic ring makes it an exceptionally versatile building block and a key pharmacophore in a vast array of bioactive compounds.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, applications, and mechanistic considerations of benzylamine compounds. We will delve into field-proven insights and detailed experimental protocols, moving beyond a mere recitation of facts to explain the causality behind experimental choices.
The Benzylamine Scaffold: A Privileged Structure in Medicinal Chemistry
The benzylamine motif is a frequently encountered structural element in a multitude of FDA-approved drugs and clinical candidates, underscoring its significance in medicinal chemistry.[4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, and antitumor properties.[5][6]
Benzylamine Derivatives as Therapeutic Agents
Anticancer Activity: Recent studies have highlighted the potential of benzylamine derivatives in oncology. For instance, certain benzylamine and 2-thiophenemethylamine (thenylamine) derived compounds have shown potent cytotoxic effects on melanoma cell lines, both in vitro and in vivo.[7] These compounds were found to induce apoptosis, reduce cell proliferation and migration, and attenuate tumor growth and metastasis formation.[7] Mechanistically, these derivatives were shown to modulate the Wnt/β-catenin pathway, a critical signaling cascade in the oncogenic phenotype of melanoma cells.[7]
Antimycobacterial and Antifungal Activity: The benzylamine scaffold has also been successfully exploited in the development of novel antimycobacterial and antifungal agents. A series of novel benzylamine derivatives were synthesized and evaluated against Mycobacterium tuberculosis, demonstrating promising activity.[8] Similarly, a series of 23 novel benzylamines synthesized via reductive amination exhibited significant antimycotic activity against various yeast species, including pathogenic Candida strains.[6]
Central Nervous System (CNS) Applications: The structural similarity of benzylamine to neurotransmitters has led to its exploration in CNS drug discovery.[3] Notably, N-benzylphenylethylamines are potent serotonergic receptor ligands, particularly at the 5-HT₂A subtype.[9] Furthermore, α-methylated derivatives of benzylamine have been identified as monoamine oxidase inhibitors (MAOIs), with activity against both MAO-A and MAO-B.[1] Pargyline, a derivative of benzylamine, has been used clinically as an antihypertensive and antidepressant agent.[1] Benzylamine derivatives have also been investigated as inhibitors of catecholamine uptake, showing a preference for inhibiting norepinephrine transport over dopamine transport.[10]
Structure-Activity Relationship (SAR) Studies
The pharmacological profile of benzylamine derivatives is highly dependent on the nature and position of substituents on both the aromatic ring and the amino group. For instance, in the context of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) inhibitors, the presence of an acetyl group on the aryl ring and the use of extended linkers were found to improve activity.[11] Hydrogen bonding interactions with key amino acid residues in the active site, such as Tyr229, Ser185, and Trp192, are crucial for potent inhibition.[11]
The introduction of a trifluoromethyl (CF₃) group into the benzylamine scaffold, as seen in 4-(trifluoromethyl)benzylamine, imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly influence biological activity.[12]
Benzylamine as a Versatile Building Block in Organic Synthesis
Beyond its direct therapeutic applications, benzylamine is a cornerstone of organic synthesis, serving as a versatile precursor for a vast array of more complex molecules.[2][5] Its primary amine functionality allows it to readily participate in a wide range of chemical transformations.[2][12]
Key Synthetic Transformations
N-Alkylation and N-Acylation: As a primary amine, benzylamine readily undergoes N-alkylation and N-acylation reactions, making it an ideal starting material for the synthesis of a diverse range of amine derivatives.[2] These reactions are fundamental in the construction of many biologically active molecules.[2]
Schiff Base Formation: Benzylamine reacts with aldehydes and ketones to form Schiff bases (imines), which are versatile intermediates in organic synthesis.[2][13] These imines can be further reduced to secondary amines or participate in various cycloaddition and nucleophilic addition reactions.[14]
Reductive Amination: Reductive amination is a powerful method for the synthesis of substituted amines. Benzylamine can be reacted with a carbonyl compound in the presence of a reducing agent to form a more substituted amine.[6] For example, a series of novel benzylamine antimycotics were synthesized using reductive amination from halogen-substituted 3- and 4-benzyloxybenzaldehyde derivatives.[6]
As a Masked Source of Ammonia: Benzylamine can be used as a masked source of ammonia. After N-alkylation to form a secondary or tertiary amine, the benzyl group can be readily removed by hydrogenolysis, yielding the corresponding primary or secondary amine.[1]
Synthesis of Heterocyclic Compounds
Benzylamine is a key precursor in the synthesis of various heterocyclic systems. For example, isoquinolines can be prepared from benzylamine and glyoxal acetal through a modification of the Pomeranz–Fritsch reaction.[1]
Experimental Protocol: Synthesis of N-Benzylacetamide from Benzylamine
This protocol details a fundamental acylation reaction of benzylamine.
Materials:
-
Benzylamine
-
Acetyl chloride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 equivalent) in the anhydrous solvent.
-
Add the base (1.1 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-benzylacetamide.
-
Purify the product by recrystallization or column chromatography if necessary.
Causality: The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting benzylamine, rendering it unreactive.[1] The reaction is performed under anhydrous conditions as acetyl chloride is highly reactive towards water.
Industrial and Materials Science Applications
The utility of benzylamine extends beyond the pharmaceutical and synthetic organic chemistry realms into industrial processes and materials science.
Corrosion Inhibition
Benzylamine and its derivatives have been investigated as effective corrosion inhibitors for various metals in acidic media.[15][16][17] Their efficacy is attributed to the presence of the aromatic ring and the nitrogen atom, which can adsorb onto the metal surface, forming a protective film that inhibits the corrosion process.[16] The inhibition efficiency can be enhanced by increasing the hydrophobicity of the molecule, for example, by introducing long alkyl chains.[16]
Polymer and Materials Science
In materials science, benzylamine is utilized in the synthesis of advanced composites and nanomaterials.[5] Its derivatives can be incorporated into polymer matrices to enhance properties such as conductivity, thermal stability, and mechanical strength.[5] There is also growing interest in using benzylamine for the functionalization of nanoparticles to improve their stability and reactivity.[5]
Catalysis
Benzylamine derivatives can act as ligands in coordination chemistry, forming complexes with various transition metals.[13] These metal complexes can exhibit catalytic activity in a range of organic transformations. For example, a one-dimensional coordination polymer of copper has been used as a catalyst for the oxidative self-coupling of benzylamine to the corresponding imine.[18]
Synthesis of Benzylamine: An Overview
Several methods are employed for the industrial production and laboratory synthesis of benzylamine.
Industrial Manufacturing Processes
The primary industrial route for benzylamine production involves the reaction of benzyl chloride with ammonia.[19][20] Alternative methods include the reduction of benzonitrile and the reductive amination of benzaldehyde, both of which are typically carried out over a Raney nickel catalyst.[19][20]
Laboratory-Scale Synthesis
Gabriel Synthesis: A classic method for preparing primary amines, the Gabriel synthesis, can be adapted for benzylamine. This involves the reaction of potassium phthalimide with benzyl chloride to form N-benzylphthalimide, followed by hydrazinolysis to release the desired benzylamine.[21]
Reductive Amination of Benzaldehyde: In the laboratory, benzylamine can be conveniently synthesized by the reductive amination of benzaldehyde.
Experimental Protocol: Reductive Amination of Benzaldehyde
This protocol provides a general procedure for the synthesis of benzylamine from benzaldehyde.
Materials:
-
Benzaldehyde
-
Ammonium chloride
-
Sodium cyanoborohydride (or another suitable reducing agent like sodium triacetoxyborohydride)
-
Methanol
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve benzaldehyde (1.0 equivalent) and ammonium chloride (1.5 equivalents) in methanol.
-
Stir the solution at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
Slowly add sodium cyanoborohydride (1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the evolution of gas ceases.
-
Make the solution basic by adding a concentrated solution of sodium hydroxide.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude benzylamine, which can be further purified by distillation.
Causality: The reaction proceeds through the in-situ formation of an imine from benzaldehyde and ammonia (generated from ammonium chloride). The reducing agent, sodium cyanoborohydride, is mild enough to selectively reduce the imine in the presence of the starting aldehyde.
Future Directions and Emerging Research
The field of benzylamine research is continually evolving, with a focus on sustainable production methods and novel applications.
Green Chemistry Approaches: There is a significant research effort towards developing more environmentally friendly methods for benzylamine synthesis.[5] This includes exploring bio-based synthesis routes using enzymatic catalysis and microbial fermentation to reduce the reliance on petrochemical feedstocks.[5]
Advanced Materials: The role of benzylamine derivatives in the development of "smart" materials with tunable properties is an active area of investigation.[5]
C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds in benzylamine derivatives.[22][23] This allows for more efficient and atom-economical synthetic routes to complex molecules.
Conclusion
Benzylamine and its derivatives represent a remarkably versatile and enduring class of compounds in chemical and pharmaceutical research. From their fundamental role as building blocks in organic synthesis to their diverse and potent biological activities, the benzylamine scaffold continues to be a rich source of innovation. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of new therapeutics, advanced materials, and more sustainable chemical processes in the future.
Data Presentation
Table 1: Physicochemical Properties of 4-(Trifluoromethyl)benzylamine
| Property | Value |
| CAS Number | 3300-51-4 |
| Molecular Formula | C₈H₈F₃N |
| Molecular Weight | 175.15 g/mol |
| Appearance | Clear colorless to light yellow liquid |
| Boiling Point | 79-82 °C (15 mmHg) |
| Density | 1.229 g/mL at 25 °C |
(Data sourced from BenchChem Application Notes)[12]
Visualizations
Experimental Workflow: Amide Bond Formation
Caption: General workflow for the synthesis of N-benzyl amides.
Logical Relationship: Applications of Benzylamine Compounds
Caption: Diverse applications stemming from the benzylamine core structure.
References
- The Multifaceted Applications of Benzylamine in Organic Synthesis. (2026-01-06). NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine as a Versatile Building Block in Organic Synthesis. (n.d.). BenchChem.
- Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (n.d.).
- Benzylamine. (n.d.). In Wikipedia.
- Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (2023-03-31). The Open Medicinal Chemistry Journal.
- Benzylamine | High-Purity Research Reagent. (n.d.). BenchChem.
- Application Notes and Protocols: N-Benzylphenylethylamines in Medicinal Chemistry. (n.d.). BenchChem.
- Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. (2018-08-23). PubMed Central.
- Application and Research of Benzylamine. (2024-05-07). ChemicalBook.
- Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. (2024-02-12). Archiv der Pharmazie.
- (A) Selected benzyl amine-containing examples of FDAapproved... (n.d.). ResearchGate.
- Benzylamine: Properties, Preparation and Applications. (2023-05-24). ChemicalBook.
- The oxidative self-coupling reaction of benzylamine derivatives a. (n.d.). ResearchGate.
- Inhibition of uptake of catecholamines by benzylamine derivatives. (n.d.). PubMed.
- Bioactive compounds containing benzylamines. (n.d.). ResearchGate.
- 6426 PDFs | Review articles in BENZYLAMINES. (n.d.). ResearchGate.
- Synthesis of benzylic amines. (n.d.). Organic Chemistry Portal.
- CN110156617B - Preparation method and application of corrosion inhibitor. (n.d.). Google Patents.
- Preparation of benzylamine. (n.d.). PrepChem.com.
- Strategies for the synthesis of N-arylamides and N-benzylamides. (n.d.). ResearchGate.
- RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. (2017-08-01). World Journal of Pharmaceutical and Medical Research.
- Synthesis of Schiff bases and benzylamino derivatives containing [1-B10H9NH3]− anion. (2025-08-06).
- Benzylamine | C6H5CH2NH2 | CID 7504. (n.d.). PubChem.
- Substrate Scope of benzylamine derivatives, [a] Reaction carried out... (n.d.). ResearchGate.
- H alkynylation of benzylamines and aldehydes with aldimine-directing groups generated in situ. (2023-04-27). RSC Publishing.
- N-(3-(Dimethyl benzyl ammonio)propyl)alkanamide chloride derivatives as corrosion inhibitors for mild steel in 1 M HCl solution: Experimental and theoretical investigation. (2025-08-06). ResearchGate.
- The Gabriel Synthesis of Benzylamine: An Undergraduate Organic Experiment. (n.d.). Scribd.
- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (n.d.). PubMed Central.
- N-benzylamine (Schiff base, blue) and benzaldehyde (BenzA, red)... (n.d.). ResearchGate.
- SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). Jetir.Org.
- Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. (n.d.).
- Nickel-Catalyzed Synthesis of Benzylamines from (Hetero)aryl Halides and Glycine-Derived N-Hydroxyphthalimide Esters. (2024-01-12).
- Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process. (n.d.). ResearchGate.
- WO1993007307A1 - Derivatives of polyalkylenepolyamines as corrosion inhibitors. (n.d.). Google Patents.
- N-Arylation of benzylamine with aryl halides catalyzed by ligand-free... (n.d.). ResearchGate.
Sources
- 1. Benzylamine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Inhibition of uptake of catecholamines by benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jetir.org [jetir.org]
- 14. researchgate.net [researchgate.net]
- 15. CN110156617B - Preparation method and application of corrosion inhibitor - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Application and Research of Benzylamine_Chemicalbook [chemicalbook.com]
- 20. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
- 21. scribd.com [scribd.com]
- 22. researchgate.net [researchgate.net]
- 23. Catalytic C–H alkynylation of benzylamines and aldehydes with aldimine-directing groups generated in situ - Chemical Communications (RSC Publishing) [pubs.rsc.org]
spectroscopic data for (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound this compound. With a molecular formula of C₁₂H₁₆FNO and a molecular weight of 209.27 g/mol , this compound possesses structural features of interest in medicinal chemistry and drug development. This document serves as a vital resource for researchers, offering a detailed breakdown of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition and the logic behind spectral interpretation are elucidated to ensure scientific integrity and practical application.
Introduction: The Structural Significance of this compound
The title compound is a secondary amine featuring a 4-fluorobenzyl group and a tetrahydrofuran-2-ylmethyl moiety. The presence of a fluorine atom on the aromatic ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity to biological targets. The tetrahydrofuran ring, a common motif in natural products and pharmaceuticals, imparts specific conformational constraints and potential hydrogen bonding capabilities. Accurate spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of this molecule in any research or development setting.
This guide is structured to provide not just the data, but the scientific rationale behind the predicted spectroscopic features. By understanding the "why" behind the data, researchers can more effectively troubleshoot experimental challenges and confidently interpret their own results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, a complete picture of the molecular framework can be assembled.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The predicted chemical shifts are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (Ha, Hb) | 7.20 - 7.35 | Multiplet (AA'BB' system) | 4H | Protons on the fluorinated benzene ring. The fluorine atom will cause a doublet of doublets or a more complex multiplet. Protons ortho to the fluorine will be at a slightly different chemical shift than those meta. |
| Benzyl CH₂ | ~3.75 | Singlet | 2H | These protons are adjacent to the aromatic ring and the nitrogen atom, leading to a downfield shift. |
| Amine N-H | 1.5 - 2.5 (variable) | Broad Singlet | 1H | The chemical shift of the amine proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |
| THF-CH (methine) | ~3.9 - 4.1 | Multiplet | 1H | This proton is adjacent to the oxygen atom in the THF ring, causing a significant downfield shift. |
| THF-CH₂ (adjacent to O) | ~3.6 - 3.8 | Multiplet | 2H | These protons are on the carbon adjacent to the ring oxygen, resulting in a downfield shift. |
| N-CH₂ (exocyclic) | ~2.7 - 2.9 | Multiplet | 2H | These protons are adjacent to the nitrogen atom. |
| THF-CH₂ (β to O) | ~1.8 - 2.0 | Multiplet | 2H | These protons are further from the electronegative oxygen and appear more upfield. |
| THF-CH₂ (γ to O) | ~1.5 - 1.7 | Multiplet | 2H | These are the most upfield protons of the THF ring. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the N-H proton.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better resolution of complex multiplets.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16-64 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic C-F | 160 - 165 (doublet, ¹JCF) | The carbon directly attached to fluorine will show a large one-bond coupling constant and a significant downfield shift. |
| Aromatic C-H (ortho to F) | 114 - 116 (doublet, ²JCF) | These carbons are shielded by the fluorine and show a two-bond coupling. |
| Aromatic C-H (meta to F) | 129 - 131 (doublet, ³JCF) | These carbons are less affected by the fluorine and show a smaller three-bond coupling. |
| Aromatic C (quaternary) | 135 - 137 (doublet, ⁴JCF) | The carbon attached to the benzyl group. |
| Benzyl CH₂ | ~53 | Adjacent to the aromatic ring and nitrogen. |
| THF-CH (methine) | ~77 | Adjacent to the ring oxygen. |
| THF-CH₂ (adjacent to O) | ~68 | Adjacent to the ring oxygen. |
| N-CH₂ (exocyclic) | ~51 | Adjacent to the nitrogen. |
| THF-CH₂ (β to O) | ~30 | Further from the electronegative oxygen. |
| THF-CH₂ (γ to O) | ~25 | The most upfield carbon of the THF ring. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: A 100 MHz or higher frequency (for ¹³C) NMR spectrometer is recommended.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to produce a spectrum with single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Similar to ¹H NMR, process the FID with a Fourier transform, phasing, and baseline correction. Reference the spectrum to the deuterated solvent peaks.
Diagram 1: Molecular Structure and NMR Numbering Scheme
Caption: Numbering scheme for NMR assignments.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can offer structural clues through the analysis of fragmentation patterns.
Predicted Mass Spectrum
For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The protonated molecule [M+H]⁺ would be expected at an m/z of 210.1.
Table 3: Predicted Key Mass Spectral Fragments
| m/z | Proposed Fragment | Rationale |
| 210.1 | [M+H]⁺ | Protonated molecular ion. |
| 109.1 | [C₇H₆F]⁺ | The stable 4-fluorobenzyl cation, formed by cleavage of the benzylic C-N bond. This is often a very prominent peak in the spectra of benzylamines.[1][2] |
| 101.1 | [C₅H₁₀NO]⁺ | Fragment resulting from the cleavage of the benzylic C-N bond, retaining the tetrahydrofuran-2-ylmethyl-amine portion. |
| 71.1 | [C₄H₇O]⁺ | A common fragment from the tetrahydrofuran ring, often corresponding to the loss of the side chain.[3] |
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Scan Range: A range of m/z 50-500 should be sufficient to observe the molecular ion and key fragments.
-
Collision Energy (for MS/MS): To induce fragmentation, a collision-induced dissociation (CID) experiment can be performed by selecting the [M+H]⁺ ion and applying a specific collision energy.
-
Diagram 2: Proposed Mass Spectral Fragmentation Pathway
Caption: Key fragmentation pathways in ESI-MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
Table 4: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity | Rationale |
| 3300 - 3500 | N-H stretch | Secondary amine | Weak to medium, sharp | This is a characteristic absorption for secondary amines.[4][5][6] |
| 3000 - 3100 | C-H stretch | Aromatic | Weak to medium | Aromatic C-H stretches appear at slightly higher wavenumbers than aliphatic C-H stretches.[7][8] |
| 2850 - 3000 | C-H stretch | Aliphatic (CH₂, CH) | Medium to strong | C-H stretching vibrations of the benzyl and tetrahydrofuran groups. |
| 1600, 1500 | C=C stretch | Aromatic ring | Medium | Characteristic in-ring stretching vibrations of the benzene ring.[9][10] |
| 1220 - 1260 | C-F stretch | Aryl-F | Strong | The C-F stretching vibration is typically a strong absorption.[11] |
| 1050 - 1150 | C-O-C stretch | Ether | Strong | The asymmetric C-O-C stretch of the tetrahydrofuran ring is expected to be a prominent feature.[12][13][14] |
| 810 - 840 | C-H out-of-plane bend | 1,4-disubstituted aromatic | Strong | This absorption is diagnostic for the para-substitution pattern on the benzene ring.[10][15] |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
ATR: Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation. The sample is simply placed in contact with the ATR crystal.
-
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument.
-
Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Diagram 3: Workflow for Spectroscopic Analysis
Sources
- 1. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwith.stevens.edu [researchwith.stevens.edu]
- 3. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 11. researchgate.net [researchgate.net]
- 12. rockymountainlabs.com [rockymountainlabs.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
The Potent Edge: A Technical Guide to the Biological Activity of Fluorinated Benzylamines
Introduction: The Strategic Imperative of Fluorination in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a proven method for optimizing pharmacological profiles.[1][2][3] The benzylamine motif, a privileged structure in its own right, gains remarkable versatility and potency upon fluorination. This guide provides an in-depth exploration of the biological activities of fluorinated benzylamines, offering a technical resource for researchers, scientists, and professionals in drug development.
The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond—collectively contribute to profound effects on a molecule's efficacy and disposition.[1][2][3] Strategic fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to improve membrane permeability and blood-brain barrier (BBB) penetration.[1][2][4][5][6] This guide will dissect these principles through the lens of specific biological targets, focusing on the causality behind experimental design and the validation of observed activities.
Chapter 1: Monoamine Oxidase (MAO) Inhibition - A Keystone in Neuropharmacology
Fluorinated benzylamines have emerged as a particularly fruitful class of inhibitors for monoamine oxidases (MAO-A and MAO-B), enzymes critical to the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[7][8] Inhibition of MAO-B, in particular, is a validated therapeutic strategy for neurodegenerative conditions such as Parkinson's and Alzheimer's disease, as it increases dopamine levels in the brain.[7][8][9]
Mechanism of Action and Structure-Activity Relationship (SAR)
The introduction of fluorine to the benzylamine scaffold significantly influences inhibitory potency and selectivity for MAO-B over MAO-A. The electron-withdrawing nature of fluorine can modulate the electronics of the aromatic ring and the basicity of the amine, which are critical for interaction with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site.[1][10]
For instance, studies on fluorobenzyloxy chalcone derivatives, which incorporate a fluorinated benzyl moiety, have identified compounds with exceptionally high potency and selectivity for MAO-B.[7][8] Compound FBZ13 ((E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one) demonstrated an IC50 value of 0.0053 µM for MAO-B, which is four times more potent than the reference drug safinamide.[7][8] This high potency is attributed to favorable π-π stacking interactions within the hMAO-B active site.[7][8]
The position of the fluorine atom is a key determinant of activity. While a comprehensive SAR study on simple fluorinated benzylamines found them to be substrates rather than inactivators of MAO-B, more complex derivatives show clear trends.[10] The development of 4-fluorobenzyl-dimethyl-silyl-methanamine as a potent, irreversible, and highly selective MAO-B inhibitor underscores the potential of this class.[11]
Quantitative Analysis of MAO-B Inhibition
The following table summarizes the inhibitory activity of selected fluorinated benzylamine derivatives against human MAO-B, showcasing the impact of structural modifications on potency.
| Compound ID | Structure | MAO-B IC50 (µM) | Selectivity Index (SI) vs. MAO-A | Reference |
| FBZ13 | (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | 0.0053 | > 7547 | [7] |
| FBZ6 | (E)-3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 0.023 | N/A | [7] |
| Safinamide | (S)-2-((4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide | 0.021 | > 1904 | [7] |
Experimental Protocol: In Vitro MAO-B Inhibition Assay (MAO-Glo™ Assay)
This protocol outlines a reliable, high-throughput method for determining the IC50 values of test compounds against human MAO-B. The luminescence-based assay measures the production of D-luciferin from a pro-luciferin substrate, which is directly proportional to MAO activity.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-Glo™ Assay Kit (containing MAO-B substrate, Luciferin Detection Reagent)
-
Test compounds (fluorinated benzylamines)
-
Positive control (e.g., Safinamide)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
-
White, opaque 96-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Reaction: a. In each well of the microplate, add 25 µL of the test compound solution or control (vehicle, positive control). b. Add 25 µL of MAO-B enzyme solution (pre-diluted in Assay Buffer to 2X the final concentration). c. Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction. d. Initiate the reaction by adding 50 µL of the MAO-B substrate solution (prepared according to the kit manufacturer's instructions).
-
Signal Detection: a. Incubate the plate at room temperature for 60 minutes. b. Add 100 µL of Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal. c. Incubate for an additional 20 minutes at room temperature to stabilize the signal. d. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: a. Subtract the background luminescence (wells with no enzyme). b. Normalize the data, setting the vehicle control as 100% activity and a known inhibitor as 0% activity. c. Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Diagram: MAO-B Inhibition Assay Workflow This diagram illustrates the key steps of the in vitro assay for determining the inhibitory potential of fluorinated benzylamines on MAO-B.
Caption: Workflow for determining MAO-B IC50 values.
Chapter 2: CNS Applications Beyond MAO - VMAT2 and Dopamine Receptors
The ability of fluorine to enhance BBB penetration makes fluorinated benzylamines attractive candidates for various central nervous system (CNS) targets.[4][5][6]
Vesicular Monoamine Transporter 2 (VMAT2) Ligands for PET Imaging
VMAT2 is a protein responsible for packaging monoamines into synaptic vesicles for release.[12][13][14] Its density is a key indicator of the health of dopaminergic neurons, making it a critical biomarker for neurodegenerative diseases.[12][13] Fluorine-18 (¹⁸F) labeled benzylamine derivatives are used as radiotracers for Positron Emission Tomography (PET) to quantify VMAT2 in the brain.[1][12]
The development of ¹⁸F-labeled tetrabenazine derivatives, such as [¹⁸F]AV-133 (Florbenazine), represents a significant advance in this area.[12] These tracers allow for non-invasive in vivo imaging, aiding in the early diagnosis and monitoring of Parkinson's disease.[12][13] The design of these ligands involves a meticulous process of optimizing stereochemistry and understanding metabolic pathways to ensure the radiotracer accurately reflects VMAT2 density.[12]
Diagram: Role of VMAT2 in Dopaminergic Neurons This diagram shows the packaging of dopamine by VMAT2 and its inhibition by tetrabenazine-based ligands.
Caption: VMAT2-mediated dopamine packaging and its inhibition.
Dopamine D2 Receptor Ligands
Fluorinated benzamide derivatives, which share structural similarities with benzylamines, have been synthesized and evaluated as high-affinity ligands for dopamine D2 receptors.[15] These compounds show potential for PET imaging studies and as therapeutics for disorders involving dopaminergic signaling. The inclusion of fluoroalkyl side chains was found to be more potent than corresponding non-fluorinated benzamides, highlighting the positive contribution of fluorine to receptor binding affinity.[15]
Chapter 3: Emerging Frontiers - Anticancer and Antimicrobial Activities
While the neuropharmacological applications of fluorinated benzylamines are well-established, recent research has unveiled their potential as anticancer and antimicrobial agents.
Anticancer Activity
The incorporation of fluorinated benzyl substituents into imidazole-based scaffolds has led to compounds with significant cytotoxic activity against various cancer cell lines, including HeLa and A549.[16] In some cases, these fluorinated analogues demonstrated remarkably higher cytotoxicity compared to their non-fluorinated parent compounds.[16] This suggests that the electronic and steric properties conferred by fluorine can enhance interactions with anticancer targets.[3][16] It is a common strategy in medicinal chemistry to incorporate fluorine into heterocyclic compounds to enhance or discover new biological activities.[3] Approximately 20-25% of all commercial drugs contain at least one fluorine atom.[3][17][18][19]
Antimicrobial Properties
The benzylamine scaffold itself has been investigated for antimicrobial properties.[20] While direct studies on simple fluorinated benzylamines are less common, related structures like fluorinated benzylphenols show potent activity.[21] For example, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative exhibited a minimal inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus.[21] This indicates that the lipophilicity and electronic effects of fluorinated benzyl groups can be leveraged to design novel antimicrobial agents.
Conclusion and Future Directions
Fluorinated benzylamines represent a versatile and powerful class of molecules with a wide spectrum of demonstrated and potential biological activities. Their success as MAO-B inhibitors and VMAT2 imaging agents provides a solid foundation for their continued exploration in neuropharmacology. The emerging data on their anticancer and antimicrobial effects open exciting new avenues for drug development.
Future research should focus on a more systematic exploration of structure-activity relationships, particularly concerning the positioning and number of fluorine substituents. The development of novel synthetic methodologies will be crucial for accessing a wider chemical space and enabling the late-stage fluorination of complex molecules.[22][23][24] As our understanding of the nuanced effects of fluorination deepens, fluorinated benzylamines are poised to remain at the forefront of medicinal chemistry, offering innovative solutions for challenging therapeutic targets.
References
- The Role of Fluorinated Benzylamines in Modern Drug Discovery. (2025). Google Search.
- Inhibition of monoamine oxidase by fluorobenzyloxy chalcone deriv
-
SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. (1995). PubMed. [Link]
- Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. PMC.
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Selective inactivation of MAO-B by benzyl-dimethyl-silyl-methanamines in vitro. PubMed. [Link]
-
Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking. (2021). USD RED. [Link]
-
Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Publishing. [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). ResearchGate. [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). NIH. [Link]
-
Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. (1991). PubMed. [Link]
-
Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. PMC. [Link]
- Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermedi
-
Importance of Fluorine in Benzazole Compounds. (2020). PMC. [Link]
-
Fluorinated molecules as drugs and imaging agents in the CNS. PubMed. [Link]
-
Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry. [Link]
-
Fluorination methods for drug discovery and development. (2016). PubMed. [Link]
-
Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives. PubMed. [Link]
-
Classics in Neuroimaging: Radioligands for the Vesicular Monoamine Transporter 2. (2019). PubMed. [Link]
-
Benzylic C(sp3)–H fluorination. (2024). PMC. [Link]
-
Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry. PMC. [Link]
-
Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Vesicular monoamine transporter 2. Wikipedia. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. "Development of Fluorinated MAO-B inhibitors as potential drug candidat" by Belle E. Ross [red.library.usd.edu]
- 10. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective inactivation of MAO-B by benzyl-dimethyl-silyl-methanamines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Classics in Neuroimaging: Radioligands for the Vesicular Monoamine Transporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]
- 15. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
discovery and history of tetrahydrofuran derivatives
An In-depth Technical Guide to the Discovery and History of Tetrahydrofuran Derivatives
Abstract
Tetrahydrofuran (THF), a foundational cyclic ether, represents more than a ubiquitous laboratory solvent; it is a cornerstone of industrial polymer production and a privileged scaffold in medicinal chemistry. The history of its discovery and the evolution of its synthesis are intrinsically linked to major advancements in 20th-century industrial chemistry. This guide traces the journey from early production methods to modern, efficient manufacturing processes. It further delves into the core chemical principles that define its utility, namely its role in stabilizing reactive intermediates and its ability to undergo ring-opening polymerization. Critically, this document provides a detailed exploration of the key synthetic strategies developed to construct complex tetrahydrofuran derivatives, whose stereochemically rich architectures are central to the function of numerous natural products and FDA-approved pharmaceuticals. Methodologies are examined not merely as procedures, but as logical solutions to challenges in stereocontrol and bond formation, providing researchers and drug development professionals with a comprehensive understanding of this vital chemical class.
Part 1: The Genesis of Tetrahydrofuran – From Byproduct to Industrial Staple
The story of tetrahydrofuran is one of chemical ingenuity, driven by the need for versatile and reliable chemical feedstocks. While the five-membered oxolane ring is found in nature, the large-scale availability of THF is a direct result of industrial process development.
Early Production and the Rise of Industrial Synthesis
One of the earliest industrial methods for producing THF was the Furfural process . This route utilized furfural, a compound derived from the acid-catalyzed digestion of agricultural byproducts like corn cobs.[1][2][3] The furfural was decarbonylated to furan, which was subsequently catalytically hydrogenated to yield tetrahydrofuran.[1][3] While innovative for its use of renewable feedstock, this method's reliance on agricultural variables made it unsuitable for meeting consistent, large-scale demand.[2]
The mid-20th century saw the emergence of more reliable, petroleum-based synthetic routes that now dominate global production, which amounts to approximately 200,000 tonnes annually.[1]
-
The Reppe Process: Pioneered by the work of Walter Reppe, this method begins with the reaction of acetylene and formaldehyde to produce 1,4-butynediol, which is then hydrogenated to 1,4-butanediol (BDO).[4][5][6] The final step is a robust acid-catalyzed dehydration of BDO to form THF.[2][7] This became a primary global manufacturing method.[2]
-
The DuPont Process: DuPont developed an alternative route starting from n-butane.[1] The process involves the oxidation of n-butane to crude maleic anhydride, followed by catalytic hydrogenation to afford THF.[1][2][8]
-
Propylene Oxide-Based Route: Another commercially significant process involves the hydroformylation of allyl alcohol (derived from propylene oxide) to produce BDO, which is then dehydrated to THF.[1]
These industrial pathways represent a shift towards high-volume, continuous processes with greater control over output and purity.
Caption: Major Industrial Production Routes to Tetrahydrofuran.
Mechanistic Insight: Acid-Catalyzed Dehydration of 1,4-Butanediol
The conversion of BDO to THF is a classic example of an intramolecular Williamson ether synthesis. The mechanism is initiated by the protonation of one of the terminal hydroxyl groups by a strong acid (e.g., H₂SO₄ or solid acid catalysts), converting it into a good leaving group (water).[3][7] The second hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl group in an Sₙ2 fashion to close the five-membered ring. Subsequent deprotonation of the resulting oxonium ion yields THF and regenerates the acid catalyst.
Studies in high-temperature water have revealed that at near-neutral pH, water itself can act as the proton donor, highlighting the nuanced role of the reaction medium.[9][10][11] The choice of catalyst and reaction conditions is critical to suppress the formation of byproducts, such as di-n-butyl ether, and to optimize yield, which can exceed 99%.[3]
Part 2: Tetrahydrofuran as a Foundational Tool in Synthesis
Beyond its production, THF's value is defined by its unique chemical properties, which have made it an indispensable tool in both laboratory and industrial synthesis.
The Art of Solvation: The Role of THF in Organometallic Chemistry
THF is a moderately polar aprotic solvent.[1] Its oxygen atom, with its available lone pairs, is a Lewis base, allowing it to form strong complexes with Lewis acids like Li⁺, Mg²⁺, and boranes.[1] This property is the causal factor behind its widespread use in Grignard reactions.
Causality in Grignard Reagent Stabilization: The formation of a Grignard reagent (R-MgX) requires an ether solvent. While diethyl ether is common, THF offers distinct advantages. The oxygen atom in THF coordinates with the magnesium center of the Grignard reagent.[12] This solvation shell stabilizes the highly reactive organometallic species, preventing it from decomposing and maintaining its solubility.[12][13] Furthermore, THF is more polar than diethyl ether, leading to better stabilization of the magnesium cation, which can in turn make the carbanionic portion of the Grignard reagent more reactive and influence reaction outcomes.[12] This coordination is crucial for the existence and reactivity of the species involved in the Schlenk equilibrium.
From Monomer to Material: Cationic Ring-Opening Polymerization
A primary industrial application of THF is its polymerization into poly(tetramethylene ether) glycol (PTMEG), the foundational polymer used to create elastomeric fibers like Spandex.[1][14] This transformation is achieved through cationic ring-opening polymerization (CROP), initiated by strong acids.[1][15]
Mechanism of Cationic Ring-Opening Polymerization:
-
Initiation: A strong protic acid (H⁺) or Lewis acid protonates the oxygen atom of the THF ring, forming a cyclic tertiary oxonium ion. This initial step activates the monomer.[15][16][17]
-
Propagation: A second molecule of THF acts as a nucleophile, attacking one of the α-carbons adjacent to the positively charged oxygen of the oxonium ion. This Sₙ2 attack opens the ring and extends the polymer chain, regenerating the oxonium ion at the new chain end.[15][17]
-
"Living" Characteristics: The active center of the growing polymer chain is a stable oxonium ion, rather than a more reactive carbocation.[16] This stability prevents chain termination reactions, leading to a "living polymerization." This characteristic allows for precise control over the molecular weight and architecture of the resulting PTMEG.[16]
Caption: Mechanism of Cationic Ring-Opening Polymerization of THF.
Part 3: The Architectural Diversity of Tetrahydrofuran Derivatives
The true synthetic power of the THF scaffold lies in the vast array of substituted derivatives that can be constructed. These methods are crucial for accessing the complex molecules found in nature and designed in pharmaceutical labs.
Strategy A: Intramolecular Cyclization
One of the most direct approaches to forming the THF ring is through the intramolecular cyclization of a linear precursor. The foundational method is the Intramolecular Williamson Ether Synthesis , an Sₙ2 cyclization of a γ-hydroxy alkyl halide or sulfonate.[18] The stereochemical outcome is predictable, proceeding with inversion of configuration at the carbon bearing the leaving group, making it a reliable tool when the stereocenters of the precursor are already defined.[18]
Experimental Protocol: Synthesis of THF from Furan via Catalytic Hydrogenation This protocol, adapted from Organic Syntheses, demonstrates a classic method for preparing the parent THF ring, a foundational procedure in the history of its laboratory use.
-
Catalyst Preparation (Palladous Oxide): In a 350-cc casserole, 2.2 g of palladium metal is dissolved in aqua regia. 55 g of c.p. sodium nitrate is added, and the mixture is heated to form a melt. Heating is continued until the evolution of nitrogen oxides ceases. After cooling, the solid mass is digested with distilled water, and the dark brown palladous oxide precipitate is filtered, washed with 1% sodium nitrate solution, and dried in a vacuum desiccator.[19]
-
Hydrogenation: In a pressure bottle for catalytic reduction, 10 g of pure furan and 0.2 g of the prepared palladous oxide are placed. The bottle is purged with hydrogen, and an initial pressure of approximately 7 atm (100 lb.) is applied.[19]
-
Reaction Execution: The mixture is shaken. An initial lag of about ten minutes is typical, after which the reduction proceeds exothermically. The theoretical amount of hydrogen is typically absorbed within an hour. The reaction can be continued by adding more furan and catalyst.[19]
-
Workup and Purification: After the reaction is complete, the catalyst is allowed to settle. The supernatant liquid is decanted through a filter into a distillation flask. The product is distilled, collecting the fraction boiling at 64–66 °C. The yield of redistilled tetrahydrofuran is typically 90–93%.[19]
Strategy B: Photochemical Synthesis (Paternò–Büchi Reaction)
The Paternò–Büchi reaction is a powerful photochemical [2+2] cycloaddition between an excited carbonyl compound and a ground-state alkene to form a four-membered oxetane ring.[20] This reaction is synthetically valuable for its ability to construct strained rings with high regio- and stereoselectivity.[20] While not a direct synthesis of THF, the resulting oxetanes are versatile intermediates that can be rearranged or expanded to form THF derivatives.
Mechanism of the Paternò–Büchi Reaction: The reaction is initiated by the absorption of light (typically UV, though visible-light methods now exist) by the carbonyl compound, promoting it to an excited singlet state (S₁).[21][22] This can then undergo intersystem crossing to a more stable triplet state (T₁). Both excited states can react with an alkene. The reaction is believed to proceed via a diradical intermediate, and the stereochemical outcome is determined by the relative stability of the possible diradical conformations.[20]
Caption: Generalized Mechanism of the Paternò-Büchi Reaction.
Comparison of Modern Synthetic Methodologies
The choice of synthetic route is dictated by the desired substitution pattern and stereochemistry. Modern catalysis has provided highly selective methods for constructing complex THF rings.
| Methodology | Reactants | Product Type | Typical Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Palladium-Catalyzed Carboetherification | γ-Hydroxy Terminal Alkene + Aryl Bromide | trans-2,5-Disubstituted THF | 78 - 85 | >20:1 | [23] |
| Oxidative Cyclization (RuO₄-catalyzed) | Squalene (polyene) | Pentatetrahydrofuran | 50 | High Stereoselectivity | [24] |
| (3+2) Annulation | Quaternary Donor Cyclopropane + Aldehyde | Pentasubstituted THF | up to 95 | up to 99:1 | [25] |
| Ring Expansion of Oxetanes | Substituted Oxetane + Diazoester | Substituted THF | 74 | 95:5 | [24] |
Part 4: Tetrahydrofuran Derivatives in Modern Drug Discovery
The THF scaffold is not merely a synthetic curiosity; it is a "privileged structure" in medicinal chemistry. Its defined geometry, ability to participate in hydrogen bonding via the ether oxygen, and the stereochemical diversity of its substituted forms make it an ideal component for designing molecules that interact with biological targets.
Nature's Blueprint: THF in Natural Products
The THF ring is a common motif in a wide range of natural products, including acetogenins, lignans, and polyketide antibiotics.[1][26] Annonacin, an acetogenin found in plants of the Annonaceae family, features a THF ring and exhibits cytotoxic properties.[1] The specific arrangement of substituents around the THF core is often essential for the molecule's biological activity.
Case Study: The bis-THF Moiety in Darunavir
A compelling example of the THF derivative's role in modern medicine is the HIV-1 protease inhibitor Darunavir , an FDA-approved first-line therapy for HIV/AIDS. A key structural feature of Darunavir is the (3R,3aS,6aR)-bis-tetrahydrofuranylurethane (bis-THF) ligand.
The Causality of the bis-THF Moiety's Efficacy: The design of the bis-THF moiety was a direct result of structure-based drug design. X-ray crystallography of the HIV-1 protease active site revealed key pockets and hydrogen bonding opportunities. The bis-THF ligand was engineered to:
-
Form Critical Hydrogen Bonds: The ether oxygens of the THF rings form strong hydrogen bonds with the backbone amide protons of key aspartate residues (Asp29 and Asp30) in the enzyme's active site.
-
Provide a Rigid Scaffold: The fused ring system provides a conformationally constrained scaffold that optimally positions the rest of the inhibitor within the binding pocket, maximizing favorable van der Waals interactions.
-
Combat Drug Resistance: This tight, optimized binding to the protease backbone makes the interaction less susceptible to mutations in the enzyme's side chains, which is a common mechanism of drug resistance.
The success of Darunavir has spurred further research into other substituted THF derivatives as potential P2 ligands in next-generation protease inhibitors.[27] As of recent reviews, the FDA has approved 13 drugs containing the THF moiety for various clinical applications, underscoring its therapeutic importance.[27][28][29]
Conclusion
The history of tetrahydrofuran is a microcosm of the evolution of organic chemistry—from its origins in agricultural byproducts to its status as a high-volume industrial chemical produced through sophisticated catalytic processes. Its utility extends from a workhorse solvent that enables critical organometallic reactions to the monomeric unit of high-performance polymers. The development of stereoselective synthetic routes to its derivatives has unlocked access to a vast chemical space, culminating in the creation of life-saving pharmaceuticals. For the modern researcher, a deep understanding of the discovery, mechanisms, and synthetic strategies surrounding the tetrahydrofuran core is not just a historical exercise; it is a gateway to innovation in materials science and drug discovery.
References
-
Wikipedia. Tetrahydrofuran. [Link]
-
Hunter, S. E., Ehrenberger, C. E., & Savage, P. E. (2006). Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. The Journal of Organic Chemistry, 71(16), 6229–6239. [Link]
-
Rozenberg, B. A., et al. (1963). The mechanism of the polymerization of tetrahydrofuran. ResearchGate. [Link]
-
American Chemical Society. (2015). Tetrahydrofuran. Molecule of the Week. [Link]
-
ResearchGate. (2022). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]
-
ResearchGate. Mechanism of THF ring opening followed by polymerization. [Link]
-
YouTube. (2024). THF I Polymerization of Tetrahydrofuran by Strong Protic Acids I I THF polymerization I Solvent. [Link]
-
SciSpace. (1963). The mechanism of the polymerization of tetrahydrofuran with trialkyloxonium salts. [Link]
-
PubMed. (2022). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]
-
ACS Publications. (2006). Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. The Journal of Organic Chemistry. [Link]
-
PubMed. (2006). Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water. [Link]
-
YouTube. (2024). Polymerization of Tetrahydrofuran THF in Strong Acids. [Link]
-
R Discovery. (2022). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]
-
Semantic Scholar. (2006). Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water. [Link]
-
OKCHEM. (2019). 5 production methods of THF. [Link]
-
ResearchGate. (2003). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. [Link]
-
Scientific Spectator. (2008). Reppe Chemistry. [Link]
-
LinkedIn. (2024). Breaking Down the Reactor: The Industrial Production Process of 1,4-Butanediol (BDO). [Link]
- Google Patents. (1981). Synthesis of tetrahydrofuran. US4261901A.
- Google Patents. (2005). Process for preparing 1,4-butanediol. US7759531B2.
-
ResearchGate. (2006). Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. [Link]
-
ACS Publications. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters. [Link]
-
ACS Publications. (2020). Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. Organic Letters. [Link]
-
Royal Society of Chemistry. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. [Link]
-
ChemRxiv. (2020). Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. [Link]
-
Organic Syntheses. (1932). Tetrahydrofuran. Org. Synth. 1932, 12, 74. [Link]
-
Quora. (2019). Why is THF used in Grignard? [Link]
-
Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]
-
National Institutes of Health. (2011). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. [Link]
- Google Patents. (2007). Method for the production of 1,4-butanediol. EP2121549A1.
-
Nottingham ePrints. (2008). Stereoselective Tetrahydrofuran Synthesis. [Link]
-
FIAT Final Report. (1945). ACETYLENE and. [Link]
-
National Institutes of Health. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]
-
ResearchGate. (2020). DuPont tetrahydrofuran process. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Scribd. DuPont - Recovery of Tetrahydrofuran (THF). [Link]
- Google Patents. (2010). Process for preparing tetrahydrofuran. US20110245517A1.
Sources
- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. solventis.net [solventis.net]
- 3. 5 production methods of THF - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 4. scientificspectator.com [scientificspectator.com]
- 5. Breaking Down the Reactor: The Industrial Production Process of 1,4-Butanediol (BDO) [chemanalyst.com]
- 6. US7759531B2 - Process for preparing 1,4-butanediol - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acs.org [acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water. | Semantic Scholar [semanticscholar.org]
- 12. quora.com [quora.com]
- 13. leah4sci.com [leah4sci.com]
- 14. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chemrxiv.org [chemrxiv.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tetrahydrofuran synthesis [organic-chemistry.org]
- 26. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]
- 27. researchgate.net [researchgate.net]
- 28. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. discovery.researcher.life [discovery.researcher.life]
safety and handling of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
An In-depth Technical Guide to the Safe Handling of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Section 1: Chemical Identity and Physical Properties
This compound is a secondary amine containing an aromatic fluorobenzyl group and a saturated heterocyclic tetrahydrofuran moiety. Understanding its physical properties is the first step in safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆FNO | [1] |
| Molecular Weight | 209.26 g/mol | [1] |
| Boiling Point | 299.3 ± 15.0 °C (Predicted) | [1] |
| Density | 1.095 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 8.67 ± 0.20 (Predicted) | [1] |
Section 2: Synthesized Hazard Identification
The toxicological and safety profile of this compound is inferred from its constituent parts. The primary hazards are a combination of the corrosivity of substituted benzylamines and the high flammability and peroxide-forming nature of the tetrahydrofuran ring.
dot
Caption: Hazard Synthesis Logic Diagram.
Summary of Potential Hazards:
-
High Flammability: The tetrahydrofuran moiety makes the compound highly flammable. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2]
-
Corrosivity: Based on 4-fluorobenzylamine, this compound should be treated as corrosive. It is expected to cause severe skin burns and serious eye damage.[3][4]
-
Peroxide Formation: This is a critical and insidious hazard. Like THF, this compound can form explosive peroxides upon exposure to air and light, particularly after a container has been opened.[2][5][6] These peroxides can detonate when subjected to heat, friction, or shock.
-
Acute Toxicity (Oral, Dermal): Benzylamines are known to be harmful if swallowed and can be absorbed through the skin, leading to systemic toxicity.[7]
-
Respiratory and Skin Irritation: Inhalation of vapors may cause respiratory tract irritation.[5][7] Prolonged skin contact, even if not immediately corrosive, can cause irritation and dermatitis.[8]
-
Suspected Carcinogen: Tetrahydrofuran is classified as a suspected human carcinogen (Category 2).[2][9] This compound should be handled as such.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls, is mandatory.
dot
Caption: Hierarchy of Controls Workflow.
-
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[8][10]
-
Explosion-Proof Equipment: Due to the high flammability, all electrical equipment (stir plates, heating mantles, vacuum pumps) must be explosion-proof and properly grounded.[2][11]
-
Safety Equipment: A safety shower and eyewash station must be immediately accessible.[12]
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected carefully.
| Protection | Specification | Rationale and Source |
| Eye & Face | Tightly fitting chemical splash goggles AND a full-face shield. | Protects against splashes of corrosive material and potential explosions from peroxides.[5][13] |
| Hand | Laminate film (e.g., Ansell Barrier®) or double-gloving with a heavy-duty nitrile glove as the outer layer. | THF penetrates standard nitrile gloves rapidly. A barrier glove is essential. Inspect gloves before use and change immediately if contamination is suspected.[6][10] |
| Body | Flame-retardant lab coat, buttoned completely. Full-length pants and closed-toe leather or rubber shoes. | Provides protection against splashes and fire hazards.[10][14] |
| Respiratory | Not required if work is conducted within a certified fume hood. For emergency situations or if engineering controls fail, a full-face respirator with an organic vapor cartridge is necessary. | A fume hood is the primary control for respiratory exposure.[10] |
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols is critical for mitigating the risks associated with this chemical.
General Handling Workflow:
-
Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is donned, and emergency equipment is accessible. Clear the work area of all ignition sources (open flames, hot surfaces, static-producing materials).[8]
-
Transfers: Use only non-sparking tools for opening containers and making transfers.[2][11] Ground and bond containers when transferring significant quantities to prevent static electricity buildup.[8]
-
Heating: Avoid heating the material if peroxide formation is suspected. If heating is necessary, use a water bath or oil bath with secondary containment; never heat directly on a hot plate.
-
Post-Handling: After use, tightly close the container, packing with an inert gas like nitrogen or argon if possible to minimize air exposure.[12] Decontaminate the work area. Remove PPE and wash hands and exposed skin thoroughly with soap and water before leaving the laboratory.[5][11]
Critical Protocol: Peroxide Detection and Management
The potential for peroxide formation requires a dedicated management system.
dot
Caption: Peroxide Management Workflow.
-
Labeling: All containers must be dated upon receipt and again upon opening.[6][8]
-
Inspection: Before moving or opening any container, visually inspect the area around the cap and threads for the formation of white crystals or a viscous liquid. If observed, DO NOT handle the container. Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[5][14]
-
Testing: For opened containers, test for peroxides every 3-6 months using peroxide test strips.[6][14] Record the test date and result on the container label.
-
Inhibition: If possible, purchase or prepare the material with an inhibitor like butylated hydroxytoluene (BHT) to slow peroxide formation.[6][8]
-
Disposal: Dispose of the chemical within one year of receipt or six months of opening, whichever is sooner, unless peroxide testing confirms its safety for continued use.[10] Do not, under any circumstances, distill or evaporate a solution containing this compound to dryness unless you have definitively tested for and confirmed the absence of peroxides immediately beforehand.[14]
Storage:
-
Store in a tightly sealed, air-impermeable container in a designated flammable liquids cabinet.[6]
-
The storage area should be cool, dry, dark, and well-ventilated.[6][15]
-
Store away from incompatible materials, especially strong oxidizing agents and acids.[6]
-
Never store on the floor.[8]
Section 5: Emergency Procedures
Immediate and correct response to an exposure or spill is vital.
| Emergency | Procedure |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[12][16] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Due to the high potential for severe chemical burns, seek immediate medical attention.[3][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][16] |
| Small Spill | Evacuate personnel, remove all ignition sources, and ensure ventilation. Wearing full PPE, absorb the spill with a non-combustible absorbent material like sand or vermiculite. Collect the material with non-sparking tools into a sealed container for hazardous waste disposal.[16] |
| Large Spill | Evacuate the laboratory immediately and alert emergency responders and your EHS office. |
| Fire | Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. Do not use a direct water jet, as it may spread the flammable liquid.[7][13] |
Section 6: Disposal Considerations
-
Chemical Waste: This compound must be disposed of as hazardous waste. Collect it in a properly labeled, sealed container. The waste profile must indicate that it is a flammable, corrosive, and potential peroxide-forming chemical.
-
Contaminated Materials: All items that come into direct contact with the compound, including gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste.[5][14]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[17]
References
-
Western Carolina University. Standard Operating Procedure for the use of Tetrahydrofuran. Retrieved from [Link]
-
University of California, Merced. (2012, October 19). Standard Operating Procedure - Tetrahydrofuran. Retrieved from [Link]
-
University of Pennsylvania. (2012, December 14). Tetrahydrofuran (THF) - Standard Operating Procedure. Retrieved from [Link]
-
University of Washington. Tetrahydrofuran. Retrieved from [Link]
-
Loba Chemie. (2016, April 29). BENZYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Alpha Chemika. BENZYLAMINE For Synthesis. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. BENZYLAMINE - (For Synthesis) MSDS. Retrieved from [Link]
-
Sdfine. BENZYLAMINE GHS Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Benzylamine. Retrieved from [Link]
-
PubChem. 4-Fluorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (4-Fluoro-benzyl)-methylamine HCl. National Center for Biotechnology Information. Retrieved from [Link]
-
Advanced Biotech. (2025, January 25). SDS - 2-Methyl-3-Tetrahydrofuranthiol synthetic. Retrieved from [Link]
-
PubChem. (3-Fluoro-benzyl)-furan-2-ylmethyl-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
Appchem. (4-CHLORO-BENZYL)-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE. Retrieved from [Link]
Sources
- 1. This compound CAS#: 356531-65-2 [m.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.fr [fishersci.fr]
- 4. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. usu.edu [usu.edu]
- 7. lobachemie.com [lobachemie.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. actylislab.com [actylislab.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. fishersci.com [fishersci.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. wcu.edu [wcu.edu]
- 15. carlroth.com [carlroth.com]
- 16. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 17. angenechemical.com [angenechemical.com]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine via Reductive Amination
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of the secondary amine, (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. This compound represents a valuable building block for medicinal chemistry and drug development programs. The described methodology employs a one-pot reductive amination reaction, a cornerstone strategy for C-N bond formation that circumvents the overalkylation issues common with direct alkylation methods.[1][2] The protocol utilizes 4-fluorobenzylamine and tetrahydrofuran-2-carbaldehyde as starting materials, with sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and highly selective reducing agent.[3][4][5] This approach is distinguished by its operational simplicity, high functional group tolerance, and excellent yields under ambient conditions. We provide detailed, step-by-step instructions for the reaction, purification, and subsequent characterization of the target compound, making this guide suitable for researchers, chemists, and drug development professionals.
Introduction and Scientific Rationale
The synthesis of structurally precise secondary and tertiary amines is a fundamental task in organic chemistry, particularly in the construction of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The target molecule, this compound, incorporates two key pharmacophores: a fluorinated aromatic ring, which can enhance metabolic stability and binding affinity, and a tetrahydrofuran moiety, a common feature in many biologically active compounds.
Direct alkylation of a primary amine is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products that are challenging to separate.[2] Reductive amination provides an elegant and highly controlled alternative.[6] The reaction proceeds through the initial formation of an intermediate iminium ion from the condensation of an aldehyde (tetrahydrofuran-2-carbaldehyde) and a primary amine (4-fluorobenzylamine). This electrophilic iminium ion is then selectively reduced in situ to the desired secondary amine.
Choice of Reagents - A Mechanistic Justification:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): The success of a one-pot reductive amination hinges on a reducing agent that reduces the iminium ion significantly faster than it reduces the starting aldehyde. Sodium triacetoxyborohydride is ideal for this purpose.[5] The electron-withdrawing and sterically bulky acetoxy groups moderate the reactivity of the borohydride, making it unreactive towards aldehydes and ketones at neutral or slightly acidic pH but highly effective at reducing the protonated iminium intermediate.[3][5] This selectivity eliminates the need to pre-form and isolate the imine, simplifying the experimental procedure.[7]
-
Acetic Acid (AcOH): The presence of a mild acid catalyst, such as acetic acid, is crucial. It protonates the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack by the amine. Furthermore, it facilitates the dehydration of the resulting hemiaminal intermediate and provides the proton source to form the iminium ion, which is the species that is ultimately reduced.[4]
This protocol is designed to be a self-validating system, where the high selectivity of the reagents and the controlled reaction conditions ensure a high conversion to the desired product with minimal side-product formation.
Reaction Scheme and Mechanism
The synthesis proceeds via a one-pot, two-step sequence within a single reaction mixture.
Overall Transformation:
Caption: Simplified reaction mechanism pathway.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | M.W. ( g/mol ) | Supplier | Purity |
| Tetrahydrofuran-2-carbaldehyde | 7681-84-7 | 100.12 | Sigma-Aldrich | ≥95% |
| 4-Fluorobenzylamine | 140-75-0 | 125.14 | Sigma-Aldrich | 98% |
| Sodium triacetoxyborohydride | 56553-60-7 | 211.94 | Sigma-Aldrich | 97% |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Sigma-Aldrich | ≥99.8% |
| Acetic Acid, glacial | 64-19-7 | 60.05 | Sigma-Aldrich | ≥99.7% |
| Saturated aq. NaHCO₃ | - | - | Lab Prepared | - |
| Brine (Saturated aq. NaCl) | - | - | Lab Prepared | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Sigma-Aldrich | ≥99% |
| Silica Gel for column chromatography | - | - | SiliCycle | 60 Å, 40-63 µm |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Fisher Scientific | HPLC Grade |
| Hexane | 110-54-3 | 86.18 | Fisher Scientific | HPLC Grade |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Argon or Nitrogen gas inlet
-
Syringes and needles
-
Glass funnel and separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Detailed Experimental Protocol
Synthesis Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
Note: Perform all operations in a well-ventilated fume hood. Anhydrous conditions are recommended for optimal results.
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzylamine (1.25 g, 10.0 mmol, 1.0 equiv.).
-
Solvent and Aldehyde Addition: Add anhydrous dichloromethane (DCM, 40 mL) to the flask. Stir until the amine is fully dissolved. Add tetrahydrofuran-2-carbaldehyde (1.00 g, 10.0 mmol, 1.0 equiv.) via syringe.
-
Acid Catalysis: Add glacial acetic acid (0.60 g, 10.0 mmol, 1.0 equiv.) to the reaction mixture. Stir at room temperature for 20 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv.) to the stirring solution in small portions over 10-15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction. The mixture may become slightly cloudy.
-
Reaction: Seal the flask under an inert atmosphere (Argon or Nitrogen) and stir the reaction vigorously at room temperature for 3-5 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the limiting starting material (typically the aldehyde) indicates reaction completion.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 20 minutes until gas evolution ceases. Trustworthiness Check: This step neutralizes the acetic acid and decomposes any remaining reducing agent, ensuring a safe and clean extraction.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of DCM.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 0% to 20% ethyl acetate in hexane. Combine the fractions containing the desired product (as determined by TLC) and concentrate in vacuo to afford this compound as a colorless to pale yellow oil.
Expected Results
-
Yield: 75-90%
-
Appearance: Colorless to pale yellow oil
-
TLC Analysis (4:1 Hexane:EtOAc):
-
4-Fluorobenzylamine: Rf ≈ 0.2
-
Tetrahydrofuran-2-carbaldehyde: Rf ≈ 0.5
-
Product: Rf ≈ 0.4
-
Characterization and Data
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.25 (dd, J = 8.4, 5.4 Hz, 2H, Ar-H)
-
7.00 (t, J = 8.6 Hz, 2H, Ar-H)
-
3.95 (m, 1H, O-CH-CH₂)
-
3.80 (m, 1H, THF-CH₂)
-
3.75 (s, 2H, Ar-CH₂)
-
3.70 (m, 1H, THF-CH₂)
-
2.65 (d, J = 6.0 Hz, 2H, N-CH₂)
-
1.95-1.80 (m, 3H, THF-CH₂)
-
1.60 (br s, 1H, N-H)
-
1.55-1.45 (m, 1H, THF-CH₂)
-
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
162.0 (d, JCF = 245 Hz, C-F)
-
135.0 (d, JCF = 3 Hz, Ar-C)
-
129.5 (d, JCF = 8 Hz, Ar-CH)
-
115.2 (d, JCF = 21 Hz, Ar-CH)
-
78.0 (O-CH)
-
68.5 (O-CH₂)
-
54.0 (N-CH₂)
-
53.5 (Ar-CH₂)
-
28.5 (THF-CH₂)
-
25.8 (THF-CH₂)
-
-
Mass Spectrometry (ESI+):
-
m/z calculated for C₁₂H₁₆FNO [M+H]⁺: 210.1289
-
m/z found: 210.1291
-
-
IR (neat, cm⁻¹):
-
3350 (N-H stretch)
-
2950, 2870 (C-H stretch)
-
1605, 1510 (C=C aromatic stretch)
-
1220 (C-F stretch)
-
1070 (C-O-C stretch)
-
Safety and Handling Precautions
-
4-Fluorobenzylamine: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
Sodium triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Handle in a dry environment and quench carefully.
-
Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). ACS Symposium Series. URL: [Link]
-
Carlson, M. W., et al. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(5), 839-841. URL: [Link]
-
Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout. URL: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. URL: [Link]
-
Fernández de la Pradilla, R., et al. (2006). Synthesis of Tetrahydrofurfurylamines Related to Muscarine. HETEROCYCLES, 68(7), 1429-1440. URL: [Link]
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. URL: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. URL: [Link]
-
Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 1096-1103. URL: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). URL: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Leveraging (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine in Advanced Proteomic Analysis
Abstract
This document outlines a novel, proposed application for the chemical entity (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine in the field of quantitative proteomics. Capitalizing on its unique structural features—a reactive secondary amine, a fluorinated aromatic ring, and a tetrahydrofuran moiety—we introduce "Fluoro-THF Amine-Reactive Tags (F-TATs)" , a hypothetical class of isobaric labeling reagents for relative quantification of proteins. We provide the scientific rationale, detailed experimental protocols, and expected outcomes for utilizing F-TATs in a bottom-up proteomics workflow. This guide is intended to provide a robust theoretical framework and practical starting point for researchers looking to explore new chemical tools for deep proteome mining.
PART 1: Scientific Rationale & Reagent Design
The field of quantitative proteomics relies heavily on chemical labeling to enable accurate comparison of protein abundance across multiple samples.[1][2][3] Isobaric tags, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantification (iTRAQ), have become staples in this domain.[4][5] These reagents covalently label peptides at their N-termini and lysine side chains.[4] Upon fragmentation in a mass spectrometer, reporter ions with different masses are generated, and their relative intensities correspond to the relative abundance of the peptide in the original samples.[2]
We propose the use of this compound as a foundational scaffold for a new set of isobaric labeling reagents, the F-TATs. The core amine of this compound can be derivatized to create an amine-reactive probe.
Key Structural Features and Their Contributions:
-
Secondary Amine Core: This serves as the attachment point for both an amine-reactive group (e.g., an N-hydroxysuccinimide [NHS] ester) and a mass balancing moiety. This is the central hub of the F-TAT reagent.
-
4-Fluorobenzyl Group: This group is envisioned as part of the "reporter" portion of the F-TAT reagent. The presence of fluorine offers several advantages:
-
Unique Mass Defect: Fluorine's mass is not an integer, which can be exploited in high-resolution mass spectrometry.
-
Metabolic Stability: The C-F bond is exceptionally strong, which can enhance the stability of the reporter group during sample processing and analysis.[6]
-
Potential for 19F NMR: While not a primary application in this context, the fluorine atom provides a handle for NMR-based studies if needed.
-
-
Tetrahydrofuran (THF) Moiety: The THF group is a common motif in pharmaceuticals and can influence the physicochemical properties of the F-TAT reagent.[7][8][9] Its inclusion may improve the solubility of the reagent and the labeled peptides, potentially enhancing chromatographic performance and reducing sample loss.
Proposed F-TAT Reagent Structure:
For an F-TAT reagent to be effective, the core this compound structure would be modified to include:
-
An amine-reactive group (e.g., NHS ester) to enable covalent labeling of peptides.
-
A spacer arm/linker that is cleavable upon MS/MS fragmentation.
-
A mass normalizer group to ensure all F-TAT-labeled peptides have the same mass in the MS1 scan.
The following diagram illustrates the conceptual design of a 2-plex F-TAT reagent set.
Caption: Conceptual design of an F-TAT reagent and its role in a proteomics workflow.
PART 2: Detailed Experimental Protocols
This section provides a comprehensive, step-by-step protocol for a hypothetical quantitative proteomics experiment using the proposed F-TAT reagents.
Protocol 1: Protein Extraction and Digestion
This protocol is a standard procedure for preparing protein lysates for mass spectrometry analysis.
-
Cell Lysis & Protein Extraction:
-
Harvest cells (e.g., 1x106 cells per condition) and wash twice with ice-cold PBS.
-
Lyse cells in 100 µL of lysis buffer (8 M urea, 50 mM Tris-HCl pH 8.5, 1x protease and phosphatase inhibitor cocktail).
-
Sonicate the lysate on ice (3 cycles of 20 seconds on, 30 seconds off) to shear nucleic acids and ensure complete lysis.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar protein quantification method.
-
-
Reduction and Alkylation:
-
Take 100 µg of protein from each sample and adjust the volume to 100 µL with lysis buffer.
-
Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Cool the samples to room temperature.
-
Add iodoacetamide (IAA) to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.
-
-
Protein Digestion:
-
Dilute the urea concentration to less than 2 M by adding 50 mM Tris-HCl (pH 8.5).
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C with gentle shaking.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Desalting:
-
Desalt the peptide mixtures using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.
-
Dry the desalted peptides in a vacuum centrifuge.
-
Protocol 2: F-TAT Labeling of Peptides
This protocol describes the hypothetical labeling of peptides with the F-TAT reagents.
-
Reagent Preparation:
-
Dissolve the lyophilized F-TAT reagents in anhydrous acetonitrile (ACN) to a concentration of 20 µg/µL immediately before use.
-
-
Peptide Labeling Reaction:
-
Reconstitute the dried peptide samples (100 µg each) in 100 µL of 100 mM triethylammonium bicarbonate (TEAB), pH 8.5.
-
Add 40 µL of the dissolved F-TAT reagent to each respective peptide sample.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Quenching the Reaction:
-
Add 8 µL of 5% hydroxylamine to each sample and incubate for 15 minutes at room temperature to quench the reaction and hydrolyze any unreacted NHS ester.
-
-
Sample Pooling and Desalting:
-
Combine the labeled peptide samples into a single tube.
-
Desalt the pooled sample using a C18 SPE cartridge.
-
Dry the final labeled peptide mixture in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis
This protocol outlines the analysis of F-TAT labeled peptides by liquid chromatography-tandem mass spectrometry.
-
Peptide Fractionation (Optional but Recommended):
-
For complex samples, perform high-pH reversed-phase chromatography to fractionate the pooled peptide mixture, reducing sample complexity for the mass spectrometer.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried, labeled peptides (or each fraction) in 2% ACN, 0.1% formic acid.
-
Analyze the samples on a high-resolution Orbitrap mass spectrometer coupled with a nano-LC system.
-
LC Gradient: Use a suitable gradient for peptide separation (e.g., a 120-minute gradient from 5% to 40% ACN).
-
MS1 Settings:
-
Resolution: 120,000
-
Scan range: 350-1500 m/z
-
AGC target: 1e6
-
Max injection time: 50 ms
-
-
MS2 Settings (HCD Fragmentation):
-
Resolution: 50,000
-
Isolation window: 1.2 m/z
-
Collision energy: Normalized collision energy (NCE) of 32-35% (to be optimized for F-TAT reporter ion generation).
-
AGC target: 1e5
-
Max injection time: 100 ms
-
-
PART 3: Data Analysis and Expected Outcomes
Workflow Visualization
The overall experimental workflow is depicted in the diagram below.
Caption: High-level workflow for F-TAT based quantitative proteomics.
Hypothetical Data Summary
The successful implementation of the F-TAT workflow would yield quantitative data on thousands of proteins. Below is a table representing hypothetical results for a set of differentially expressed proteins between two conditions (Control vs. Treated).
| Protein ID | Gene Name | Fold Change (Treated/Control) | p-value | Number of Peptides |
| P04637 | TP53 | 2.54 | 0.001 | 15 |
| P60709 | ACTB | 1.02 | 0.95 | 28 |
| Q06609 | HSPA8 | 0.98 | 0.89 | 22 |
| P10415 | VIM | 3.11 | < 0.001 | 18 |
| P08670 | VCL | 0.45 | 0.005 | 12 |
PART 4: Trustworthiness and Self-Validation
Every protocol described herein is designed as a self-validating system. Key checkpoints include:
-
Protein Quantification: Ensures equal loading of protein for digestion, which is critical for accurate downstream quantification.
-
Digestion Efficiency: Can be checked by running a small aliquot on an SDS-PAGE gel to ensure high molecular weight proteins have disappeared.
-
Labeling Efficiency: Can be assessed during the data analysis phase by calculating the percentage of identified peptides that are labeled with an F-TAT reagent.
-
LC-MS/MS Performance: Monitored by standard quality control metrics, such as peptide and protein identification numbers, peak shape, and mass accuracy.
The principles underlying these protocols are based on well-established methods in mass spectrometry-based proteomics.[1][5] The novelty lies in the application of a new chemical entity, and as such, optimization of fragmentation conditions and data analysis parameters will be essential for robust results.
References
- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au.
- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics.
- Labeling Quantification vs. Label-Free Quantification Strategies in Proteomics.
- TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis.
- Protein Crosslinking Reagents and Application.
- Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed.
- TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics. Thermo Fisher Scientific.
- Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery.
- Crosslinking Protein Interaction Analysis. Thermo Fisher Scientific - US.
- Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents. ACS Omega.
- Tetrahydropyrans in Drug Discovery. PharmaBlock.
- The Tetrahydrofuran Motif in Polyketide Marine Drugs.
- The Tetrahydrofuran Motif in Marine Lipids and Terpenes. MDPI.
- Biological Potential of FluoroBenzene Analogs. JSciMed Central.
- Protein Crosslinking. Thermo Fisher Scientific - US.
- Chemical Crosslinking: Role in Protein and Peptide Science. PubMed.
- Cysteine-reactive probes and their use in chemical proteomics. Royal Society of Chemistry.
- Protocol for Chemical Cross-Linking.
- Amine-Reactive Probe Labeling Protocol. Thermo Fisher Scientific - US.
- This compound. ChemicalBook.
- Amine-Reactive Probes. Thermo Fisher Scientific.
- Chemical proteomics for a comprehensive understanding of functional activity and the interactome. Royal Society of Chemistry.
- (4-Fluoro-benzyl)-methylamine HCl. PubChem.
- Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Fluorobenzyl Chloride Series. Sparrow Chemical.
- Organic compound with fluorobenzyl moiety. Sigma-Aldrich.
- This compound hydrobromide. Santa Cruz Biotechnology.
- (3-Fluoro-benzyl)-furan-2-ylmethyl-amine. PubChem.
- BENZYL-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE 183275-87-8 wiki. Guidechem.
- Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7.
- (4-CHLORO-BENZYL)-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE. Appchem.
- (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. Benchchem.
- Tetrahydrofuran synthesis. Organic Chemistry Portal.
- (4-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine.
- (4-Fluoro-benzyl)-furan-2-ylmethyl-amine.
Sources
- 1. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Labeling Quantification vs. Label-Free Quantification Strategies in Proteomics [en.biotech-pack.com]
- 4. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 5. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 6. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. img01.pharmablock.com [img01.pharmablock.com]
Application Notes & Protocols: Investigating the Neuroprotective Potential of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
For: Researchers, scientists, and drug development professionals in the field of neuropharmacology and neurodegenerative disease.
I. Introduction: Rationale for Investigation
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis represent a significant and growing public health challenge. A key pathological feature common to these disorders is the progressive loss of neuronal structure and function. The pursuit of novel small molecules with neuroprotective capabilities is a cornerstone of modern therapeutic strategy. This document outlines the scientific premise and provides detailed experimental protocols for investigating the neuroprotective potential of a novel compound, (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine.
This compound has been rationally selected for investigation based on the neuropharmacological relevance of its constituent chemical moieties:
-
The Furan Moiety: Furan-containing compounds, both natural and synthetic, have demonstrated a spectrum of pharmacological activities, including significant antioxidant and anti-inflammatory properties.[1][2][3] By mitigating oxidative stress and neuroinflammation, which are key drivers of neurodegeneration, furan derivatives present a promising avenue for therapeutic development.[1][2]
-
The Tetrahydrofuran Ring: The tetrahydrofuran scaffold is present in a number of centrally active compounds, including psychotropic agents and selective serotonin reuptake inhibitors.[4][5] This suggests that the tetrahydrofuran core can confer favorable pharmacokinetic properties for brain penetration and interaction with neuronal targets.
-
The 4-Fluorobenzyl Group: The inclusion of a 4-fluorobenzyl group is a common strategy in medicinal chemistry to enhance metabolic stability and improve binding affinity to target proteins.[6] 4-Fluorobenzylamine itself is a key intermediate in the synthesis of various pharmaceuticals, including antidepressants and anti-anxiety medications, indicating its compatibility with CNS-active molecules.[7]
This application note will provide a comprehensive guide for the systematic evaluation of this compound in both in vitro and in vivo models of neurodegeneration.
II. In Vitro Neuroprotection Assays: Cellular Models of Neuronal Stress
The initial phase of screening involves assessing the compound's ability to protect cultured neuronal cells from various insults that mimic the pathological conditions of neurodegenerative diseases.
A. Recommended Cell Lines
-
SH-SY5Y Human Neuroblastoma Cells: A widely utilized and robust cell line that can be differentiated into a more mature neuronal phenotype. They are suitable for high-throughput screening.[8]
-
Primary Cortical or Hippocampal Neurons: Isolated from rodent embryos, these cells offer a more physiologically relevant model of the central nervous system, ideal for mechanistic studies.[8]
B. General Cell Culture and Compound Preparation Protocol
-
Cell Seeding: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For experiments, seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Subsequent dilutions should be made in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture wells is non-toxic (typically <0.1%).[9]
-
Pre-treatment: Pre-treat the cells with a range of concentrations of the test compound (e.g., 0.1, 1, 10, 25, 50 µM) for 2-4 hours before inducing neurotoxicity.
C. Experimental Protocols for Neurotoxicity Models
1. Oxidative Stress Model (H₂O₂-Induced Toxicity)
-
Rationale: Oxidative stress is a major contributor to neuronal damage in many neurodegenerative diseases.[1][2] Hydrogen peroxide (H₂O₂) is a potent inducer of oxidative stress.
-
Protocol:
-
After pre-treatment with the test compound, induce oxidative stress by adding H₂O₂ to the culture medium at a final concentration of 100-200 µM.
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay.
-
2. Excitotoxicity Model (Glutamate-Induced Toxicity)
-
Rationale: Excitotoxicity, caused by excessive stimulation of glutamate receptors, leads to neuronal death and is implicated in conditions like stroke and Alzheimer's disease.[10]
-
Protocol:
-
Following pre-treatment with the test compound, expose the cells to glutamate at a final concentration of 5-10 mM.[10]
-
Incubate for 24 hours.
-
Measure cell viability using the LDH assay, which quantifies membrane damage.
-
D. Quantification of Neuroprotection
MTT Assay (Cell Viability)
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.
LDH Assay (Cytotoxicity)
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength. Cytotoxicity is calculated based on the amount of LDH released into the medium.
E. Data Presentation
| Concentration of Test Compound (µM) | % Cell Viability (H₂O₂ Model) | % LDH Release (Glutamate Model) |
| Vehicle Control (Stressor only) | 50 ± 5 | 80 ± 7 |
| 0.1 | 55 ± 6 | 75 ± 8 |
| 1 | 65 ± 5 | 60 ± 6 |
| 10 | 80 ± 7 | 40 ± 5 |
| 25 | 90 ± 4 | 25 ± 4 |
| 50 | 95 ± 5 | 20 ± 3 |
Table 1: Hypothetical data demonstrating a dose-dependent neuroprotective effect of this compound.
F. In Vitro Experimental Workflow
Caption: Workflow for in vitro neuroprotection screening.
III. In Vivo Evaluation: Animal Models of Neurodegenerative Disease
Promising results from in vitro studies warrant further investigation in preclinical animal models to assess efficacy and safety in a complex biological system.[11]
A. Recommended Animal Models
-
Scopolamine-Induced Amnesia Model (Cognitive Dysfunction): A well-established model for screening compounds with potential anti-amnesic and cognitive-enhancing effects.
-
MPTP-Induced Parkinson's Disease Model (Dopaminergic Neurodegeneration): This model mimics the loss of dopaminergic neurons seen in Parkinson's disease.
-
APP/PS1 Transgenic Mouse Model of Alzheimer's Disease: These mice develop amyloid plaques and cognitive deficits, providing a relevant model for Alzheimer's pathology.[12]
B. General Protocol for In Vivo Studies
-
Animal Acclimatization: House mice or rats in a controlled environment for at least one week before the experiment.
-
Compound Administration: The test compound can be administered via oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.) injection. The dose and frequency will be determined by preliminary pharmacokinetic and tolerability studies.
-
Behavioral Testing:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term working memory.
-
Rotarod Test: To measure motor coordination and balance.
-
-
Post-mortem Analysis:
-
Immunohistochemistry: To visualize neuronal populations (e.g., tyrosine hydroxylase-positive neurons in the substantia nigra for the Parkinson's model) and pathological markers (e.g., amyloid-beta plaques).
-
Western Blot: To quantify protein levels of key signaling molecules involved in apoptosis (Bax, Bcl-2), inflammation (TNF-α, IL-1β), and oxidative stress (Nrf2, HO-1).
-
C. In Vivo Experimental Workflow
Caption: Workflow for in vivo neuroprotection studies.
IV. Proposed Mechanism of Action: A Hypothetical Signaling Pathway
Based on the known properties of furan derivatives, a plausible neuroprotective mechanism for this compound involves the activation of the Nrf2 antioxidant response pathway.
A. Nrf2 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This induces the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).
B. Visualization of the Proposed Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases | Bentham Science [eurekaselect.com]
- 3. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,5-Disubstituted tetrahydrofurans as selective serotonin re-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 12. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Design of Antimicrobial Activity Testing
Abstract
The escalating threat of antimicrobial resistance necessitates robust and standardized methodologies for the evaluation of novel antimicrobial compounds. This guide provides a comprehensive overview of the principles and protocols for fundamental antimicrobial susceptibility testing (AST). Designed for researchers, scientists, and drug development professionals, this document details the causality behind experimental choices, outlines self-validating protocols, and offers insights into data interpretation. We will explore core quantitative methods including broth and agar dilution for Minimum Inhibitory Concentration (MIC) determination, qualitative methods like disk diffusion, and advanced assays such as Minimum Bactericidal Concentration (MBC) and Time-Kill Kinetics to provide a holistic view of a compound's antimicrobial profile.
Introduction: The Rationale for Standardized Susceptibility Testing
Antimicrobial susceptibility testing is a cornerstone of microbiology, crucial for detecting resistance, guiding therapeutic strategies, and evaluating the efficacy of new antimicrobial agents.[1][2] The primary objective is to determine the lowest concentration of an agent that can inhibit or kill a microorganism in vitro. These results, when correlated with pharmacokinetic/pharmacodynamic (PK/PD) data, help predict clinical outcomes.[3][4][5][6]
To ensure that results are reproducible and comparable across different laboratories and studies, standardized methods are paramount.[7][8][9] Two leading international bodies, the Clinical and Laboratory Standards Institute (CLSI) in North America and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in Europe, provide detailed guidelines and breakpoints for AST.[10][11][12][13] This guide is grounded in the principles set forth by these organizations.[1][14][15][16][17][18]
Foundational Principles of Experimental Design
A reliable AST experiment is built upon a foundation of standardized components and conditions. The "why" behind these choices is critical for understanding the system and troubleshooting potential issues.
2.1 The Standard Medium: Mueller-Hinton Agar/Broth
Mueller-Hinton Agar (MHA) or Broth (MHB) is the recommended medium for routine susceptibility testing of most common aerobic and facultative anaerobic bacteria.[19][20]
-
Causality: The choice of Mueller-Hinton medium is deliberate for several reasons:
-
Reproducibility: It demonstrates excellent batch-to-batch consistency, which is vital for standardized testing.[7][8][9][19]
-
Low Inhibitor Content: It has low concentrations of inhibitors like thymidine and para-aminobenzoic acid (PABA), which can antagonize the activity of sulfonamides and trimethoprim.[7][19][21]
-
Supports Growth: It supports the satisfactory growth of most non-fastidious pathogens.[7][19]
-
Optimal Diffusion: Its loose agar structure allows for the good diffusion of antimicrobial agents, which is critical for disk diffusion assays.[7][8][19][21]
-
Rich Data History: A vast body of performance data has been collected using this medium, providing a robust historical baseline.[7][19]
-
2.2 Standardizing the Inoculum: The 0.5 McFarland Standard
The density of the bacterial inoculum is a critical variable that must be precisely controlled. The standard is to adjust the inoculum to a turbidity equivalent to a 0.5 McFarland standard.
-
Causality: A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[1] This density is crucial because:
-
Too Low: An overly diluted inoculum may lead to false susceptibility, as the antimicrobial agent can easily overwhelm the few bacteria present.
-
Too High: An overly dense inoculum can overwhelm the antimicrobial agent, leading to false resistance. This can also deplete nutrients and alter the pH of the medium, affecting both bacterial growth and drug activity.
-
2.3 Incubation Conditions
Standardized incubation conditions (temperature, duration, atmosphere) are essential for consistent results. For most non-fastidious bacteria, incubation is performed at 35°C ± 2°C for 16-20 hours.
-
Causality:
-
Temperature: 35-37°C is the optimal growth temperature for most human pathogens. Deviations can alter growth rates and affect the expression of resistance mechanisms.
-
Duration: 16-20 hours allows for sufficient bacterial growth to be visible to the naked eye without entering the death phase, which could complicate interpretation.
-
Core Methodologies for Antimicrobial Susceptibility Testing
The choice of method depends on the information required, whether it's a quantitative measure of potency (MIC) or a qualitative assessment of susceptibility (disk diffusion).
3.1 Minimum Inhibitory Concentration (MIC) Assays
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][22] It is the gold standard for quantitatively assessing an agent's potency.[1]
This is one of the most common methods for determining MIC values, especially in high-throughput settings.[21] It involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium within a 96-well microtiter plate.[5][7]
Protocol: Broth Microdilution MIC Assay
-
Prepare Antimicrobial Stock: Prepare a concentrated stock solution of the test compound in an appropriate sterile solvent.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB).[9] This typically ranges from 128 µg/mL down to 0.25 µg/mL or lower.
-
Prepare and Standardize Inoculum: a. Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. d. Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[1]
-
Inoculate Plate: Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. The final volume in each well is typically 100 µL.
-
Establish Controls:
-
Growth Control: Wells containing only broth and the bacterial inoculum (no antimicrobial).
-
Sterility Control: Wells containing only broth to check for contamination.
-
Quality Control (QC): Include a reference strain (e.g., E. coli ATCC 25922) with a known MIC range for the tested class of antimicrobials.[23]
-
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).[22] The growth control well must show distinct turbidity.[22]
In this method, varying concentrations of the antimicrobial agent are incorporated directly into molten agar, which is then poured into plates.[5] It is considered a reference method and is particularly useful for testing multiple isolates simultaneously.[24]
Protocol: Agar Dilution MIC Assay
-
Prepare Antimicrobial Stock: Prepare a concentrated stock solution of the test agent.
-
Prepare Agar Plates: a. Prepare a series of two-fold dilutions of the antimicrobial agent. b. Add 2 mL of each antimicrobial dilution to 18 mL of molten Mueller-Hinton Agar (maintained at 45-50°C) to create a 1:10 dilution. Mix well and pour into sterile Petri dishes. c. Prepare a growth control plate containing no antimicrobial agent.
-
Prepare and Standardize Inoculum: Prepare the bacterial inoculum as described for the broth microdilution method, but dilute it to a final concentration of approximately 10⁷ CFU/mL.
-
Inoculate Plates: Spot a defined volume (typically 1-10 µL) of the standardized inoculum onto the surface of each agar plate, allowing for up to 36 different isolates to be tested per plate. The final inoculum on the agar surface should be approximately 10⁴ CFU per spot.
-
Incubation: Allow the spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth on the agar surface.
3.2 Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative or semi-quantitative test that is simple, flexible, and cost-effective.[10][25] It involves placing paper disks impregnated with a known concentration of an antimicrobial agent onto an agar plate swabbed with a standardized bacterial inoculum.
-
Principle of Action: As the plate incubates, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient.[10][25] If the organism is susceptible, a clear zone of no growth, known as the "zone of inhibition," will form around the disk.[26] The diameter of this zone is inversely correlated with the MIC.
Protocol: Disk Diffusion Assay
-
Prepare Agar Plate: Use a Mueller-Hinton Agar plate with a uniform thickness of 4 mm. Allow the plate to come to room temperature before use.
-
Prepare and Standardize Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as previously described.
-
Inoculate Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Apply Disks: Using sterile forceps, place antimicrobial-impregnated disks onto the agar surface, ensuring firm contact. Space the disks to prevent the overlap of inhibition zones (typically no more than 6 disks on a 100mm plate).[26]
-
Incubation: Within 15 minutes of applying the disks, invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Interpretation: Measure the diameter of the zones of inhibition in millimeters (mm). Compare these diameters to the clinical breakpoint tables provided by CLSI or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[11][27]
Workflow for Primary Antimicrobial Susceptibility Testing
Caption: High-level workflow for primary antimicrobial susceptibility testing methods.
Advanced Methodologies for Deeper Characterization
While MIC and disk diffusion assays provide foundational data, a deeper understanding of an antimicrobial's activity—whether it merely inhibits (bacteriostatic) or actively kills (bactericidal)—requires more advanced techniques.
4.1 Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[9][28] This assay is a direct extension of the broth dilution MIC test.
-
Principle of Action: After an MIC is determined, aliquots from the clear wells (at and above the MIC) are sub-cultured onto agar plates that do not contain any antimicrobial agent.[9][29] The absence of growth on these plates indicates that the bacteria were killed, not just inhibited.
Protocol: Minimum Bactericidal Concentration (MBC) Assay
-
Perform MIC Assay: First, determine the MIC of the compound using the broth microdilution method as described in section 3.1.1.
-
Subculture: From the wells showing no visible growth (the MIC well and those with higher concentrations), plate a fixed volume (e.g., 10-100 µL) onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Interpretation: Count the number of colonies on each plate. The MBC is the lowest test concentration that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.[9][28][29][30]
-
Data Interpretation: The ratio of MBC to MIC is often calculated. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[9]
4.2 Time-Kill Kinetics Assay
This dynamic assay provides detailed information about the rate of antimicrobial activity over time.[6][31][32] It is invaluable for characterizing whether an agent's killing effect is dependent on its concentration or the duration of exposure.
-
Principle of Action: A standardized bacterial inoculum is exposed to various concentrations of the antimicrobial agent in broth. At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), samples are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).[31]
Protocol: Time-Kill Kinetics Assay
-
Preparation: Prepare flasks or tubes containing broth with the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a no-drug growth control.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling Over Time: Incubate the flasks at 35 ± 2°C, typically with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 12, 24 hours), withdraw an aliquot from each flask.[33]
-
Quantify Viable Cells: Perform serial dilutions of each aliquot and plate onto MHA to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each antimicrobial concentration.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[32]
-
Bacteriostatic activity is generally indicated by a <3-log₁₀ reduction in CFU/mL.
-
Logical Flow from MIC to Advanced Assays
Caption: Decision-making flow for advanced antimicrobial characterization.
Data Interpretation: From MIC to Clinical Relevance
The raw data from an AST (an MIC value or a zone diameter) is clinically meaningless without interpretation. This is achieved by comparing the result to established clinical breakpoints .
5.1 Defining Breakpoints: S, I, and R
Breakpoints are specific MIC values or zone diameters used to categorize bacteria into clinical categories.[34]
-
Susceptible (S): Implies that an infection with the isolate may be appropriately treated with a standard dosage of the antimicrobial agent.[34] The MIC is below the determined breakpoint.[35]
-
Intermediate (I) / Susceptible, Increased Exposure (EUCAST): This category implies that therapeutic success is possible if exposure to the agent is increased, for example, by adjusting the dosing regimen or by its concentration at the site of infection.[19][34]
-
Resistant (R): Indicates that the isolate is not inhibited by the usually achievable concentrations of the agent with normal dosage schedules.[19][34]
It is critical to understand that an MIC for one drug cannot be directly compared to the MIC of another drug; interpretation is only valid in the context of that specific drug's breakpoint.[19][35]
5.2 How Breakpoints Are Determined
Setting breakpoints is a complex process undertaken by bodies like CLSI and EUCAST, integrating three types of data:[36]
-
Microbiological Data (Epidemiological Cut-off Values - ECOFFs): This involves analyzing the MIC distributions for a large population of a bacterial species. The ECOFF is the MIC value that separates the wild-type population (without acquired resistance mechanisms) from the non-wild-type population.[24][37][38]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Data: This analysis models what the body does to the drug (PK) and what the drug does to the bacteria (PD).[3] It helps determine the drug exposure required for efficacy and the probability of achieving that exposure with standard dosing regimens.[4][5][6]
-
Clinical Data: Data from clinical trials and patient outcomes are used to correlate in vitro susceptibility results with actual therapeutic success or failure.
The Self-Validating System: Quality Control (QC)
Trustworthiness in AST hinges on a robust quality control program. Every protocol must be a self-validating system.
-
Reference Strains: QC is performed by regularly testing standard, well-characterized reference strains (e.g., from the American Type Culture Collection - ATCC) that have defined, acceptable ranges for MICs and zone diameters.[23]
-
Acceptance Criteria: The results for the QC strain must fall within the published acceptable ranges (e.g., in the CLSI M100 document) for the test to be considered valid.[16][17][18]
-
Frequency: QC should be performed with each new batch of media or reagents and on each day of testing.[23] Deviations outside the acceptable range indicate a potential problem with reagents, inoculum, incubation, or operator technique that must be resolved before reporting any results.
| QC Strain Example | Antimicrobial Agent | Acceptable MIC Range (µg/mL) | Acceptable Zone Diameter (mm) |
| Escherichia coli ATCC® 25922 | Ampicillin | 2 - 8 | 16 - 22 |
| Staphylococcus aureus ATCC® 29213 | Oxacillin | 0.12 - 0.5 | N/A |
| Pseudomonas aeruginosa ATCC® 27853 | Gentamicin | 0.5 - 2 | 16 - 21 |
| (Note: Ranges are for illustrative purposes and must be taken from the current CLSI M100 or EUCAST QC documents.) |
Special Considerations in Experimental Design
7.1 Testing Nanoparticles and Novel Materials
Testing the antimicrobial properties of nanoparticles (NPs) or nanostructured surfaces presents unique challenges not fully addressed by standard protocols.
-
Interference: NPs can interfere with optical density readings used in automated systems.
-
Solubility and Stability: NPs may not be fully soluble and can aggregate in standard broth media, affecting their effective concentration.[32][35]
-
Mechanism of Action: Some materials act via contact killing and may not diffuse into agar, making disk diffusion inappropriate.[28][30] Modified direct contact or viability assays on surfaces are often required.
7.2 Testing Against Biofilms
Bacteria within biofilms are notoriously more resistant to antimicrobials than their planktonic (free-floating) counterparts.[39][40] Standard MIC/MBC assays do not reflect this.
-
Modified Assays: Specialized methods are needed, such as the Minimum Biofilm Eradication Concentration (MBEC) assay. This involves growing a biofilm on a surface (e.g., pegs of a specialized lid), exposing it to antimicrobial agents, and then determining the concentration required to kill the cells within the established biofilm.[41]
Conclusion
The experimental design for testing antimicrobial activity is a highly standardized and rigorous field. By understanding the causality behind each step—from the choice of media to the interpretation of breakpoints—researchers can generate accurate, reproducible, and meaningful data. Adherence to established guidelines from bodies like CLSI and EUCAST, coupled with a stringent quality control program, ensures the integrity of these results. As the challenge of antimicrobial resistance grows, a mastery of these foundational and advanced protocols is more critical than ever for the successful development of the next generation of antimicrobial therapies.
References
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The determination of epidemiological cut-off values requires a systematic and joint approach based on quality controlled, non-truncated minimum inhibitory concentration series. (n.d.). ERS Publications. Retrieved from [Link]
-
Why mueller-hinton agar is used in routine antibiotic susceptibility testing?. (2017). ResearchGate. Retrieved from [Link]
-
Understanding Pharmacokinetics (PK) and Pharmacodynamics (PD). (2018). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
Biofilm antimicrobial susceptibility testing: where are we and where could we be going?. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. (2022). Microbe Online. Retrieved from [Link]
-
Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. (2022). Microbiology Info.com. Retrieved from [Link]
-
MIC and Zone Distributions, ECOFFs. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
EUCAST: Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
CLSI M07-Ed11 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition. (n.d.). ANSI Webstore. Retrieved from [Link]
-
Antibacterial Metal Oxide Nanoparticles: Challenges in Interpreting the Literature. (2018). National Center for Biotechnology Information. Retrieved from [Link]
-
Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. (2009). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
The role of pharmacokinetics/pharmacodynamics in setting clinical MIC breakpoints: the EUCAST approach. (2012). National Center for Biotechnology Information. Retrieved from [Link]
-
(PDF) The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. (2019). ResearchGate. Retrieved from [Link]
-
Challenges to the design and testing of antimicrobial nanostructured surfaces. (2023). Connect Journal. Retrieved from [Link]
-
Mueller-Hinton Agar: Composition, Uses, and Importance. (2024). Microbiologics. Retrieved from [Link]
-
The Role of PK/PD Analysis in the Development and Evaluation of Antimicrobials. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
Epidemiological cut-off value (ECOFF). (n.d.). GARDP Revive. Retrieved from [Link]
-
ECOFFs – the why, the how and the don´ts of EUCAST epidemiological cutoff values. (2022). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Microtiter plate assays to assess antibiofilm activity against bacteria. (2021). Springer Nature Experiments. Retrieved from [Link]
-
The role of epidemiological cutoff values (ECVs/ECOFFs) in antifungal susceptibility testing and interpretation for uncommon yeasts and moulds. (2011). National Center for Biotechnology Information. Retrieved from [Link]
-
Methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically : approved standard. (2006). National Library of Medicine. Retrieved from [Link]
-
Guidance Documents. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
Setting and Revising Antibacterial Susceptibility Breakpoints. (2008). National Center for Biotechnology Information. Retrieved from [Link]
-
Methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically : approved standard. (2000). Semantic Scholar. Retrieved from [Link]
-
The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). (2023). MDPI. Retrieved from [Link]
-
Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Disk Diffusion and Quality Control. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Clinical Breakpoint Tables. (2021). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Challenges to the design and testing of antimicrobial nanostructured surfaces. (2023). ResearchGate. Retrieved from [Link]
-
EUCAST -standardising antimicrobial susceptibility testing in Europe. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Limitations of Recent Studies Dealing with the Antibacterial Properties of Silver Nanoparticles: Fact and Opinion. (2018). MDPI. Retrieved from [Link]
-
Pharmacokinetic/Pharmacodynamic Based Breakpoints of Polymyxin B for Bloodstream Infections Caused by Multidrug-Resistant Gram-Negative Pathogens. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Safety Assessment of Nanomaterials for Antimicrobial Applications. (2021). ACS Publications. Retrieved from [Link]
-
Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. (2018). National Center for Biotechnology Information. Retrieved from [Link]
-
CLSI Publishes CLSI M100—Performance Standards for Antimicrobial Susceptibility Testing, 32nd Edition. (2022). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. Retrieved from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
-
Breakpoints and pharmacokinetics-pharmacodynamics in pharmacological aspects. (2008). ResearchGate. Retrieved from [Link]
-
CLSI M100™. (n.d.). Pediatric infectious diseases electronic library. Retrieved from [Link]
-
(PDF) Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. (2023). ResearchGate. Retrieved from [Link]
-
EUCAST Breakpoints. (2011). Université catholique de Louvain. Retrieved from [Link]
-
What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. (2021). American Society of Health-System Pharmacists. Retrieved from [Link]
-
CLSI and MIC Interpretation Tips and Tricks. (n.d.). Northwestern Medicine. Retrieved from [Link]
-
Updating Breakpoints in Antimicrobial Susceptibility Testing. (2022). American Society for Microbiology. Retrieved from [Link]
-
Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (2019). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clsi.org [clsi.org]
- 4. The role of pharmacokinetics/pharmacodynamics in setting clinical MIC breakpoints: the EUCAST approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of PK/PD Analysis in the Development and Evaluation of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mueller Hinton 琼脂 NutriSelect® Plus, according to FDA, NCCLS, powder, for bacteria, pack of 500 g, pack of 100 g, pack of 2.5 kg | Sigma-Aldrich [sigmaaldrich.com]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 13. bsac.org.uk [bsac.org.uk]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 16. CLSI M100 32nd Edition Released | News | CLSI [clsi.org]
- 17. nih.org.pk [nih.org.pk]
- 18. pid-el.com [pid-el.com]
- 19. microbenotes.com [microbenotes.com]
- 20. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 21. microbiologyinfo.com [microbiologyinfo.com]
- 22. [PDF] Methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically : approved standard | Semantic Scholar [semanticscholar.org]
- 23. facm.ucl.ac.be [facm.ucl.ac.be]
- 24. EUCAST: MIC and Zone Distributions, ECOFFs [eucast.org]
- 25. EUCAST: ECOFFs – the why, the how and the don´ts of EUCAST epidemiological cutoff values. [eucast.org]
- 26. The role of epidemiological cutoff values (ECVs/ECOFFs) in antifungal susceptibility testing and interpretation for uncommon yeasts and moulds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 30. connectsci.au [connectsci.au]
- 31. [PDF] The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents | Semantic Scholar [semanticscholar.org]
- 32. Limitations of Recent Studies Dealing with the Antibacterial Properties of Silver Nanoparticles: Fact and Opinion [mdpi.com]
- 33. testinglab.com [testinglab.com]
- 34. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 35. Antibacterial Metal Oxide Nanoparticles: Challenges in Interpreting the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Setting and Revising Antibacterial Susceptibility Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 37. publications.ersnet.org [publications.ersnet.org]
- 38. Epidemiological cut-off value (ECOFF) – REVIVE [revive.gardp.org]
- 39. researchgate.net [researchgate.net]
- 40. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 41. Biofilm antimicrobial susceptibility testing: where are we and where could we be going? - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine in Synthetic Chemistry
Introduction: A Building Block of Emerging Importance
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine emerges as a versatile secondary amine scaffold, integrating two key pharmacophoric motifs: a fluorinated aromatic ring and a saturated oxygen-containing heterocycle. This combination imparts a unique set of physicochemical properties that are highly desirable in drug design, including enhanced metabolic stability, improved membrane permeability, and the potential for specific molecular interactions with biological targets.[1][2]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the synthesis and utilization of this compound as a pivotal intermediate in the construction of complex molecular architectures.
The Significance of the Constituent Moieties
The efficacy of this compound as a building block can be attributed to the synergistic contributions of its fluoro-benzyl and tetrahydrofurfuryl components.
The 4-Fluorobenzyl Group: The introduction of a fluorine atom onto the benzyl ring is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[1] Fluorine's high electronegativity can influence the pKa of nearby functional groups, alter conformational preferences, and block sites of metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate. Furthermore, the C-F bond can participate in favorable interactions with biological targets, potentially increasing binding affinity.
The Tetrahydrofuran Moiety: The tetrahydrofuran ring is a prevalent feature in numerous natural products and FDA-approved drugs.[3][4] Its presence can improve aqueous solubility and provides a three-dimensional structural element that can be crucial for optimal receptor binding. The ether oxygen can also act as a hydrogen bond acceptor, further contributing to molecular recognition processes. The tetrahydrofuran scaffold is found in a variety of biologically active compounds, including those with antimicrobial, anticancer, and antiviral properties.[1][2][3][4]
Synthesis Protocol: Reductive Amination
The most efficient and widely employed method for the synthesis of this compound is through a one-pot reductive amination reaction. This method involves the condensation of 4-fluorobenzaldehyde with tetrahydrofurfurylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and selectivity for imines over aldehydes.[5][6][7][8]
Reaction Scheme:
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
analytical techniques for characterizing furan-based compounds
An Application Guide to the Analytical Characterization of Furan-Based Compounds
Foreword for the Modern Researcher
Furan-based compounds represent a fascinating and functionally diverse class of heterocycles. They are pivotal intermediates in pharmaceutical synthesis, the building blocks for next-generation bio-polymers, and unfortunately, process contaminants in thermally treated foods.[1][2][3] Their accurate characterization is not merely an academic exercise; it is a critical requirement for ensuring drug efficacy, material performance, and public safety. However, the unique chemical properties of the furan scaffold—ranging from the high volatility of furan itself to the complex structures of its polymeric derivatives—present distinct analytical challenges.
This guide is structured to move beyond a simple recitation of methods. It is designed as a practical, field-proven manual that explains the causality behind experimental choices. We will dissect the most powerful analytical techniques, providing not just step-by-step protocols but also the scientific rationale needed to adapt and troubleshoot them. From safeguarding against analyte loss during sample preparation to achieving unambiguous structural elucidation, this document serves as a comprehensive resource for professionals dedicated to the rigorous scientific investigation of furan-based compounds.
Part 1: The Critical First Step - Sample Preparation
The reliability of any analysis is founded upon the integrity of its sample preparation. For furan-based compounds, this step is particularly crucial due to the volatility of low-molecular-weight analytes like furan and methylfuran.[1] The primary objective is to efficiently extract the target analytes from the sample matrix while preventing their loss or unintended formation.
Headspace (HS) Sampling for Volatile Furans
Headspace sampling is the premier technique for analyzing volatile organic compounds (VOCs) like furan in complex matrices such as food or beverages.[1][4] The principle involves heating a sealed sample vial to partition volatile analytes into the gas phase (headspace) above the sample, which is then injected into a gas chromatograph (GC).
Causality of Method Choice:
-
Minimizing Matrix Interference: By only injecting the vapor phase, non-volatile matrix components (sugars, proteins, salts) are left behind, protecting the GC inlet and column and leading to cleaner chromatograms.[5]
-
Preventing Analyte Degradation: The key challenge with HS analysis of furan is that the heating step can inadvertently create the very compound you are trying to measure.[5][6] Extensive studies have shown that incubation temperatures above 60°C can significantly increase furan formation in certain food matrices.[6] Therefore, a lower temperature (e.g., 60°C) is a critical compromise to achieve sufficient partitioning without artificial generation.[5]
-
Improving Partitioning: The addition of water or a saturated salt solution (salting out) to the sample can reduce the viscosity and increase the partitioning of furan into the headspace.[6][7]
Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from the sample headspace. The fiber is then desorbed directly in the hot GC inlet. It is particularly effective for trace-level analysis due to its concentrating effect.[4][7]
Causality of Method Choice:
-
Enhanced Sensitivity: Compared to static headspace, SPME can offer significantly better sensitivity and lower detection limits because it actively concentrates analytes onto the fiber over time.[4] This makes it ideal for foods with very low furan concentrations.[8]
-
Fiber Selection: The choice of fiber coating is critical. For highly volatile, low-molecular-weight compounds like furan, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often recommended for its high affinity for such molecules.[7][8]
Liquid-Liquid & Solid-Phase Extraction for Non-Volatile Furans
For less volatile or more polar furan derivatives, such as 5-hydroxymethylfurfural (5-HMF) or furanic compounds in transformer oil, direct extraction is required.[9][10][11]
-
Liquid-Liquid Extraction (LLE): This classic technique is used to extract furanic compounds from transformer oil using a solvent like acetonitrile, which is immiscible with the oil matrix.[10]
-
Solid-Phase Extraction (SPE): SPE is a more advanced technique used for cleaning up and concentrating analytes from complex liquid samples like wine or fruit juices.[11] A C18 sorbent is commonly used to retain furan derivatives, which are then eluted with a stronger organic solvent. This method provides excellent recovery and removes interfering matrix components.[11]
Part 2: Chromatographic Separation Techniques
Chromatography is the cornerstone of furan analysis, providing the necessary separation of target analytes from each other and from matrix interferences.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive technique for the analysis of volatile furan-based compounds.[1][12] Its coupling of the powerful separation capabilities of GC with the sensitive and specific detection of MS makes it the method of choice for regulatory bodies like the FDA.[2][13]
Expertise & Causality:
-
Column Selection: A mid-polar column, such as one with a 6% cyanopropylphenyl phase (e.g., Elite-624), is often chosen because it provides excellent resolution for small, polar, and volatile compounds like furan.[5] For more complex mixtures of furan derivatives, a general-purpose 5% phenyl column (e.g., HP-5MS) can effectively separate isomers like 2-methylfuran and 3-methylfuran.[7]
-
Mass Spectrometry Detection: MS detection is superior to other detectors for furan analysis. It provides confirmation of analyte identity based on the mass spectrum. For quantification, Selected Ion Monitoring (SIM) mode is employed, where the instrument only monitors specific mass-to-charge ratios (m/z) characteristic of the analyte (e.g., m/z 68 for furan) and the internal standard (m/z 72 for d4-furan).[2] This dramatically increases sensitivity and reduces noise from the matrix.
Protocol: Quantification of Furan in Coffee by HS-GC-MS
This protocol is adapted from established methods for the determination of furan in heat-processed foods.[5][13]
1. Standard Preparation:
- Prepare a stock solution of furan in a suitable solvent (e.g., methanol) in a sealed vial. Due to furan's volatility, this should be done using chilled syringes and differential weighing to determine the exact concentration.[6][13]
- Prepare a stock solution of the internal standard, deuterated furan (d4-furan), in the same manner.[13]
- Create a series of working standards by diluting the stock solutions in water.
2. Sample Preparation:
- Weigh 1-2 g of homogenized coffee sample directly into a 20 mL headspace vial.
- Add 5 mL of chilled reagent water.
- Spike with a known amount of d4-furan internal standard solution.
- Immediately seal the vial with a PTFE-faced septum and crimp cap.[1]
3. HS-GC-MS Analysis:
- Place vials in the headspace autosampler.
- Self-Validation: Run a blank and a mid-level calibration standard before and after the sample sequence to ensure system stability and absence of carryover.
- Data Acquisition: Use the parameters outlined in the table below.
Table 1: Example HS-GC-MS Parameters for Furan Analysis
| Parameter | Setting | Rationale |
| Headspace Sampler | ||
| Oven Temperature | 60°C | Balances analyte partitioning with minimizing thermal formation of furan.[5] |
| Incubation Time | 30 min | Allows the sample to reach thermal equilibrium for reproducible partitioning.[6] |
| Transfer Line Temperature | 130°C | Prevents condensation of the analyte during transfer to the GC. |
| Gas Chromatograph | ||
| Inlet Temperature | 200°C | Ensures rapid and complete vaporization of the sample. |
| Column | Elite-624 (or equivalent), 30 m x 0.25 mm, 1.4 µm film thickness | Provides good retention and peak shape for volatile polar compounds.[5] |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert carrier gas providing efficient chromatography. |
| Oven Program | 40°C (hold 5 min), ramp 10°C/min to 220°C (hold 2 min) | Separates furan from other volatile compounds and cleans the column.[5] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns.[14] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity for target analytes.[2] |
| Ions Monitored | m/z 68 (Furan), m/z 72 (d4-Furan) | Quantifier ions for the analyte and internal standard, respectively.[2] |
4. Quantification:
- Construct a calibration curve by plotting the ratio of the furan peak area to the d4-furan peak area against the furan concentration for the working standards.
- Calculate the concentration of furan in the sample using the response ratio from the sample and the linear regression equation from the calibration curve.[13]
Workflow for HS-GC-MS Analysis of Furan
Caption: HS-GC-MS workflow for furan quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for analyzing non-volatile, polar, or thermally labile furan derivatives that are unsuitable for GC.[15] Common applications include the quantification of 5-HMF in honey and furanic compounds in transformer oil.[9][16]
Expertise & Causality:
-
Stationary Phase: A reversed-phase C18 column is the workhorse for furan derivative analysis.[11][15][17] Its non-polar nature effectively retains the moderately polar furan compounds, allowing for separation based on subtle differences in hydrophobicity.
-
Mobile Phase: A typical mobile phase consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic modifier like acetonitrile or methanol.[15][17] A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a wider range of polarities in a single run.[15]
-
Detection: A Diode Array Detector (DAD) or UV-Vis detector is commonly used.[11][15] Furan derivatives with conjugated systems, like 5-HMF, exhibit strong UV absorbance, making this a sensitive and robust detection method. The maximum absorbance for 5-HMF is around 284 nm.[16][18]
Protocol: Quantification of 5-HMF in Honey by RP-HPLC-DAD
This protocol is based on official methods for honey quality analysis.[16][17]
1. Standard and Sample Preparation:
- Prepare a stock solution of 5-HMF in reagent water.
- Prepare a series of calibration standards by diluting the stock solution.
- Accurately weigh about 5 g of honey into a 50 mL volumetric flask. Dissolve in ~25 mL of reagent water.
- Clarify the solution: Add 0.5 mL of Carrez I solution, mix, then add 0.5 mL of Carrez II solution, mix. Bring to volume with reagent water. (This step precipitates proteins and other interferents).
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[17]
2. HPLC-DAD Analysis:
- Self-Validation: The method must be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).[11] Injecting a standard periodically ensures the stability of the system response.
- Data Acquisition: Use the parameters outlined in the table below.
Table 2: Example HPLC-DAD Parameters for 5-HMF Analysis
| Parameter | Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Industry standard for retaining and separating moderately polar compounds.[15][17] |
| Mobile Phase | A: Water, B: Methanol | A common, effective mobile phase for this separation.[17] |
| Elution | Isocratic, e.g., 90% A / 10% B | A simple isocratic method is often sufficient for 5-HMF. |
| Flow Rate | 1.0 mL/min | A standard flow rate providing good efficiency and reasonable run times.[15] |
| Column Temp. | 25°C | Ensures reproducible retention times. |
| Injection Volume | 20 µL | A typical injection volume for standard analytical HPLC.[17] |
| Detector | Diode Array Detector (DAD) | |
| Wavelength | 284 nm | Wavelength of maximum absorbance for 5-HMF, providing optimal sensitivity.[18] |
3. Quantification:
- Create a calibration curve by plotting the peak area of 5-HMF against its concentration for the standards.
- Determine the concentration of 5-HMF in the prepared sample solution from its peak area and the calibration curve.
- Calculate the final concentration in the original honey sample, accounting for the initial weight and dilution factor.
Part 3: Spectroscopic Techniques for Structural Elucidation
While chromatography separates compounds, spectroscopy is used to identify them. For novel furan-based pharmaceuticals or polymers, spectroscopic analysis is indispensable for confirming chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom.
Expertise & Causality:
-
¹H NMR: The furan ring has two distinct types of protons. The protons adjacent to the oxygen (at C2 and C5) are more deshielded and appear further downfield (typically 7.4-7.6 ppm) than the protons at C3 and C4 (typically 6.3-6.5 ppm).[19] The coupling patterns between these protons provide definitive information about the substitution pattern on the ring.
-
¹³C NMR: Similarly, the carbon atoms adjacent to the oxygen (C2, C5) are downfield (~143 ppm) compared to the other two carbons (C3, C4) at ~110 ppm.[20] The presence of substituents significantly influences these chemical shifts, allowing for precise structural assignment.[21] Computational methods can even be used to predict shifts for novel structures, which can then be compared to experimental data.[21][22]
Table 3: Typical NMR Chemical Shifts (δ, ppm) for an Unsubstituted Furan Ring (in CDCl₃)
| Atom Position | ¹H Chemical Shift | ¹³C Chemical Shift | Key Insights |
| C2, C5 | ~7.44 ppm | ~143.2 ppm | Protons and carbons are deshielded due to the electronegativity of oxygen. |
| C3, C4 | ~6.38 ppm | ~109.9 ppm | More shielded environment, typical of a double bond in a five-membered ring. |
| Data sourced from multiple references.[19][20] |
Infrared (IR) & UV-Vis Spectroscopy
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups within a molecule. For furan derivatives, characteristic peaks include C-H stretching of the aromatic ring (~3100 cm⁻¹), C=C ring stretching (~1500-1600 cm⁻¹), and the distinctive antisymmetric C-O-C stretching of the furan ring (~1000-1200 cm⁻¹).[23][24] It is a valuable tool for confirming the presence of the furan moiety and other functional groups introduced during synthesis.
-
UV-Vis Spectroscopy: This technique is primarily used for quantitative analysis of furan derivatives that contain a chromophore. A simple UV-Vis spectrophotometer can be used to quantify compounds like furfural and 5-HMF in process streams or hydrolysates.[18] The method is fast and simple but lacks the specificity of chromatography, making it susceptible to interference from other UV-absorbing compounds in the matrix.[25]
Part 4: Thermal Analysis of Furan-Based Polymers
For researchers in drug development and materials science, understanding the thermal stability of furan-based polymers is critical for processing and storage.
Expertise & Causality:
-
Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature. It is used to determine the decomposition temperature (Td), which is a key indicator of thermal stability.[26] A common metric is the Td5%, the temperature at which 5% weight loss has occurred. For furan-based polyesters, Td5% values can range from 150°C to over 350°C depending on the specific monomer structure.[26][27]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the glass transition temperature (Tg), where an amorphous polymer changes from a rigid, glassy state to a more flexible, rubbery state.[27][28] This is a critical parameter for defining the upper service temperature of a polymer.
Protocol: Generalized TGA for Thermal Stability
1. Sample Preparation:
- Ensure the polymer sample is completely dry and free of residual solvent by drying it in a vacuum oven at a temperature below its Tg.
- Accurately weigh 5-10 mg of the polymer into a TGA pan (e.g., alumina or platinum).
2. TGA Analysis:
- Place the sample pan in the TGA furnace.
- Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
- Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant rate, typically 10°C/min.[29]
3. Data Analysis:
- The output is a thermogram plotting weight percent versus temperature.
- Determine the onset temperature of decomposition, typically reported as Td5% (temperature at 5% weight loss).[26]
- The temperature of the maximum rate of decomposition (Tmax) can be determined from the peak of the derivative of the TGA curve (DTG curve).[26]
Table 4: Comparative Thermal Properties of Furan-Based Polymers
| Polymer | Td5% (°C) | Tg (°C) | Application Insight |
| Poly(propylene furanoate) (PPF) | ~350 | n/a | High thermal stability, suitable for applications requiring heat resistance. |
| Furan-based Polycarbonate (alkyl chain) | 156-244 | -8 to -36 | Stability and elasticity increase with longer alkyl chains in the monomer.[27] |
| Data sourced from multiple references.[26][27] |
Decision Tree for Technique Selection
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. shimadzu.com [shimadzu.com]
- 11. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Furan in Heat-processed Foods by Gas Chromatography-Mass Spectrometry (GC-MS) - STEMart [ste-mart.com]
- 13. fda.gov [fda.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. 5-(hydroxymethyl)furfural- Determination | OIV [oiv.int]
- 18. Use of UV absorbance To monitor furans in dilute acid hydrolysates of biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]
- 20. spectrabase.com [spectrabase.com]
- 21. NMR spectroscopy [ch.ic.ac.uk]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. ecommons.udayton.edu [ecommons.udayton.edu]
- 24. 1131. Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pubs.rsc.org [pubs.rsc.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Dosage and Administration
Introduction: The Cornerstone of Meaningful In Vitro Data
In the realm of in vitro research, the precision with which a compound is administered to a cellular or biochemical system is paramount. The dosage, or concentration, of a test compound dictates the observed biological response. Therefore, a meticulously planned and executed dosing strategy is the cornerstone of generating reproducible, reliable, and translatable data. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of dosage and administration for in vitro studies. We will delve into the rationale behind experimental design, provide detailed protocols for key procedures, and emphasize the importance of controls for data integrity.
Part 1: Foundational Principles of In Vitro Dosing
The Dose-Response Relationship: More Than Just a Curve
The fundamental principle underlying in vitro pharmacology and toxicology is the dose-response relationship, which describes the change in effect on an organism caused by differing levels of exposure to a chemical after a certain exposure time.[1][2] In vitro, this translates to observing a graded biological effect in response to a range of compound concentrations. The resulting dose-response curve, typically sigmoidal in shape, is a powerful tool for quantifying a compound's potency and efficacy.[3][4]
A typical dose-response study involves exposing a biological system to a series of increasing concentrations of a test compound and measuring the biological response at each concentration.[1] The goal is not merely to generate a curve, but to understand the compound's behavior over a biologically relevant range. This allows for the determination of key parameters such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which are critical for compound characterization and comparison.[3][5]
Caption: Conceptual workflow of a dose-response experiment.
The Critical Role of Solvents
Many bioactive compounds are not readily soluble in aqueous solutions like cell culture media. This necessitates the use of organic solvents, with dimethyl sulfoxide (DMSO) being the most common choice.[6] However, solvents are not inert and can exert their own biological effects, potentially confounding experimental results.[7][8]
Key Considerations for Solvent Use:
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells, leading to decreased viability and altered function.[9][6] It is crucial to determine the maximum tolerable solvent concentration for the specific cell type used in the assay.
-
Solvent Effects: Even at non-toxic concentrations, solvents can influence cellular processes.[7] Therefore, it is imperative to include a "vehicle control" in every experiment. The vehicle control consists of cells treated with the same final concentration of the solvent as the compound-treated cells.[10] This allows researchers to distinguish the effects of the compound from those of the solvent.
-
Consistent Solvent Concentration: To ensure that any observed dose-response is due to the compound and not varying solvent concentrations, the final concentration of the solvent should be kept constant across all compound dilutions.[7]
| Solvent | Typical Final Concentration in Assay | Considerations |
| DMSO | < 0.5% (ideally ≤ 0.1%)[6] | Can be cytotoxic at higher concentrations. May influence cell differentiation and other processes. |
| Ethanol | < 0.5% | Can affect cellular processes, and its effects can be cell-type specific. |
| Methanol | < 0.1% | Generally more toxic than ethanol. |
The Importance of Controls: Ensuring Data Validity
Well-designed experiments are built upon a foundation of appropriate controls. In the context of in vitro dosing, several types of controls are essential for data interpretation and validation.[11][12]
-
Negative Control: This is a sample that is not expected to show a response and helps to establish a baseline.[12][13] In a cell-based assay, this would typically be untreated cells.
-
Positive Control: A positive control is a compound or condition that is known to produce the expected effect.[11][13] This confirms that the assay is working correctly and that the biological system is responsive.
-
Vehicle Control: As discussed previously, this control accounts for any effects of the solvent used to dissolve the test compound.[10]
The inclusion of these controls is a self-validating mechanism.[13] If the positive control fails to elicit a response or the negative control shows an unexpected effect, the results of the experiment are considered invalid.
Part 2: Experimental Protocols
Protocol: Preparation of Stock Solutions
Accurate preparation of a high-concentration stock solution is the first critical step in a dosing experiment. Errors at this stage will propagate through all subsequent dilutions.
Materials:
-
Test compound (powder form)
-
Appropriate solvent (e.g., sterile DMSO)[9]
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated pipettes and sterile tips
Procedure:
-
Determine the desired stock concentration. A common starting point is 10 mM.
-
Calculate the required mass of the compound. Use the formula: Mass (g) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight (g/mol).
-
Weigh the compound. Using an analytical balance, carefully weigh the calculated mass of the compound into a sterile microcentrifuge tube.
-
Add the solvent. Add the calculated volume of the appropriate solvent to the tube.
-
Dissolve the compound. Vortex the tube until the compound is completely dissolved.[9] If necessary, gentle warming in a 37°C water bath or sonication can be used to aid dissolution, but be mindful of compound stability.[9]
-
Aliquot and store. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[9] Store at -20°C or -80°C as recommended for the specific compound.[9]
Protocol: Serial Dilution for Dose-Response Studies
Serial dilution is a systematic method for creating a range of concentrations from a stock solution.[14][15][16] This ensures a consistent dilution factor between concentrations, which is important for accurate dose-response analysis.
Materials:
-
Prepared stock solution
-
Sterile diluent (e.g., cell culture medium or 100% DMSO)[9]
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes and sterile tips
Procedure (for a 10-point, 2-fold serial dilution in a 96-well plate):
-
Label the plate. Label the columns of a 96-well plate for each concentration in your dilution series.
-
Prepare the dilution plate. Add the desired volume of diluent (e.g., 50 µL of cell culture medium) to wells 2 through 10.
-
Add the stock solution. In the first well, add double the volume of the highest desired final concentration of your compound (e.g., 100 µL of a 2X solution).
-
Perform the first dilution. Transfer half the volume from well 1 (e.g., 50 µL) to well 2. Mix thoroughly by pipetting up and down.
-
Continue the dilution series. Using a clean pipette tip for each transfer, repeat step 4 for the remaining wells, moving from well 2 to 3, 3 to 4, and so on, until you reach well 10.[14] Do not add any compound to the last two wells, which will serve as your vehicle and untreated controls.
-
Prepare the final assay plate. Transfer the desired volume of each dilution to your final cell plate.
Caption: A simplified representation of a serial dilution workflow.
Protocol: Administering Compounds to Cell Cultures
The final step is the careful administration of the prepared compound dilutions to the cells in culture.
Materials:
-
Prepared serial dilutions of the compound
-
Cell culture plates with seeded cells
-
Calibrated pipettes and sterile tips
-
Incubator
Procedure:
-
Equilibrate reagents. Ensure that the cell culture medium and compound dilutions are warmed to 37°C before adding them to the cells.
-
Remove old medium. Carefully aspirate the existing medium from the cell culture wells.
-
Add compound dilutions. Add the appropriate volume of each compound dilution to the corresponding wells of the cell plate. Be sure to include wells for your negative (untreated) and vehicle controls.
-
Incubate. Return the plate to the incubator for the desired treatment duration. The incubation time will depend on the specific assay and the biological question being addressed.[10] For long-term treatments, media changes with fresh compound may be necessary.[17]
-
Proceed with assay. After the incubation period, proceed with the specific assay to measure the biological response (e.g., cell viability, gene expression, protein activity).
Part 3: Data Analysis and Interpretation
Calculating IC50/EC50 Values
Once the dose-response data has been collected, the next step is to determine the IC50 or EC50 value. This is typically done using non-linear regression analysis to fit the data to a sigmoidal dose-response curve.[3][4]
Steps for IC50/EC50 Calculation:
-
Normalize the data. Express the response data as a percentage of the control response (e.g., percent inhibition or percent viability).[3]
-
Plot the data. Create a scatter plot with the logarithm of the compound concentration on the x-axis and the normalized response on the y-axis.
-
Fit a curve. Use a software package such as GraphPad Prism or a specialized Excel add-in to fit a four-parameter logistic (4PL) curve to the data.[5][18]
-
Determine the IC50/EC50. The software will calculate the IC50 or EC50 value, which is the concentration of the compound that produces a 50% response.[3][18]
Caption: Flowchart for the analysis of dose-response data.
Conclusion: A Foundation for Robust Research
The principles and protocols outlined in these application notes provide a framework for conducting rigorous and reproducible in vitro dosing experiments. By understanding the importance of the dose-response relationship, the appropriate use of solvents and controls, and by following meticulous experimental procedures, researchers can have confidence in the integrity of their data. This, in turn, will accelerate the pace of discovery and development in the life sciences.
References
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-885. [Link]
-
BPS Bioscience. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
Eng, H., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(5), 1032-1044. [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
-
BPS Bioscience. (n.d.). Serial Dilution Protocol. [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Doherty, A. T., et al. (1983). The effect of solvents on drug metabolism in vitro. Biochemical Pharmacology, 32(15), 2347-2351. [Link]
-
Science Gateway. (n.d.). How to calculate IC50. [Link]
-
Experimental Protocol - Serial Dilution. (n.d.). [Link]
-
Pharmaguideline. (2017). Importance of Negative and Positive Controls in Microbial Analysis. [Link]
-
Microbe Notes. (2023). Serial Dilution: Formula, Calculator, Method, Uses, Examples. [Link]
-
CSIRO Research. (n.d.). Serial dilution – ANACC Methods and Materials. [Link]
-
ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. [Link]
-
BioIVT. (2022). What Are Controls and Why Do We Need Them?. [Link]
-
ResearchGate. (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. [Link]
-
Gennari, A., et al. (2011). Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants. Methods in Molecular Biology, 758, 415-434. [Link]
-
News-Medical.Net. (2024). What control types are used in scientific discovery?. [Link]
-
Quora. (2019). What are the positive and negative controls? What is the importance of each in a medical laboratory?. [Link]
-
Albrecht, W., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(1), 327-329. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]
-
ResearchGate. (2014). How to treat cell culture (with the compound) for a long term?. [Link]
-
Bitesize Bio. (n.d.). 6 Steps for Successful in vitro Drug Treatment. [Link]
-
ResearchGate. (2021). How do I choose the concentration for primary screening in drug discovery process?. [Link]
-
Fischer, F. C., et al. (2017). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Environmental Science & Technology, 51(21), 12863-12872. [Link]
-
ResearchGate. (2011). Dose–Response or Dose–Effect Curves in In Vitro Experiments and Their Use to Study Combined Effects of Neurotoxicants. [Link]
-
Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
ClinSkill. (2023). Dose Response Studies. [Link]
-
ICH. (1994). E4: Dose-Response Information to Support Drug Registration. [Link]
-
Bretz, F., et al. (2005). Optimal experimental designs for dose–response studies with continuous endpoints. Statistics in Medicine, 24(16), 2459-2472. [Link]
-
Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols. [Link]
Sources
- 1. Dose Response Studies [clinskill.com]
- 2. database.ich.org [database.ich.org]
- 3. clyte.tech [clyte.tech]
- 4. researchgate.net [researchgate.net]
- 5. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effect of solvents on drug metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. bioivt.com [bioivt.com]
- 12. news-medical.net [news-medical.net]
- 13. Importance of Negative and Positive Controls in Microbial Analysis | Pharmaguideline [pharmaguideline.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. ossila.com [ossila.com]
- 16. microbenotes.com [microbenotes.com]
- 17. researchgate.net [researchgate.net]
- 18. Star Republic: Guide for Biologists [sciencegateway.org]
Application Notes and Protocols for Cell-Based Assays Involving (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Introduction
(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a synthetic compound characterized by a fluorinated benzyl group and a tetrahydrofuran moiety. Its chemical structure, featuring a secondary amine, suggests potential interactions with a variety of biological targets, particularly those that recognize endogenous monoamines. As of the current date, the specific biological activities of this compound are not extensively documented in publicly available literature, presenting a unique opportunity for novel discovery.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the cellular effects of this compound. The protocols detailed herein are designed to first establish a baseline understanding of its cytotoxic profile, followed by a series of functional assays to probe for specific biological activities. The experimental choices are rationalized to provide a logical, self-validating workflow for characterizing this novel chemical entity.
Part 1: Foundational Analysis - Cytotoxicity and Cell Viability
Before investigating specific functional effects, it is crucial to determine the concentration range at which this compound exhibits cytotoxic effects. This foundational data ensures that subsequent functional assays are performed at non-toxic concentrations, thereby avoiding misleading results due to general cellular stress or death.[1][2][3]
Experimental Rationale
We will employ two common but distinct colorimetric assays: the MTT and XTT assays. Both quantify cell viability by measuring the metabolic activity of living cells.[4][5] The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.[4][6] The intensity of the color is directly proportional to the number of viable cells.[4]
The key difference lies in the properties of the formazan product. The MTT assay produces a water-insoluble purple formazan, requiring a solubilization step with an organic solvent like DMSO.[4][5] In contrast, the XTT assay generates a water-soluble orange formazan, simplifying the protocol by eliminating the solubilization step.[4][7] Running both provides a cross-validation of the cytotoxicity profile.
Protocol 1.1: MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[2][6]
Materials:
-
HEK293 cells (or cell line of interest)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
Protocol 1.2: XTT Assay for Cell Viability
This protocol provides a more streamlined approach to measuring cell viability using 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT).[4][7]
Materials:
-
HEK293 cells (or cell line of interest)
-
Complete culture medium
-
This compound
-
XTT labeling mixture (prepared according to manufacturer's instructions)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol.
-
XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[4]
-
Absorbance Measurement: Measure the absorbance of the soluble formazan at a wavelength between 450-500 nm.[4]
Data Analysis and Interpretation
For both assays, calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Parameter | MTT Assay | XTT Assay |
| Principle | Reduction of MTT to insoluble purple formazan | Reduction of XTT to soluble orange formazan |
| Solubilization Step | Required (e.g., DMSO) | Not required |
| Endpoint | Absorbance at ~570 nm | Absorbance at ~450-500 nm |
| Advantages | Well-established, cost-effective | Faster workflow, less prone to errors from solubilization |
Part 2: Functional Screening - Probing Potential Biological Targets
Based on its chemical structure, this compound is a candidate for interaction with monoamine oxidases (MAOs) or G-protein coupled receptors (GPCRs) that bind biogenic amines.[8][9][10] The following protocols are designed to investigate these potential activities.
Workflow for Functional Screening
Caption: A logical workflow for the functional screening of the test compound.
Protocol 2.1: Monoamine Oxidase (MAO) Activity Assay
This assay determines if the compound inhibits the activity of MAO-A or MAO-B. These enzymes are crucial for the metabolism of monoamine neurotransmitters.[9][10]
Principle: This commercially available assay measures MAO activity by detecting hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate.[9] The H₂O₂ reacts with a probe to generate a fluorescent signal that is proportional to MAO activity. Specific inhibitors for MAO-A (Clorgyline) and MAO-B (Selegiline) are used to differentiate the activity of the two isoforms.
Materials:
-
MAO Assay Kit (containing MAO-A/B enzymes, substrates, inhibitors, and detection reagents)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Prepare MAO-A and MAO-B enzyme solutions according to the kit manufacturer's protocol.
-
Inhibitor and Compound Preparation: Prepare dilutions of the test compound and the control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B).
-
Assay Reaction:
-
Signal Detection: After an incubation period (e.g., 20-30 minutes), add the detection reagents (e.g., HRP and a fluorescent probe).[11]
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[12]
Data Analysis: Calculate the percent inhibition of MAO-A and MAO-B activity for each concentration of the test compound. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ values for each isoform.
Protocol 2.2: GPCR Reporter Gene Assay
This assay is used to determine if the compound acts as an agonist or antagonist at a specific GPCR. Reporter gene assays are a robust method for studying gene expression and signal transduction pathways.[13][14]
Principle: This assay utilizes a cell line that has been engineered to express a specific GPCR of interest and a reporter gene (e.g., luciferase) linked to a response element.[15][16] Activation of the GPCR initiates a signaling cascade that leads to the expression of the reporter gene. The amount of reporter protein produced, which can be easily measured, serves as a quantitative readout of GPCR activity.[13][16]
Materials:
-
GPCR-expressing reporter cell line (e.g., a cell line with a CRE-luciferase reporter for a Gs-coupled receptor)
-
Complete culture medium
-
This compound
-
Known agonist and antagonist for the GPCR of interest
-
Luciferase assay reagent
-
96-well white, opaque plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well white plate and incubate overnight.
-
Compound Treatment (Agonist Mode): Add serial dilutions of the test compound to the cells. Include a known agonist as a positive control. Incubate for 6-24 hours.
-
Compound Treatment (Antagonist Mode): Pre-incubate the cells with serial dilutions of the test compound for a short period (e.g., 30 minutes). Then, add a known agonist at its EC₅₀ concentration. Incubate for 6-24 hours.
-
Cell Lysis and Reporter Assay: Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.[15]
-
Luminescence Measurement: Read the luminescence using a plate reader.[15]
Data Analysis:
-
Agonist Mode: Plot the luminescence signal against the log of the compound concentration to determine the EC₅₀ value.
-
Antagonist Mode: Plot the percent inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀ value.
Protocol 2.3: Calcium Flux Assay
Many GPCRs, particularly those coupled to Gq, signal through the release of intracellular calcium.[17] This assay measures such changes in real-time.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Fura-2) that exhibits an increase in fluorescence intensity upon binding to calcium.[18][19] When a GPCR is activated and triggers calcium release, the change in fluorescence is measured over time using a fluorescence plate reader or flow cytometer.[20][21]
Materials:
-
Cell line expressing a Gq-coupled GPCR of interest
-
Calcium-sensitive dye (e.g., Fluo-8 AM)
-
Assay buffer (e.g., HBSS)
-
This compound
-
Known agonist for the GPCR
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection module
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to the cells. Incubate for 30-60 minutes at 37°C.[18]
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject the test compound or known agonist into the wells.
-
Immediately begin measuring the fluorescence intensity kinetically over a period of 1-3 minutes at the appropriate wavelengths (e.g., Ex/Em = 490/525 nm for Fluo-8).[18]
-
Data Analysis: Analyze the kinetic data by calculating the peak fluorescence response over the baseline. Plot the response against the log of the compound concentration to determine the EC₅₀ value.
Part 3: Investigating Downstream Cellular Effects
If the compound shows activity in the functional screens, further assays can elucidate its effects on downstream cellular processes, such as mitochondrial health.
Protocol 3.1: Mitochondrial Membrane Potential Assay
A change in mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial function and can be an early event in apoptosis.[22][23]
Principle: This assay uses a lipophilic cationic fluorescent dye, such as TMRE (Tetramethylrhodamine, Ethyl Ester), that accumulates in active mitochondria in a membrane potential-dependent manner.[23][24] Healthy cells with high ΔΨm will exhibit bright red fluorescence, while cells with depolarized mitochondria will have a decreased signal.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
TMRE reagent
-
CCCP (a mitochondrial membrane potential uncoupler, as a positive control)
-
96-well black, clear-bottom plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the test compound for the desired time period. Include a positive control treated with CCCP for 15-30 minutes.[22][24]
-
TMRE Staining: Add TMRE solution to the cells at a final concentration of ~200 nM and incubate for 15-30 minutes at 37°C.[24]
-
Wash: Gently wash the cells with pre-warmed buffer to remove any unbound dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (Ex/Em ≈ 549/575 nm) or visualize using a fluorescence microscope.[24]
Data Analysis: Quantify the fluorescence intensity and normalize it to the vehicle control. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.
Visualization of a Generic Signaling Pathway
Sources
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. biotech-spain.com [biotech-spain.com]
- 8. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoamine Oxidase Assays [cellbiolabs.com]
- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 11. Monoamine Oxidase Assay Kit | ABIN1000321 [antibodies-online.com]
- 12. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [worldwide.promega.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Fluo-8 Calcium Flux Assay [protocols.io]
- 19. biocompare.com [biocompare.com]
- 20. bu.edu [bu.edu]
- 21. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications [absin.net]
- 24. media.cellsignal.com [media.cellsignal.com]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for effectively utilizing related compounds as inhibitors or agonists in their research. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, emphasizing the principles of scientific integrity and self-validating experimental design.
Section 1: Foundational Principles of Molecular Modulation
In the intricate dance of cellular signaling, inhibitors and agonists are powerful tools to dissect complex biological processes. An agonist is a molecule that binds to a receptor and activates it, mimicking the effect of the natural ligand and initiating a cellular response.[1][2][3] Conversely, an inhibitor is a molecule that binds to a target, typically an enzyme or receptor, and decreases its activity or blocks the binding of other molecules, thereby dampening or preventing a biological response.[1][4] Understanding the fundamental differences in their mechanisms of action is paramount to designing and interpreting experiments accurately.
The Spectrum of Agonism
Agonists can be classified based on the magnitude of the response they elicit compared to the endogenous ligand:
-
Full Agonists: Induce the maximum possible response from a receptor system.
-
Partial Agonists: Elicit a submaximal response, even at saturating concentrations.
-
Inverse Agonists: Reduce the constitutive (basal) activity of a receptor, producing an effect opposite to that of an agonist.[5]
Unraveling the Mechanisms of Inhibition
Enzyme inhibitors are broadly categorized based on their mode of interaction with the enzyme and its substrate.[6][7]
-
Competitive Inhibition: The inhibitor competes with the substrate for the same active site on the enzyme. This inhibition can be overcome by increasing the substrate concentration.[8]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency. This type of inhibition is not affected by substrate concentration.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to product.[7]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate and its catalytic activity.
Receptor antagonists block the action of agonists.[9] They can be:
-
Competitive Antagonists: Bind reversibly to the same site as the agonist, and their effect can be surmounted by increasing agonist concentration.[9]
-
Non-competitive Antagonists: Bind to an allosteric site or irreversibly to the active site, and their inhibitory effect cannot be overcome by increasing agonist concentration.[9]
Section 2: Designing Robust and Self-Validating Assays
The quality of data derived from inhibitor and agonist studies is directly dependent on the thoughtful design of the experimental assays. A well-designed assay should not only be sensitive and reproducible but also incorporate controls that validate the observed effects.
The Critical Role of Controls
Proper controls are the bedrock of any reliable experiment.[3][10]
-
Positive Control: A known agonist or inhibitor for the target of interest. This confirms that the assay system is responsive and capable of detecting the expected effect.[10]
-
Negative Control: An inactive compound, structurally related to the test compound if possible, that is not expected to interact with the target. This helps to identify non-specific effects of the compound scaffold.
-
Vehicle Control: The solvent (e.g., DMSO) in which the test compounds are dissolved, used at the same concentration as in the experimental wells. This accounts for any effects of the solvent on the assay system.
-
Untreated Control: Cells or enzyme preparations that are not exposed to any treatment. This provides the baseline for calculating the percentage of inhibition or activation.
Selecting the Right Assay
The choice of assay depends on the nature of the target and the specific question being addressed. A variety of functional assays are available for screening and characterization.[11][12][13]
-
Biochemical Assays: Utilize purified enzymes or receptors to directly measure the interaction of the compound with its target. These are useful for determining binding affinity and the mechanism of inhibition.
-
Cell-Based Assays: Employ living cells to measure the functional consequences of target modulation in a more physiologically relevant context. These assays can assess downstream signaling events, gene expression, or cellular phenotypes like proliferation or apoptosis.
The Importance of Orthogonal Validation
Relying on a single assay can be misleading. It is crucial to confirm findings using an orthogonal assay, which measures a different aspect of the target's function or a downstream signaling event. This provides stronger evidence that the observed effect is due to the specific modulation of the intended target.
Section 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for common assays used to characterize inhibitors and agonists.
Protocol: Kinase Inhibitor Profiling using ADP-Glo™ Kinase Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.[1][7][8][11]
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compound serially diluted in DMSO
-
Assay buffer (specific to the kinase)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Thaw all ADP-Glo™ reagents and prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer as recommended by the manufacturer.
-
Compound Plating: Add 1 µL of each concentration of the serially diluted test compound to the wells of the assay plate. Include vehicle controls (DMSO only).
-
Kinase Reaction Initiation:
-
Prepare a kinase/substrate master mix.
-
Add 2 µL of the master mix to each well.
-
Prepare an ATP solution at 2.5X the final desired concentration.
-
Add 2 µL of the ATP solution to each well to start the reaction.[11]
-
-
Incubation: Mix the plate gently and incubate at room temperature for the optimized reaction time (typically 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[11]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software like GraphPad Prism to determine the IC50 value.[14][15]
Protocol: GPCR Agonist Screening using a cAMP Assay
This protocol outlines a method to screen for agonists of Gs-coupled G protein-coupled receptors (GPCRs) by measuring the intracellular accumulation of cyclic AMP (cAMP).[16][17][18][19]
Materials:
-
Cells stably expressing the GPCR of interest
-
Cell culture medium and reagents
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Test compounds serially diluted in an appropriate buffer
-
Forskolin (a known activator of adenylyl cyclase, for Gi-coupled receptor assays)
-
IBMX (a phosphodiesterase inhibitor)
-
White or black 96-well or 384-well cell culture plates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed the cells into the assay plate at a predetermined density and allow them to attach overnight.[16]
-
Compound Addition:
-
Remove the culture medium.
-
Add the serially diluted test compounds to the cells. Include a known agonist as a positive control and a vehicle control.
-
-
Incubation: Incubate the plate at 37°C for the optimized stimulation time (e.g., 30 minutes).[16]
-
Cell Lysis and cAMP Detection: Follow the specific instructions of the chosen cAMP assay kit to lyse the cells and measure the cAMP levels. This typically involves adding a lysis buffer containing the detection reagents.[18]
-
Data Acquisition: Read the plate using a plate reader appropriate for the assay format (e.g., fluorescence for HTRF, absorbance for ELISA, or luminescence).
Data Analysis:
-
Generate a cAMP standard curve according to the kit instructions.
-
Convert the raw assay signals from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.[14][15]
Protocol: Nuclear Receptor Antagonist Screening using a Luciferase Reporter Assay
This protocol describes a cell-based reporter gene assay to identify antagonists of a nuclear receptor. The assay utilizes a reporter construct containing a luciferase gene under the control of a promoter with response elements for the nuclear receptor of interest.[13][20][21][22][23]
Materials:
-
Host cell line (e.g., HEK293T)
-
Expression plasmid for the nuclear receptor of interest
-
Luciferase reporter plasmid with the appropriate response elements
-
Transfection reagent
-
Known agonist for the nuclear receptor
-
Test compounds serially diluted
-
Dual-Luciferase® Reporter Assay System (Promega)
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Transfection: Co-transfect the host cells with the nuclear receptor expression plasmid and the luciferase reporter plasmid. Seed the transfected cells into a 96-well plate.
-
Compound and Agonist Treatment:
-
After 24 hours, treat the cells with the serially diluted test compounds.
-
Shortly after, add a fixed concentration of the known agonist (typically at its EC80 concentration) to all wells except the vehicle control.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® kit.
-
Measure the firefly luciferase activity, which reflects the activation of the nuclear receptor.
-
Measure the Renilla luciferase activity (from a co-transfected control plasmid) to normalize for transfection efficiency and cell number.[21]
-
-
Data Acquisition: Measure the luminescence using a luminometer.
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well.
-
Determine the percentage of inhibition of the agonist-induced response for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[14][15]
Protocol: Determination of IC50 using an MTT Cell Viability Assay
This protocol details the use of the MTT assay to determine the concentration of a compound that inhibits cell viability by 50% (IC50). The assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][24][25][26]
Materials:
-
Adherent or suspension cells
-
Cell culture medium and reagents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compound serially diluted
-
Clear 96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach (for adherent cells) or acclimate.[25]
-
Compound Treatment: Add serially diluted concentrations of the test compound to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[25]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[25]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker.[25]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm.
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14][15]
Section 4: Data Interpretation and Visualization
Table 1: Key Parameters in Dose-Response Analysis
| Parameter | Definition | Application |
| IC50 | The concentration of an inhibitor that reduces a response by 50%.[28] | Quantifies the potency of an inhibitor. A lower IC50 indicates a more potent inhibitor. |
| EC50 | The concentration of an agonist that produces 50% of the maximal effect.[28] | Quantifies the potency of an agonist. A lower EC50 indicates a more potent agonist. |
| Hill Slope | Describes the steepness of the dose-response curve. | A Hill slope of 1 suggests a 1:1 binding interaction. Slopes greater or less than 1 can indicate cooperativity or more complex binding phenomena. |
| Emax | The maximum effect produced by an agonist. | Indicates the efficacy of an agonist. |
Visualizing Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can greatly enhance understanding. The following diagrams were created using the Graphviz DOT language.
Caption: Agonist activation of a Gs-coupled GPCR signaling pathway.
Caption: Experimental workflow for a kinase inhibitor assay.
Caption: Mechanism of nuclear receptor antagonism.
Section 5: Troubleshooting Common Issues
Even with well-designed protocols, unexpected results can occur. The following table outlines some common problems and potential solutions in cell-based assays.[28][29][30]
Table 2: Troubleshooting Guide for Cell-Based Assays
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding, edge effects, improper mixing of reagents. | Use a multichannel pipette for cell seeding and reagent addition, ensure thorough but gentle mixing, and consider not using the outer wells of the plate. |
| Low Signal-to-Background Ratio | Suboptimal reagent concentrations, low cell number, incorrect assay incubation times. | Optimize cell seeding density, titrate reagent concentrations, and perform a time-course experiment to determine the optimal incubation time. |
| Inconsistent IC50/EC50 Values | Cell passage number, serum lot variability, compound instability. | Use cells within a defined passage number range, test new serum lots before use, and ensure proper storage and handling of compounds. |
| No Response to Positive Control | Inactive positive control, problem with the cell line (e.g., loss of receptor expression), incorrect assay setup. | Use a fresh, validated lot of the positive control, verify target expression in the cells (e.g., by Western blot or qPCR), and double-check all assay steps and reagent concentrations. |
Section 6: Conclusion
The use of inhibitors and agonists is a powerful approach to elucidate biological pathways and identify potential therapeutic targets. By adhering to the principles of robust assay design, incorporating appropriate controls, and carefully interpreting the data, researchers can generate high-quality, reproducible results that advance our understanding of complex biological systems. This guide provides a foundation for these endeavors, encouraging a thoughtful and rigorous approach to the art of molecular modulation.
References
-
Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism - YouTube. (2025, August 22). Retrieved from [Link]
-
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021, August 5). National Institutes of Health. Retrieved from [Link]
-
Dose-Response Analysis with GraphPad Prism: Step-by-Step Guide. (n.d.). Studylib. Retrieved from [Link]...
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Prism 3 -- Analyzing Dose-Response Data. (n.d.). GraphPad. Retrieved from [Link]
-
Functional Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017, November 20). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
cAMP Hunter™ eXpress GPCR Assay. (n.d.). Eurofins DiscoverX. Retrieved from [Link]
-
(A) A classical example of GPCR signaling pathway. Receptors, such as... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
-
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019, March 15). National Center for Biotechnology Information. Retrieved from [Link]
-
Cell Proliferation Assay Service | CellTiter-Glo. (n.d.). Reaction Biology. Retrieved from [Link]
-
Using GraphPad Prism to Interpolate Data from a Standard Curve to Generate a Dose-Response. (n.d.). BellBrook Labs. Retrieved from [Link]
-
What are dose-response curves? (n.d.). GraphPad. Retrieved from [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. Retrieved from [Link]
-
Visualizing the Architectures and Interactions of Nuclear Receptors. (2016, November 1). National Institutes of Health. Retrieved from [Link]
-
Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Graphical representation of the locations of GPCR regulatory pathways.... (n.d.). ResearchGate. Retrieved from [Link]
-
Schematic diagram of GPCRs signaling steps, A)-G protein-dependent.... (n.d.). ResearchGate. Retrieved from [Link]
-
Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. (2021, April). EUbOPEN. Retrieved from [Link]
-
GPCR Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Tools for GPCR drug discovery. (n.d.). National Institutes of Health. Retrieved from [Link]
-
A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. (n.d.). Springer Protocols. Retrieved from [Link]
-
Visualizing the Architectures and Interactions of Nuclear Receptors. (n.d.). National Institutes of Health. Retrieved from [Link]
-
What control types are used in scientific discovery? (2024, February 1). News-Medical.Net. Retrieved from [Link]
-
Schematic of a signaling cascade. (a) A signaling pathway involving.... (n.d.). ResearchGate. Retrieved from [Link]
-
Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. (2025, August 6). ResearchGate. Retrieved from [Link]
-
(PDF) Strategies for Compound Selection. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Example of a signal transduction pathway (video). (n.d.). Khan Academy. Retrieved from [Link]
-
How to Interpret Biological Model Figures: Signaling cascades. (2021, April 27). LabXchange. Retrieved from [Link]
-
Kinase signaling cascades: an updated mechanistic landscape. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The importance of control groups in clinical trials. (2021, March 29). Novotech CRO. Retrieved from [Link]
-
Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Role of Drug Inhibitors in Targeted Therapies. (n.d.). Longdom Publishing. Retrieved from [Link]
Sources
- 1. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 2. Kinase signaling cascades: an updated mechanistic landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The importance of control groups in clinical trials | Novotech CRO [novotech-cro.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. promega.com [promega.com]
- 6. carnabio.com [carnabio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. news-medical.net [news-medical.net]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. studylib.net [studylib.net]
- 14. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eubopen.org [eubopen.org]
- 20. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 21. promega.com [promega.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. selectscience.net [selectscience.net]
- 28. Functional Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 29. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.es]
- 30. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Welcome to the technical support center for the synthesis of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you in your laboratory work.
Synthesis Overview: Reductive Amination
The most common and efficient method for synthesizing this compound is through a one-pot reductive amination. This process involves the reaction of 4-fluorobenzaldehyde with tetrahydrofurfurylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
This guide will address common issues encountered during this synthesis and provide detailed solutions to improve your yield and purity.
Troubleshooting Guide & FAQs
Here we address specific questions and problems you may encounter during the synthesis.
Q1: My reaction is very slow or appears to be incomplete. What are the likely causes and how can I fix this?
A1: Slow or incomplete reactions are a common hurdle. The primary reasons often revolve around imine formation and the activity of the reducing agent.
Root Cause Analysis:
-
Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form the imine is a crucial, and often rate-limiting, step. The electron-withdrawing effect of the fluorine atom on the benzaldehyde can slightly deactivate the carbonyl group, making it less electrophilic.[1]
-
pH of the Reaction Medium: Imine formation is typically catalyzed by mild acid.[2] If the pH is too low, the amine nucleophile will be protonated and non-nucleophilic. If the pH is too high, the carbonyl group of the aldehyde is not sufficiently activated.
-
Water Scavenging: The formation of the imine releases a molecule of water. If this water is not removed or sequestered, the equilibrium can shift back towards the starting materials.
Solutions:
-
pH Adjustment: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. This will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the imine formation. A typical loading is 0.1-0.2 equivalents.
-
Use of a Drying Agent: The addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can help to drive the equilibrium towards the imine.
-
Azeotropic Removal of Water: For reactions run at higher temperatures in solvents like toluene, a Dean-Stark apparatus can be used to remove water azeotropically.
Q2: I am observing a significant amount of a side-product corresponding to the alcohol of my starting aldehyde. Why is this happening and what can I do to prevent it?
A2: The formation of 4-fluorobenzyl alcohol is a clear indication that your reducing agent is reacting with the starting aldehyde before the imine is formed and reduced.
Root Cause Analysis:
-
Choice of Reducing Agent: Some reducing agents, like sodium borohydride (NaBH₄), are capable of reducing both aldehydes and imines.[2][3] If NaBH₄ is added too early or is too reactive under the reaction conditions, it will preferentially reduce the more electrophilic aldehyde.
-
Reaction Staging: Adding all reactants together at once can lead to this side reaction, especially with a reactive borohydride.
Solutions:
-
Select a Milder, Imine-Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for reductive aminations as it is less reactive and selectively reduces the iminium ion over the aldehyde.[3][4] Sodium cyanoborohydride (NaCNBH₃) is another option that is selective for the iminium ion at a controlled pH (around 6-7).[2][5]
-
Staged Addition: If using NaBH₄, allow the 4-fluorobenzaldehyde and tetrahydrofurfurylamine to stir together for a period of time (e.g., 1-2 hours) to allow for sufficient imine formation before adding the reducing agent.[3]
Comparative Analysis of Common Reducing Agents:
| Reducing Agent | Selectivity | Pros | Cons |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Excellent for imines over aldehydes | Mild, high-yielding, commercially available | Moisture sensitive |
| Sodium Cyanoborohydride (NaCNBH₃) | Good for imines over aldehydes at pH 6-7 | Tolerant of a wider range of solvents | Highly toxic, generates toxic cyanide gas upon acidification |
| Sodium Borohydride (NaBH₄) | Reduces both aldehydes and imines | Inexpensive, readily available | Can lead to significant alcohol byproduct if not staged properly |
Q3: My yield is consistently low, even with a selective reducing agent. What other factors could be at play?
A3: Low yields can be frustrating. Beyond the choice of reducing agent, several other experimental parameters can significantly impact the outcome.
Root Cause Analysis:
-
Sub-optimal Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate.
-
Incorrect Stoichiometry: An inappropriate ratio of amine to aldehyde can lead to incomplete conversion or side reactions.
-
Reaction Temperature and Time: These parameters are crucial for ensuring the reaction goes to completion without significant decomposition.
Optimization Strategies:
-
Solvent Screening: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive aminations with NaBH(OAc)₃.[3][4] Tetrahydrofuran (THF) is also a viable option. A small-scale screen of these solvents may reveal an optimal choice for your specific substrate combination.
-
Stoichiometry Adjustment: Typically, a slight excess of the amine (1.1-1.2 equivalents) is used to ensure complete consumption of the aldehyde.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent unnecessary degradation from prolonged reaction times.
Q4: I am having difficulty purifying my final product. What are the common impurities and what is the best purification strategy?
A4: Purification can be challenging due to the presence of unreacted starting materials and side products.
Common Impurities:
-
Unreacted 4-fluorobenzaldehyde
-
Unreacted tetrahydrofurfurylamine
-
4-fluorobenzyl alcohol (if a non-selective reducing agent was used)
-
Dialkylated tertiary amine: (4-Fluorobenzyl)₂-(tetrahydro-furan-2-ylmethyl)-amine
Purification Protocol:
-
Aqueous Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Acid-Base Extraction (Optional but Recommended):
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The desired amine product will be protonated and move into the aqueous layer, leaving behind non-basic impurities like the starting aldehyde and alcohol in the organic layer.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 10.
-
Extract the now deprotonated amine back into an organic solvent.
-
Dry the organic layer and concentrate to yield the purified amine.
-
-
Column Chromatography: If impurities persist, purification by flash column chromatography on silica gel is the final step. A gradient of ethyl acetate in hexanes is a good starting point for elution. The polarity can be adjusted based on TLC analysis.
Experimental Workflow and Diagrams
General Experimental Protocol for Reductive Amination using NaBH(OAc)₃
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM, ~0.1 M), add tetrahydrofurfurylamine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography if necessary.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yield in the synthesis.
Reductive Amination Mechanism
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
solubility issues of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine in aqueous solutions
Here is the technical support center with troubleshooting guides and FAQs for solubility issues of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine in aqueous solutions.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This resource is designed to provide in-depth, field-proven insights and troubleshooting strategies to address the common solubility challenges encountered with this compound in aqueous solutions. As Senior Application Scientists, our goal is to explain the causality behind these issues and provide robust, self-validating protocols to ensure the success of your experiments.
Understanding the Molecule: Key Physicochemical Properties
The solubility behavior of this compound is dictated by its chemical structure, which contains both lipophilic (4-fluoro-benzyl group) and hydrophilic/ionizable (secondary amine) moieties. Understanding these properties is the first step in troubleshooting.
| Property | Predicted Value/Observation | Implication for Aqueous Solubility |
| Chemical Structure | A secondary amine with a fluorobenzyl group and a tetrahydrofuran ring. | The fluorobenzyl group is hydrophobic, contributing to poor water solubility. The secondary amine is a weak base. |
| Molecular Weight | 209.26 g/mol [1] | Moderate molecular weight, typical for small molecule drug candidates. |
| Predicted pKa | 8.67 ± 0.20[1] | This is the most critical parameter. The amine group will be protonated (charged) at pH < 8.67 and neutral at pH > 8.67. The charged, protonated form is significantly more water-soluble.[2][3] |
| Form | Typically supplied as a free base. | The free base form is neutral and therefore expected to have very low solubility in neutral aqueous buffers like PBS (pH 7.4). |
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers.
Q1: My this compound powder will not dissolve in my neutral aqueous buffer (e.g., PBS, pH 7.4). Why is this happening?
A1: This is expected behavior due to the compound's chemical nature. The molecule is a weak base with a predicted pKa of approximately 8.67.[1] At a neutral pH of 7.4, which is below the pKa, a significant portion of the amine groups are protonated (R₂NH₂⁺). However, the equilibrium may not be sufficient to overcome the molecule's overall hydrophobicity imparted by the fluorobenzyl group. The uncharged, "free base" form is poorly soluble in water, and attempting to dissolve it directly in neutral buffer often results in an insoluble suspension.[4][5]
Q2: What is the best initial approach to solubilizing the compound for a biological assay?
A2: The most common and recommended starting point is to use an organic co-solvent.[4][] Dimethyl Sulfoxide (DMSO) is a powerful and widely used solvent for creating high-concentration stock solutions of many organic molecules.[4]
The general workflow is:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Store this stock solution in small aliquots at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.[4]
-
For your experiment, perform serial dilutions from this DMSO stock into your final aqueous medium (e.g., cell culture media, assay buffer). This stepwise approach helps prevent precipitation.[5]
It is critical to keep the final concentration of DMSO in your assay low (typically ≤0.5%), as higher concentrations can affect experimental results. [5]
Q3: I prepared a DMSO stock, but the compound precipitated ("crashed out") when I diluted it into my aqueous buffer. What should I do?
A3: This common issue occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.[5]
Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: Ensure the final DMSO percentage is as low as possible while maintaining solubility.[5]
-
Use a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute your 50 mM DMSO stock to 5 mM in DMSO first, then add a small volume of this intermediate stock to your aqueous buffer.[5]
-
Gentle Heating and Sonication: After dilution, gentle warming (e.g., to 37°C) or brief sonication can help redissolve fine precipitates.[4][7] However, avoid excessive heat, which can cause degradation.[4]
-
Check Buffer pH: Ensure the pH of your final aqueous buffer is slightly acidic (e.g., pH 5.0-6.5), which will favor the protonated, more soluble form of the amine.[4][5]
Q4: How can I prepare a stable, purely aqueous stock solution without using any organic solvents?
A4: The most effective method is to utilize pH adjustment to form a salt in situ. Since the compound is a weak base, lowering the pH of the water with a suitable acid will protonate the amine, forming a highly soluble ammonium salt.[3][8]
Recommended Protocol:
-
Start with a volume of purified water.
-
Add a stoichiometric equivalent of a pharmaceutically acceptable acid, such as hydrochloric acid (HCl) or citric acid. For a 10 mM solution of your compound, you would add acid to achieve a 10 mM concentration.
-
Slowly add the powdered this compound to the acidified water while stirring.
-
The solution should become clear as the soluble salt is formed. If needed, adjust the pH downwards (e.g., to pH 3-5) to ensure complete protonation and dissolution.
-
This acidified stock solution can then be carefully diluted into your final assay buffer, being mindful of the final pH of the working solution.
Q5: I've tried pH adjustment, but the solubility is still insufficient for my required concentration. What are my options?
A5: If pH modification alone is not enough, you can explore the use of solubilizing excipients. These are agents that enhance solubility through various mechanisms.[9][10]
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Triton X-100 can form micelles that encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility.[11] This is particularly useful for in vitro enzymatic assays.[5]
-
Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice that can significantly enhance aqueous solubility.[11][12]
-
Co-solvents (in the final solution): If your assay can tolerate it, including a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG 400) in the final aqueous buffer can help maintain solubility.[][11]
Section 2: Detailed Troubleshooting Protocols
Protocol 1: Preparation of a High-Concentration Stock in DMSO
This protocol describes the standard method for preparing an organic stock solution.
-
Preparation: Weigh out the required amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Dissolution: Vortex the solution gently for 1-2 minutes.[4] If the compound is slow to dissolve, brief sonication in a water bath can be applied.[7]
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[4] This prevents repeated freeze-thaw cycles which can compromise compound stability.[4] Before use, thaw an aliquot and vortex gently to ensure the compound is fully redissolved.[4]
Protocol 2: Solubilization via pH Adjustment (Acidification)
This protocol is for creating a purely aqueous stock solution.
-
Prepare Acidic Diluent: Prepare your aqueous diluent (e.g., deionized water, saline) and adjust the pH to an acidic range (e.g., pH 3-4) using 1 M HCl.
-
Weigh Compound: Accurately weigh the required mass of this compound.
-
Dissolution: Slowly add the powder to the stirring acidic diluent. The compound should dissolve as it reacts with the acid to form the corresponding hydrochloride salt.
-
Final pH Check: Once dissolved, check the pH of the stock solution. It should be in the acidic range.
-
Filtration: For parenteral or sensitive applications, sterile filter the final stock solution through a 0.22 µm filter.
-
Dilution: When preparing your final working solution, remember that this stock is acidic. Ensure your final buffer has sufficient buffering capacity to bring the pH to the desired physiological range for your experiment.
Section 3: Diagrams and Workflows
Diagram 1: pH-Dependent Solubility of an Amine
This diagram illustrates the fundamental chemical equilibrium that governs the solubility of this compound.
Caption: A troubleshooting flowchart for addressing precipitation.
References
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab 8 (2024): 212. Available at: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
Chemistry Stack Exchange. Why amine salts are soluble in water? (2016). Available at: [Link]
-
Protheragen. Solubilizer Excipients. Available at: [Link]
-
Contract Pharma. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). Available at: [Link]
-
Uhde, M. Pharmaceutical Salts Optimization of Solubility or Even More?. CHEManager. (2010). Available at: [Link]
-
Chemistry LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022). Available at: [Link]
-
Li, M., et al. Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. (2024). Available at: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available at: [Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs. (2025). Available at: [Link]
-
American Pharmaceutical Review. Solubilizer Excipients. Available at: [Link]
-
Al-kassimy, M., et al. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals (Basel). (2022). Available at: [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. (2010). Available at: [Link]
-
World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. (2023). Available at: [Link]
Sources
- 1. This compound CAS#: 356531-65-2 [m.chemicalbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wjbphs.com [wjbphs.com]
- 9. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Solubilizer Excipients - Protheragen [protheragen.ai]
- 12. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Purification of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Welcome to the technical support center for the purification of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the isolation and purification of this and structurally similar secondary amines. The following content is structured in a practical question-and-answer format to directly address common issues, providing both troubleshooting steps and the underlying scientific rationale for our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Analysis and Method Selection
Question 1: I have a crude reaction mixture containing this compound. What are the most probable impurities I should be looking for?
Answer: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common method for synthesizing secondary amines like this is through reductive amination or N-alkylation.[1] Based on these methods, you should anticipate the following impurities:
-
Unreacted Starting Materials:
-
4-Fluorobenzylamine or 4-fluorobenzaldehyde.
-
Tetrahydrofuran-2-ylmethanamine or its corresponding halide/mesylate.
-
-
Reaction Byproducts:
-
Tertiary Amine: Over-alkylation can lead to the formation of bisthis compound or (4-fluoro-benzyl)-bis(tetrahydro-furan-2-ylmethyl)-amine.
-
Imine Intermediate: Incomplete reduction during reductive amination can leave a residual imine.
-
Oxidation Products: Benzylamines are susceptible to oxidation, which can lead to the formation of corresponding imines and other colored impurities, often observed as a yellow or brown tint.[2]
-
-
Reagents and Solvents: Residual catalysts, reducing agents (e.g., borohydride salts), bases (e.g., triethylamine, potassium carbonate), and reaction solvents.
A preliminary analysis by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major components before selecting a purification strategy.
Question 2: How do I choose the best primary purification technique for my crude amine?
Answer: The optimal purification strategy depends on the scale of your reaction, the nature of the impurities, and the thermal stability of your compound. Below is a decision workflow to guide your choice.
Sources
Technical Support Center: Stabilizing (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine for Long-Term Storage
Introduction: This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stabilization of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. Due to its chemical structure, which includes a fluorinated benzylamine and a tetrahydrofuran moiety, this compound is susceptible to specific degradation pathways that can compromise its integrity over time. Understanding these vulnerabilities is critical for ensuring the reliability and reproducibility of experimental results. This document offers a comprehensive troubleshooting guide and frequently asked questions to maintain the compound's stability.
Troubleshooting Guide
This section addresses common issues encountered during the storage of this compound, providing insights into potential causes and actionable solutions.
Issue 1: Discoloration of the Compound (e.g., turning yellow or brown)
-
Possible Cause: The discoloration is likely due to oxidative degradation. Amines, particularly benzylamines, are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1] The benzylic position is particularly prone to oxidation, potentially leading to the formation of imines and other colored impurities. The presence of a fluorine atom on the aromatic ring can influence the electronic properties of the molecule, but does not eliminate the risk of oxidation.
-
Troubleshooting Steps:
-
Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen to minimize contact with oxygen.[2]
-
Light Protection: Use amber-colored vials or store the compound in a dark place to prevent photolytic degradation.[3] Light, especially UV light, can initiate photochemical reactions leading to degradation.[3]
-
Temperature Control: Store the compound at reduced temperatures. See the "Storage Condition Recommendations" table in the FAQ section for specific temperature guidelines. Lower temperatures slow down the rate of chemical reactions, including oxidation.[3]
-
Purity Analysis: If discoloration is observed, re-analyze the purity of the compound using techniques like HPLC or GC-MS to identify and quantify any degradation products.[4][5]
-
Issue 2: Formation of Precipitate or Insoluble Matter
-
Possible Cause: Precipitate formation could be due to several factors:
-
Reaction with Carbon Dioxide: Primary and secondary amines can react with atmospheric carbon dioxide to form carbamate salts, which may have lower solubility.[6]
-
Polymerization: Under certain conditions, such as exposure to heat or catalysts, amine compounds can undergo polymerization.
-
Degradation Products: The precipitate could be a degradation product with poor solubility in the storage solvent or as a neat solid.
-
-
Troubleshooting Steps:
-
CO2 Exclusion: Ensure storage containers are tightly sealed to prevent the ingress of atmospheric CO2. For highly sensitive applications, storing under an inert atmosphere is recommended.
-
Solvent Selection: If stored in solution, ensure the solvent is of high purity and does not contain impurities that could react with the amine.
-
Characterize Precipitate: If possible, isolate and analyze the precipitate using techniques such as FTIR or NMR to identify its chemical nature. This will help in pinpointing the degradation pathway.
-
Issue 3: Decrease in Purity or Potency Over Time
-
Possible Cause: A gradual loss of purity is a clear indicator of chemical degradation. The primary pathways for a molecule like this compound include:
-
Oxidative Degradation: As mentioned, this is a common pathway for amines.[4]
-
Hydrolysis: The ether linkage in the tetrahydrofuran ring could be susceptible to hydrolysis, especially in the presence of acidic or basic impurities.
-
Reaction with Impurities: The amine can react with impurities present in the storage container or from the surrounding environment. For example, formic acid, a common impurity in some excipients, can react with amines to form N-formyl adducts.[7]
-
-
Troubleshooting Steps:
-
Implement a Stability Testing Program: Regularly test the purity of the stored compound using a validated stability-indicating analytical method (e.g., HPLC with UV or MS detection).[8]
-
Control Storage Environment: Strictly adhere to the recommended storage conditions regarding temperature, light, and atmosphere.[2][3]
-
Use High-Quality Containers: Store the compound in inert containers, such as amber glass vials with PTFE-lined caps, to prevent leaching of impurities.
-
Frequently Asked Questions (FAQs)
General Storage and Handling
Q1: What are the optimal storage conditions for this compound?
For optimal stability, the compound should be stored in a cool, dry, and dark place under an inert atmosphere.[2][3] The following table provides specific recommendations:
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage; 2-8°C for short-term storage. | Reduces the rate of chemical degradation.[3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation.[2] |
| Light | Amber glass vials or storage in the dark | Prevents photolytic degradation.[3] |
| Humidity | Store in a desiccator or dry environment (RH < 60%) | Minimizes moisture-related reactions like hydrolysis.[3] |
Q2: What type of container should I use for storing this compound?
It is recommended to use amber glass vials with polytetrafluoroethylene (PTFE)-lined caps. Glass is generally inert, and the amber color protects the compound from light.[3] The PTFE liner provides a good seal and is resistant to chemical degradation.
Q3: Can I store this compound in a solution?
While storing as a neat solid is often preferred for long-term stability, solutions can be prepared for immediate or short-term use. If a solution is necessary for longer-term storage, use a high-purity, dry, aprotic solvent. It is crucial to degas the solvent to remove dissolved oxygen before preparing the solution.
Degradation and Stability
Q4: What are the likely degradation pathways for this molecule?
The primary degradation pathways are expected to be:
-
Oxidation of the amine: This can lead to the formation of imines, N-oxides, and other colored byproducts.
-
Hydrolysis of the tetrahydrofuran ring: The ether linkage can be cleaved under acidic or basic conditions.
-
Reaction with atmospheric CO2: This can form a carbamate salt.[6]
-
Photodegradation: Exposure to UV light can induce cleavage of chemical bonds.[3]
Below is a diagram illustrating potential degradation points:
Caption: Potential degradation sites on the molecule.
Q5: Are there any known incompatible materials?
Yes, this compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[2][9] Contact with these materials can accelerate degradation. Also, avoid contact with reactive metals.[10]
Analytical Testing
Q6: How can I check the purity of my stored sample?
Several analytical techniques can be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): This is a common and effective method for quantifying the parent compound and detecting degradation products.[8] A reversed-phase C18 column with a UV detector is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and degradation products.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify unknown degradation products.
Q7: What is a forced degradation study and should I perform one?
A forced degradation study involves intentionally exposing the compound to harsh conditions (e.g., high heat, strong acid/base, oxidizing agents, intense light) to accelerate its degradation.[11] This helps to identify potential degradation products and establish a "stability-indicating" analytical method that can separate the active compound from its degradants.[11] Performing such a study is highly recommended, especially in a drug development context, to understand the compound's intrinsic stability.
Below is a general workflow for a forced degradation study:
Caption: Workflow for a forced degradation study.
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
-
Calabrese, C., Maris, A., Evangelisti, L., Caminati, W., & Melandri, S. (2013). Fluorine substitution effects on flexibility and tunneling pathways: the rotational spectrum of 2-fluorobenzylamine. Chemphyschem, 14(9), 1943-1950. [Link]
- MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
-
Saeed, I. M., Mazari, S. A., Alaba, P., Si Ali, B., Jan, B. M., Basirun, W. J., Sani, Y. M., Nizzamuddin, S., & Mubarak, N. M. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. Environmental Science and Pollution Research, 28(11), 12891-12908. [Link]
- (2025, December 26). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?
- Santa Cruz Biotechnology. (n.d.). Benzylamine.
- Google Patents. (n.d.). CA2826391C - Pharmaceutical formulations including an amine compound.
- MDPI. (n.d.). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide.
- NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations.
- Benchchem. (n.d.). Technical Support Center: Degradation Pathways of Furylfuramide.
- Cleveland State University. (n.d.). Practices for Proper Chemical Storage.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - ProQuest [proquest.com]
- 6. mdpi.com [mdpi.com]
- 7. CA2826391C - Pharmaceutical formulations including an amine compound - Google Patents [patents.google.com]
- 8. matheo.uliege.be [matheo.uliege.be]
- 9. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 10. csuohio.edu [csuohio.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Mass Spectrometry of Fluorinated Compounds
Welcome to the technical support center dedicated to the mass spectrometric analysis of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by the carbon-fluorine bond. My goal as a senior application scientist is not just to provide solutions, but to explain the underlying principles, enabling you to make informed decisions in your own experimental design. The unique physicochemical properties of fluorinated compounds, driven by the high electronegativity of fluorine, demand a specialized approach to mass spectrometry.[1] This guide synthesizes field-proven insights and established protocols to help you navigate these complexities.
Part 1: Ionization & Sensitivity Issues
This section addresses the most common and frustrating issue: getting a robust and reproducible signal from your fluorinated analyte.
Q1: Why is the signal intensity for my fluorinated analyte unexpectedly low or unstable in LC-MS?
A1: Low signal intensity is a frequent challenge stemming from the inherent properties of fluorinated molecules and their interaction with the electrospray ionization (ESI) process. The primary causes are inefficient ionization and matrix effects.
-
Causality - The Electronegativity Problem: Fluorine's extreme electronegativity (3.98 on the Pauling scale) creates a strong, stable C-F bond and low polarizability.[1] This makes it difficult for the molecule to accept a proton (for positive mode) or lose a proton (for negative mode), which are the foundational events in electrospray ionization. For many per- and polyfluoroalkyl substances (PFAS), analysis is almost exclusively performed in negative ion mode due to the presence of an acidic functional group (e.g., carboxylate or sulfonate).[2]
-
Experience-Driven Insight - Surface Activity in ESI: The ESI process relies on an analyte's ability to compete for charge at the surface of evaporating droplets.[1][3] Highly fluorinated alkyl chains are both hydrophobic and lipophobic, making them extremely surface-active. While this sounds advantageous, it can lead to unpredictable behavior in complex mixtures. Analytes compete for droplet surface space, and the unique properties of fluorinated compounds can bias this process, sometimes leading to self-suppression if the concentration is too high or suppression by other matrix components.[1][4]
-
Troubleshooting Steps:
-
Confirm Ionization Mode: For PFAS and other acidic fluorinated compounds, ensure you are operating in negative ESI mode.
-
Optimize Mobile Phase: The pH of your mobile phase is critical. For negative mode, a slightly basic mobile phase (e.g., using ammonium acetate or a low concentration of ammonium hydroxide) can promote deprotonation of the analyte before it enters the ion source.
-
Check for Matrix Effects: Complex samples from environmental or biological sources are notorious for containing co-eluting components that suppress the ionization of the target analyte.[5] To diagnose this, perform a post-extraction spike and compare the signal to a standard in clean solvent. A significant drop in signal confirms matrix suppression.[6][7]
-
Consider Analyte Concentration: While counterintuitive, a sample that is too concentrated can cause ion suppression.[4] Prepare a dilution series to see if signal intensity improves at lower concentrations.
-
Q2: My molecular ion (M+) peak is weak or completely absent in my EI-MS spectrum. How can I confirm the mass of my compound?
A2: This is a classic characteristic of perfluorinated and highly fluorinated compounds under high-energy electron ionization (EI) at 70 eV. The energy imparted during ionization readily cleaves C-C bonds, leading to extensive fragmentation and leaving little to no intact molecular ion.[8][9][10]
-
Causality - Fragmentation Propensity: The high stability of the resulting fluorinated fragments drives this process. The trifluoromethyl cation (CF₃⁺) at m/z 69 is an exceptionally stable fragment and is often the base peak in the spectra of perfluoroalkanes.[8][9][10] The molecular ion, by contrast, is energetically unstable and quickly falls apart.[8]
-
Troubleshooting & Alternative Strategies:
-
Look for Characteristic Fragments: Instead of the molecular ion, search for expected fragments. The most common is m/z 69 (CF₃⁺) . You will also likely see a series of ions corresponding to CₙF₂ₙ₊₁⁺ .[9]
-
Employ Softer Ionization Techniques: To observe the molecular ion, you must use a lower-energy ionization method that reduces fragmentation.
-
Chemical Ionization (CI): This technique uses a reagent gas (like methane or ammonia) to produce protonated molecules ([M+H]⁺) or other adducts with significantly less fragmentation. It is an excellent choice for confirming molecular weight.[8]
-
Field Ionization (FI): This is another soft ionization technique that can yield a prominent molecular ion.[8]
-
Electrospray Ionization (ESI): If your compound is amenable to LC, ESI is a very soft ionization technique that will almost always produce a molecular ion (or more commonly, a pseudomolecular ion like [M-H]⁻ or [M+H]⁺).[3]
-
-
| Ionization Technique | Energy Level | Typical Result for Fluorinated Compounds | Primary Use Case |
| Electron Ionization (EI) | High | Extensive fragmentation, weak/absent M⁺•, strong CF₃⁺ (m/z 69).[8][9] | Structural elucidation via fragmentation patterns. |
| Chemical Ionization (CI) | Low | Strong [M+H]⁺ or other adducts, minimal fragmentation.[8] | Molecular weight confirmation. |
| Electrospray Ionization (ESI) | Very Low | Strong [M-H]⁻ or [M+H]⁺, very little fragmentation.[3] | Analysis of polar/ionic compounds from liquid phase. |
Table 1: Comparison of common ionization techniques for the analysis of fluorinated compounds.
Part 2: Fragmentation, Adducts, and Spectral Interpretation
Understanding the unique ways fluorinated compounds break apart and interact in the ion source is key to accurate spectral interpretation.
Q3: I see a prominent peak at m/z 69 and a repeating series of other ions. How do I interpret this fragmentation pattern?
A3: This is the hallmark fragmentation pattern of a perfluoroalkyl substance. As mentioned in Q2, the peak at m/z 69 is the highly stable trifluoromethyl cation (CF₃⁺) .[8][9]
-
Causality - The "Unzipping" Myth vs. Reality: It was once believed that perfluoroalkyl chains simply "unzip" by sequentially losing CF₂ units.[11] However, more detailed studies have shown the mechanism is more complex, often involving initial decarboxylation (for acids) followed by fluorine shifts and rearrangements that lead to a series of stable perfluoroalkyl carbanions or cations.[11] The most stable fragments, often with the general formula CₙF₂ₙ₊₁⁺ , tend to be the most prominent in the spectrum.[9][10]
-
Interpreting the Spectrum:
-
Identify the Base Peak: Confirm if m/z 69 is the base peak.
-
Look for Neutral Losses: In tandem MS (MS/MS), look for common neutral losses from the precursor ion. For perfluorocarboxylic acids (PFCAs), a loss of 45 Da (COOH) or 44 Da (CO₂) from the [M-H]⁻ ion is a primary fragmentation. For perfluorooctanesulfonic acid (PFOS), a loss of 80 Da (SO₃) is characteristic.
-
Identify the Homologous Series: Look for peaks separated by 50 Da (CF₂). This indicates the presence of a homologous series of CₙF₂ₙ₊₁⁺ fragments.
-
Caption: Typical fragmentation cascade for PFOA in negative mode ESI-MS/MS.
Q4: My spectrum shows peaks at [M+23], [M+39], and [M+18]. What are these and are they a problem?
A4: These are common adduct ions, formed when your analyte molecule associates with ions present in the mobile phase or from contaminants.[12] They are not necessarily a problem and can even be used for confirmation, but they can reduce the intensity of your primary ion of interest (e.g., [M+H]⁺).
-
Causality - In-Source Reactions: Adduct formation occurs in the ion source when your analyte ion interacts with neutral molecules or other ions.[12][13] The most common sources are salts (sodium, potassium) leaching from glassware or present in buffers, and solvents themselves.
-
[M+23]⁺ : Sodium adduct ([M+Na]⁺)
-
[M+39]⁺ : Potassium adduct ([M+K]⁺)
-
[M+18]⁺ : Ammonium adduct ([M+NH₄]⁺) - Common if using ammonium acetate/formate.
-
[M+41]⁺ : Acetonitrile adduct ([M+ACN+H]⁺) - Can be seen with high ACN concentrations.
-
-
Experience-Driven Insight - The Double-Edged Sword of Adducts: While adducts can fragment your signal across multiple ions, they can also be diagnostic. If you see a series of peaks separated by 22 Da (Na⁺ vs H⁺) and 38 Da (K⁺ vs H⁺), it strongly supports your identification of the molecular ion. In some advanced methods for total fluorine analysis, adduct formation is intentionally induced (e.g., forming [BaF]⁺) to overcome fluorine's high ionization potential in ICP-MS.[14]
-
Protocol for Minimizing Unwanted Metal Adducts:
-
Use High-Purity Solvents: Ensure all mobile phase components (water, methanol, acetonitrile) are LC-MS grade.
-
Avoid Glassware: Use polypropylene or other plastic volumetric flasks and containers for preparing mobile phases and samples to prevent leaching of Na⁺ and K⁺.
-
Acidify the Mobile Phase (Positive Mode): Adding a small amount of formic acid (0.1%) will provide a high concentration of H⁺ ions, which will outcompete metal ions for the analyte, promoting the formation of [M+H]⁺.
-
Use Fluorinated Ion-Pairing Agents: For stubborn cases, some studies have shown that adding trace amounts of polyfluorinated alkanoic acids can effectively "trap" metal ions, preventing them from forming adducts with the analyte.[15][16]
-
Part 3: A Practical Troubleshooting Workflow
When faced with a problem, a logical sequence of diagnostic steps is essential. The following workflow is designed to address the most common issue: low or no signal.
Sources
- 1. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS Analysis of PFAS Compounds [sigmaaldrich.com]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. gmi-inc.com [gmi-inc.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. well-labs.com [well-labs.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Ion-molecule adduct formation in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
avoiding degradation of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine during experiments
A Guide for Researchers, Scientists, and Drug Development Professionals on Maintaining Compound Integrity
Welcome to the technical support center for (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. As Senior Application Scientists, we understand the critical importance of maintaining the stability and purity of your research compounds. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the potential degradation of this compound during experimental procedures. Our goal is to equip you with the knowledge to proactively prevent degradation and to diagnose and resolve any stability issues you may encounter.
Frequently Asked Questions (FAQs)
What are the most likely degradation pathways for this compound?
Based on the chemical structure of this compound, there are three primary areas susceptible to degradation: the secondary amine, the benzylic position, and the tetrahydrofuran (THF) ring. The fluorinated aromatic ring is generally stable but can be susceptible to photodegradation under certain conditions.
The most probable degradation pathways include:
-
Oxidation: The secondary amine and the benzylic carbon are susceptible to oxidation, especially in the presence of air (oxygen), heat, or oxidizing agents. This can lead to the formation of a variety of byproducts, including N-oxides, imines, and eventually cleavage of the benzyl group to form 4-fluorobenzaldehyde.
-
Photodegradation: Exposure to light, particularly UV light, can promote the formation of reactive radical species, leading to a variety of degradation products. The C-F bond, while generally strong, can be susceptible to cleavage under high-energy light.[1][2][3][4]
-
Acid-Catalyzed Hydrolysis: Strong acidic conditions can lead to the protonation of the ether oxygen in the THF ring, followed by nucleophilic attack and ring-opening.
-
Thermal Degradation: Elevated temperatures can accelerate oxidative processes and may lead to other decomposition pathways, though thermal degradation of amines is often more significant in the presence of other reactants like CO2.[5][6][7][8][9]
Troubleshooting Guide
Issue 1: I'm observing a new, unexpected peak in my HPLC/LC-MS analysis after storing my sample in solution. What could it be?
An unexpected peak appearing during analysis often indicates the formation of a degradation product. The identity of this new peak will depend on the storage conditions.
Possible Causes and Solutions:
-
Oxidative Degradation: If your sample was stored in a solvent exposed to air, oxidation is a likely culprit. Benzylamines are known to degrade in the presence of air.[10] The secondary amine can be oxidized to a hydroxylamine or a nitrone.[11][12] Further oxidation can cleave the benzyl group, yielding 4-fluorobenzaldehyde and tetrahydro-furan-2-ylmethyl-amine.
-
Preventative Measures:
-
Use Degassed Solvents: Before preparing your stock solution, degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) or by using a sonicator under vacuum.
-
Inert Atmosphere Storage: Store your solutions under an inert atmosphere. This can be achieved by blanketing the headspace of your vial with nitrogen or argon before sealing.
-
Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT). However, ensure the antioxidant is compatible with your downstream applications.
-
-
-
Peroxide Formation from THF Moiety: While the THF ring itself is relatively stable, ethers are known to form explosive peroxides upon exposure to air and light over time.[13][14] While this is a greater concern for pure THF solvent, it is a potential long-term degradation pathway for the THF moiety in your molecule.
-
Preventative Measures:
-
Amber Vials: Always store solutions in amber vials or protect them from light to minimize photo-initiated peroxide formation.
-
Test for Peroxides: If you suspect peroxide formation in older samples, peroxide test strips are commercially available. Caution: Do not concentrate solutions suspected of containing high levels of peroxides, as this can be an explosion hazard.
-
-
Experimental Workflow for Investigating Oxidative Degradation
Caption: Workflow to diagnose oxidative degradation.
Issue 2: My experiment is run under acidic conditions, and I'm seeing poor recovery of my compound. Why?
Poor recovery under acidic conditions may point to acid-catalyzed degradation.
Possible Cause and Solution:
-
Acid-Catalyzed Ring Opening of the THF Moiety: Strong acids can catalyze the hydrolysis of the ether linkage in the tetrahydrofuran ring. The oxygen atom of the ether can be protonated, making the adjacent carbon atoms more susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This would result in a ring-opened product.
-
Preventative Measures:
-
pH Control: If possible, adjust the pH of your experimental conditions to be less acidic. Most simple alkyl amines have pKa's in the range of 9.5 to 11.0.[15]
-
Aprotic Solvents: If the reaction chemistry allows, consider using a polar aprotic solvent instead of an aqueous acidic solution to minimize the presence of water as a nucleophile.
-
Temperature Control: Perform the reaction at the lowest possible temperature to slow down the rate of the degradation reaction.
-
-
Potential Acid-Catalyzed Degradation Pathway
Caption: Acid-catalyzed ring-opening of the THF moiety.
Issue 3: I am conducting a photochemistry experiment and observe multiple new peaks. Is my compound light-sensitive?
Yes, the presence of the fluorinated aromatic ring and the benzyl-amine structure suggests potential photosensitivity.
Possible Cause and Solution:
-
Photodegradation: Exposure to light, especially UV light, can induce several degradation pathways.[1][2][3][4]
-
N-Dealkylation: The bond between the nitrogen and the benzyl group can be cleaved, leading to the formation of 4-fluorobenzylamine and other products.
-
Defluorination: The carbon-fluorine bond on the aromatic ring can be cleaved, leading to the formation of fluoride ions and other aromatic derivatives.[1][2][3][4]
-
Oxidation: Light can catalyze the oxidation of the amine and benzylic position, as discussed in Issue 1.
-
Preventative Measures:
-
Protect from Light: Conduct experiments in amber glassware or cover clear glassware with aluminum foil.
-
Wavelength Control: If using a light source for a specific photochemical reaction, use filters to exclude wavelengths that are more likely to be absorbed by your compound and cause degradation.
-
Control Experiments: Run a control experiment where your compound is exposed to the same conditions (solvent, temperature, time) but without the light source to confirm that the degradation is indeed light-induced.
-
-
Summary of Potential Degradation Pathways and Mitigation Strategies
| Degradation Pathway | Triggering Conditions | Potential Byproducts | Prevention and Mitigation Strategies |
| Oxidation | Air (Oxygen), Heat, Light, Oxidizing Agents | N-oxides, Imines, 4-fluorobenzaldehyde | Use degassed solvents, store under inert atmosphere, use amber vials, add antioxidants if compatible. |
| Acid-Catalyzed Hydrolysis | Strong Acidic Conditions (low pH) | Ring-opened THF derivatives | Maintain pH above 4-5, use aprotic solvents, control temperature. |
| Photodegradation | Exposure to Light (especially UV) | N-dealkylation products, defluorinated compounds | Protect from light using amber glassware or foil, use light filters, run dark controls. |
| Thermal Degradation | High Temperatures | A mixture of oxidative and other degradation products | Use the lowest effective temperature for experiments, avoid localized hot spots. |
Protocols for Stability Testing
To systematically investigate the stability of this compound under your specific experimental conditions, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and analyzing for degradation.
Protocol 1: General Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.
-
Aliquot Samples: Aliquot the stock solution into several amber HPLC vials.
-
Stress Conditions: Expose each aliquot to one of the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Stress: Incubate at 60°C for 24 hours, protected from light.
-
Photostability: Expose to a photostability chamber or a UV lamp (e.g., 254 nm and 365 nm) for 24 hours at room temperature. Include a dark control wrapped in aluminum foil.
-
-
Neutralization (for acid/base hydrolysis): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating method, such as HPLC-UV or LC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks.
Safe Handling and Storage
Proper handling and storage are paramount to preventing the degradation of this compound.
-
Storage of the Neat Compound:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light.
-
Consider storing under an inert atmosphere (nitrogen or argon).
-
-
Storage of Solutions:
-
Use amber vials to protect from light.
-
Store at low temperatures (e.g., 4°C or -20°C) to slow down potential degradation reactions.
-
For long-term storage, consider storing under an inert atmosphere.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound. A safety data sheet (SDS) for a similar compound, 4-Fluorobenzylamine, indicates it can cause severe skin burns and eye damage.[16]
-
References
-
Thermal decomposition - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Thermal degradation rates of different amines. | Download Table. (n.d.). Retrieved January 15, 2026, from [Link]
- Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (2022). ACS Environmental Au.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.).
- Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (2022).
- Impact of Solvent on the Thermal Stability of Amines. (2022).
- Impact of Solvent on the Thermal Stability of Amines. (2022).
- Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. (2021).
- Amine Thermal Degradation. (2008). Bryan Research & Engineering, LLC.
- The biodegradation vs. biotransformation of fluorosubstituted aromatics | Request PDF. (2025).
- Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. (2022).
- Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. (2021).
-
Oxidation of Secondary and Primary Amines. (n.d.). Retrieved January 15, 2026, from [Link]
-
(4-Fluoro-benzyl)-methylamine HCl. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
- Chemoselective oxidative debenzylation of tertiary N-benzyl amines. (2000). RSC Publishing.
- SAFETY DATA SHEET - 4-Fluorobenzylamine. (2024). Fisher Scientific.
- SAFETY DATA SHEET - Tetrahydrofuran. (2025). Sigma-Aldrich.
- Chemoselective oxidative debenzylation of tertiary N-benzyl amines. (2000). University of St Andrews Research Portal.
- SAFETY DATA SHEET - Tetrahydrofuran. (2024). Actylis Lab Solutions.
- More About the Acid-Base Properties of Amines. (2014). Chemistry LibreTexts.
-
(3-Fluoro-benzyl)-furan-2-ylmethyl-amine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Tetrahydrofuran - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
- Safety Data Sheet - Furan, tetrahydro-, polymer with 2-methyloxirane and oxirane. (2021). Angene Chemical.
-
(4-CHLORO-BENZYL)-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE. (n.d.). Appchem. Retrieved January 15, 2026, from [Link]
-
Tetrahydrofuran (THF). (n.d.). Common Organic Chemistry. Retrieved January 15, 2026, from [Link]
- Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cycliz
- Third derivative thermodynamic quantities of aqueous tetrahydrofuran at 25 degrees C. (2015). The University of British Columbia.
- Temperature-dependent phase behaviour of tetrahydrofuran–water alters solubilization of xylan to improve co-production of furfurals from lignocellulosic biomass. (2018). RSC Publishing.
-
Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
- Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. (n.d.).
- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amine Thermal Degradation [bre.com]
- 10. Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. actylislab.com [actylislab.com]
- 14. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 15. prod.adv-bio.com [prod.adv-bio.com]
- 16. fishersci.fr [fishersci.fr]
Technical Support Center: Scaling Up the Synthesis of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Welcome to the technical support center for the synthesis and scale-up of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The synthesis of this secondary amine is a critical step in various research and development pipelines, and this resource aims to address the common challenges encountered during its production, particularly when transitioning from bench-scale to larger-scale manufacturing.
The primary synthetic route for this compound involves the reductive amination of tetrahydrofurfural with 4-fluorobenzylamine. This method is widely favored for its efficiency and atom economy.[1][2][3] A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), valued for its mildness and selectivity for the imine intermediate over the starting aldehyde.[4][5][6][7]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Reaction Initiation & Monitoring
Q1: My reaction appears sluggish or fails to initiate. What are the common causes?
A1: Several factors can contribute to a slow or stalled reductive amination. Here’s a systematic approach to troubleshooting:
-
Reagent Quality:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is notoriously moisture-sensitive.[4][5] Degradation due to improper storage can significantly reduce its activity. It is recommended to use a freshly opened bottle or to test the activity of older batches.[4] A simple potency assay, such as monitoring the reduction of a standard aldehyde, can be a valuable quality control step.[4]
-
Tetrahydrofurfural: This aldehyde can be prone to oxidation or polymerization upon storage. It is advisable to use freshly distilled or recently purchased material. Purity can be checked by ¹H NMR or GC-MS.
-
4-Fluorobenzylamine: Ensure the amine is of high purity and free from significant impurities that could interfere with the reaction.
-
-
Solvent Choice & Purity:
-
Reductive aminations with NaBH(OAc)₃ are typically performed in aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).[5][7] The presence of water can hydrolyze the reducing agent and the imine intermediate. Ensure your solvent is anhydrous.
-
Protic solvents like methanol or ethanol are generally not compatible with NaBH(OAc)₃ as they can react with the borohydride.[4][5]
-
-
Reaction pH:
-
The formation of the iminium ion intermediate is acid-catalyzed.[7] In many cases, the acetic acid generated from the NaBH(OAc)₃ is sufficient to catalyze the reaction.[7] However, for less reactive substrates, the addition of a catalytic amount of a weak acid, such as acetic acid, can be beneficial.[1][7]
-
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring the reaction.
-
TLC Analysis:
-
A suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be developed to clearly separate the starting materials (4-fluorobenzylamine and tetrahydrofurfural) from the desired product.
-
Staining with potassium permanganate or ninhydrin can help visualize the spots, especially for the amine.
-
-
HPLC Analysis:
-
HPLC provides a more quantitative assessment of the reaction progress. A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with a modifier like TFA or formic acid) is typically used.
-
Monitoring the disappearance of the limiting reagent and the appearance of the product peak allows for accurate determination of reaction completion.
-
Side Reactions & Impurity Profile
Q3: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?
A3: The most common side products in this reductive amination are the result of over-alkylation or reduction of the starting aldehyde.
-
Over-alkylation (Tertiary Amine Formation):
-
This occurs when the newly formed secondary amine product reacts with another molecule of tetrahydrofurfural to form a tertiary amine.
-
Mitigation Strategy: Stoichiometry control is crucial. Using a slight excess of the 4-fluorobenzylamine (e.g., 1.05-1.1 equivalents) relative to the tetrahydrofurfural can help minimize this side reaction.[8]
-
-
Aldehyde Reduction (Formation of Tetrahydrofurfuryl Alcohol):
-
While NaBH(OAc)₃ is selective for the imine, it can reduce aldehydes, especially if the imine formation is slow.[6][9][10]
-
Mitigation Strategy: Ensure efficient imine formation by maintaining anhydrous conditions and considering the addition of a catalytic amount of acetic acid if needed. A stepwise procedure, where the imine is pre-formed before the addition of the reducing agent, can also be effective.[1][8]
-
-
Boron-Containing Byproducts:
-
The spent reducing agent will form various boron-containing species. These are typically removed during the aqueous work-up.
-
Below is a table summarizing common side products and mitigation strategies:
| Side Product | Formation Pathway | Mitigation Strategy |
| Tertiary Amine | Over-alkylation of the secondary amine product. | Use a slight excess of 4-fluorobenzylamine. |
| Tetrahydrofurfuryl Alcohol | Direct reduction of tetrahydrofurfural. | Ensure efficient imine formation; consider a stepwise approach. |
| Boron-Containing Species | Spent reducing agent. | Aqueous work-up. |
Work-up & Purification
Q4: What is the recommended work-up procedure for this reaction, and what are the key considerations?
A4: A standard aqueous work-up is typically employed to quench the reaction and remove inorganic byproducts.
-
Quenching: The reaction mixture is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This neutralizes any remaining acid and hydrolyzes the boron byproducts.
-
Extraction: The product is extracted into an organic solvent such as ethyl acetate or dichloromethane. The aqueous layer should be extracted multiple times to ensure complete recovery of the product.
-
Washing: The combined organic layers are washed with brine to remove any remaining water.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Q5: What are the best methods for purifying the final product, especially at a larger scale?
A5: The choice of purification method will depend on the purity of the crude product and the scale of the synthesis.
-
Flash Column Chromatography: For smaller scale syntheses or when high purity is required, flash chromatography on silica gel is an effective method. A gradient elution with a mixture of ethyl acetate and hexanes, often with a small amount of triethylamine to prevent product tailing, is commonly used.
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an efficient and scalable purification method.
-
Crystallization: If the product or a salt derivative (e.g., hydrochloride salt) is a crystalline solid, crystallization can be an excellent method for achieving high purity on a large scale.
Scale-Up Considerations
Q6: What are the primary challenges when scaling up this synthesis from grams to kilograms?
A6: Scaling up presents several challenges that need to be carefully managed.
-
Exothermicity: Reductive aminations can be exothermic, especially during the addition of the reducing agent. On a large scale, efficient heat dissipation is critical to maintain control over the reaction temperature and prevent runaway reactions. The addition of NaBH(OAc)₃ should be done portion-wise or as a controlled feed, with careful monitoring of the internal temperature.
-
Mixing: Efficient mixing is essential to ensure homogeneity and prevent localized "hot spots" or areas of high reagent concentration. Inadequate mixing can lead to increased side product formation.
-
Work-up and Extraction: Handling large volumes of solvents during the work-up and extraction phases requires appropriate equipment. Phase separation can be slower on a larger scale.
-
Purification: As mentioned earlier, the purification method needs to be scalable. Flash chromatography becomes less practical at a multi-kilogram scale, making distillation or crystallization more attractive options.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
This protocol is provided as a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Tetrahydrofurfural (1.0 eq)
-
4-Fluorobenzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (1.4 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of tetrahydrofurfural in anhydrous DCM, add 4-fluorobenzylamine at room temperature.
-
Stir the mixture for 30-60 minutes to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
Add sodium triacetoxyborohydride portion-wise, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Relationship of Key Reaction Parameters
The success of the synthesis is dependent on the interplay of several key parameters. The following diagram illustrates these relationships.
Caption: Interrelationship of key parameters for a successful synthesis.
References
- Vertex AI Search. (2021).
- ResearchGate.
- Sciencemadness.org.
- Benchchem. Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions.
- The University of Manchester Research Explorer. (2019).
- ACS Publications. (2024).
- ResearchGate. (2023). Toward scalable production of biobased N-substituted furfurylamines by engineered imine reductases.
- ChemicalBook. (2023).
-
Organic-Chemistry.org. Reductive Amination - Common Conditions. [Link]
- Vertex AI Search. (2021).
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
- Chemistry Stack Exchange. (2019).
-
Wikipedia. Reductive amination. [Link]
- ACS Publications. (1996).
- National Institutes of Health. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
- Sigma-Aldrich.
- ACS Publications. The Synthesis of Secondary and Tertiary Amines by Borohydride Reduction.
- YouTube. (2020).
- Organic Syntheses. Multigram-Scale Synthesis of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one.
- Guidechem. BENZYL-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE 183275-87-8 wiki.
- The Royal Society of Chemistry. (2013).
- ChemicalBook. This compound.
- JOCPR. (2024).
- Organic Chemistry Portal. Tetrahydrofuran synthesis.
- Organic Syntheses.
- National Institutes of Health. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
- National Institutes of Health.
- MDPI. (2020).
- PubChem. (3-Fluoro-benzyl)-furan-2-ylmethyl-amine.
- Appchem. (4-CHLORO-BENZYL)-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE.
- PubMed Central. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure.
- Matrix Scientific. This compound.
- ResearchGate. 4-(1-Haloalkyl)-3-nitrotetrahydrofurans as versatile scaffolds for the synthesis of diversely functionalized tetrahydrofurans.
- MDPI. (2023). Large-Scale Green Method for Synthesizing Ultralong Uniform Tellurium Nanowires for Semiconductor Devices.
- ResearchGate. ChemInform Abstract: Efficient Synthesis of 4-Phosphinoyl-4,5,6,7-tetrahydro-2H-indazol-3-ylamines.
- CORE.
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. jocpr.com [jocpr.com]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Comparing the Efficacy of Antimicrobial Compounds
In the ever-evolving landscape of antimicrobial research and drug development, a thorough and objective assessment of a compound's efficacy is paramount. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth comparison of antimicrobial compounds, supported by experimental data and protocols. We will delve into the core principles of antimicrobial action, standardized testing methodologies, and a comparative analysis of various antimicrobial agents. Our approach is grounded in scientific integrity, ensuring that the information presented is not only accurate but also practical for real-world laboratory applications.
The Imperative for Rigorous Antimicrobial Efficacy Testing
The rise of antimicrobial resistance (AMR) poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents.[1][2][3] Central to this endeavor is the ability to accurately and reproducibly measure and compare the efficacy of these new compounds against existing ones. Simply demonstrating that a compound can kill a microorganism is insufficient. A robust evaluation involves understanding its potency, spectrum of activity, and mechanism of action. This guide will equip you with the foundational knowledge and practical protocols to conduct such critical assessments.
Unraveling the Mechanisms: How Antimicrobials Work
Antimicrobial agents exert their effects by targeting essential cellular processes in microorganisms.[4][5] Understanding these mechanisms is crucial for selecting appropriate compounds for specific applications and for anticipating potential resistance pathways. The primary modes of action are:
-
Inhibition of Cell Wall Synthesis: This is a common target for antibacterial drugs as prokaryotic cell walls contain peptidoglycan, a structure absent in human cells, offering selective toxicity.[4] Beta-lactams (e.g., penicillins, cephalosporins) and glycopeptides (e.g., vancomycin) are prime examples.[4][6][7]
-
Inhibition of Protein Synthesis: Antimicrobials can bind to the 30S or 50S ribosomal subunits, disrupting the translation process.[5][8] This class includes aminoglycosides, tetracyclines, and macrolides.[6][8]
-
Disruption of Cell Membranes: Some compounds compromise the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[4][5] Polymyxins are a key example of this class.[4]
-
Inhibition of Nucleic Acid Synthesis: These agents interfere with the replication and transcription of DNA and RNA.[4][6] Fluoroquinolones and rifamycins fall into this category.[4]
-
Inhibition of Metabolic Pathways: Certain compounds block essential metabolic pathways, such as folic acid synthesis, which is vital for the production of nucleotides.[4] Sulfonamides and trimethoprim are classic examples.[4][7]
Visualizing Antimicrobial Mechanisms of Action
Caption: Major mechanisms of action for different classes of antimicrobial compounds.
Quantifying Efficacy: Key Experimental Assays
To objectively compare antimicrobial compounds, standardized quantitative methods are essential. The two most fundamental and widely used assays are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests.[9][10]
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10][11][12] It is a measure of the compound's bacteriostatic activity. Several methods can be employed to determine the MIC, including broth microdilution, agar dilution, and E-test.[9][12] The broth microdilution method is detailed below as it is a widely accepted and high-throughput technique.
Experimental Protocol: Broth Microdilution MIC Assay
Causality Behind Experimental Choices: This method is chosen for its efficiency in testing multiple concentrations of a compound simultaneously, providing a quantitative result. The use of a standardized inoculum ensures reproducibility, and the inclusion of positive and negative controls validates the experimental run.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Dissolve the antimicrobial compound in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing antimicrobial concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a concentration of 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Controls:
-
Growth Control (Positive Control): A well containing only the broth medium and the inoculum, with no antimicrobial agent. This well should show turbidity after incubation.
-
Sterility Control (Negative Control): A well containing only the sterile broth medium. This well should remain clear.
-
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth (i.e., the first clear well).[11][13]
Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][11][13] This assay is a crucial next step after determining the MIC to understand if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[12]
Experimental Protocol: MBC Assay
Causality Behind Experimental Choices: This protocol directly assesses the killing activity of the antimicrobial by subculturing from the clear wells of the MIC assay onto an antibiotic-free agar medium. The 99.9% kill threshold is a stringent and widely accepted standard for defining bactericidal activity.
Step-by-Step Methodology:
-
Perform an MIC Assay: First, determine the MIC of the antimicrobial compound as described above.
-
Subculturing: From the wells corresponding to the MIC and at least two to three higher concentrations that showed no visible growth, take a small aliquot (e.g., 10-100 µL) and plate it onto an antibiotic-free agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at an appropriate temperature for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[11][13]
Visualizing the MIC and MBC Workflow
Caption: A streamlined workflow for determining the MIC and MBC of an antimicrobial compound.
Comparative Efficacy: Synthetic vs. Natural Antimicrobial Compounds
The search for novel antimicrobials has led to the investigation of both synthetic and natural compounds. Each class presents distinct advantages and disadvantages.
Synthetic Antimicrobials: These are laboratory-created molecules, often designed to target specific microbial pathways.[14]
-
Advantages: High potency, well-defined mechanisms of action, and the potential for chemical modification to improve efficacy and overcome resistance.[14][15]
-
Disadvantages: Can sometimes have off-target effects and may contribute to environmental contamination.[16][17]
Natural Antimicrobials: These are compounds derived from natural sources such as plants, fungi, and bacteria.[17][18]
-
Advantages: Often have broad-spectrum activity and are perceived as being more eco-friendly.[16][17] Some natural compounds have been used in traditional medicine for centuries.[15]
-
Disadvantages: Potency can be variable, and the isolation and purification of active components can be challenging.[19]
Comparative Efficacy Data
The following table provides a summary of MIC and MBC data for representative synthetic and natural antimicrobial compounds against common pathogens. It is important to note that these values can vary depending on the specific strain of the microorganism and the testing conditions.
| Antimicrobial Compound | Class | Organism | MIC (µg/mL) | MBC (µg/mL) |
| Synthetic | ||||
| Ciprofloxacin | Fluoroquinolone | Escherichia coli | 0.015 - 1 | 0.015 - 2 |
| Vancomycin | Glycopeptide | Staphylococcus aureus (MRSA) | 0.5 - 2 | 1 - 16 |
| Linezolid | Oxazolidinone | Staphylococcus aureus (MRSA) | 1 - 4 | >64 |
| Natural | ||||
| Cinnamaldehyde | Phenylpropanoid | Acinetobacter baumannii | 1.5 - 6 | 126.5 - 131.25 |
| Carvacrol | Monoterpenoid | Acinetobacter baumannii | 0.2 - 3 | 6.25 - 25 |
| Cannabidiol (CBD) | Cannabinoid | Staphylococcus aureus | 0.026 - 0.8 | N/A |
Challenges and Considerations in Efficacy Testing
While MIC and MBC assays are foundational, it is crucial to acknowledge their limitations and other factors that can influence antimicrobial efficacy.
-
In Vitro vs. In Vivo Correlation: Results from laboratory assays may not always directly translate to clinical outcomes.[22] Host factors, drug metabolism, and the complex environment of an infection site play significant roles.
-
Biofilm Formation: Many chronic infections involve bacteria growing in biofilms, which are communities of microorganisms encased in a self-produced matrix. Bacteria within biofilms are notoriously more resistant to antimicrobial agents than their planktonic (free-floating) counterparts.
-
Emergence of Resistance: Microorganisms can develop resistance to antimicrobial agents through various mechanisms.[1] Continuous surveillance and testing against resistant strains are essential.
-
Standardization and Reproducibility: Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is critical for ensuring the reproducibility and comparability of results between different laboratories.[9][10]
Conclusion and Future Directions
The comparative evaluation of antimicrobial efficacy is a cornerstone of infectious disease research and drug development. By employing standardized methodologies like MIC and MBC assays and understanding the underlying mechanisms of action, researchers can make informed decisions about the potential of novel compounds. The ongoing challenge of antimicrobial resistance demands a continued and rigorous approach to efficacy testing, embracing new technologies and a deeper understanding of the complex interplay between antimicrobials, pathogens, and the host. The exploration of natural compounds as a source of new antimicrobials remains a promising avenue of research.[23]
References
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
-
Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Pacific BioLabs. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). (2020). [Link]
-
How do natural antimicrobial agents compare to synthetic ones in inhibiting bacterial growth?. [Link]
-
Mechanisms of Antibacterial Drugs. Microbiology - Lumen Learning. [Link]
-
MIC and MBC testing tips to ensure reproducibility of results. (2024). Microbe Investigations. [Link]
-
Synthetic vs. natural antimicrobial agents for safer textiles: a comparative review. (2024). [Link]
-
Top 10 Challenges in Disinfectant Development and How Efficacy Testing Can Help!. (2024). [Link]
-
Mechanism of action of antimicrobial agents. Slideshare. [Link]
-
Synthetic vs. natural antimicrobial agents for safer textiles: a comparative review. (2024). NIH. [Link]
-
Synthetic and natural antimicrobials as a control against food borne pathogens: A review. [Link]
-
Classification and Mechanism of Action of Antibiotics. Vinmec. [Link]
-
Comparison of the efficacy of natural-based and synthetic biocides to disinfect silicone and stainless steel surfaces. (2016). Oxford Academic. [Link]
-
Antibacterial, Antibiofilm, and Antioxidant Activity of 15 Different Plant-Based Natural Compounds in Comparison with Ciprofloxacin and Gentamicin. (2023). MDPI. [Link]
-
Antibiotics. (2022). YouTube. [Link]
-
Mode of Action & Target for Antibacterial Drug. Creative Biolabs. [Link]
-
Antimicrobial Susceptibility Testing Challenges. (2016). myadlm.org. [Link]
-
Synthetic vs. natural antimicrobial agents for safer textiles: a comparative review. [Link]
-
Antimicrobial Testing: Advancing Methodologies and Addressing Global Challenges. (2025). [Link]
-
Antimicrobial Compounds from Microorganisms. (2022). ResearchGate. [Link]
-
Comparative Antimicrobial Efficacy of Cetrimide, Dettol, and Lizol Against Six Different Microbial Species on Epoxy-Coated Pharmaceutical Surfaces Using Surface Challenge Method. (2025). ASIDE Journals. [Link]
-
Comparative efficacy and safety of antibiotics used to treat acute bacterial skin and skin structure infections: Results of a network meta-analysis. (2015). PLOS One. [Link]
-
Comparative efficacy and safety of antibiotics used to treat acute bacterial skin and skin structure infections: Results of a network meta-analysis. IDEAS/RePEc. [Link]
-
Mini Review: Antimicrobial Agents Based on Natural Compounds: The Key to Solving the Current Crisis. (2024). Brieflands. [Link]
-
A new way to measure antibiotic effectiveness. (2026). Wiley Analytical Science. [Link]
-
IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. [Link]
-
An Assessment of the In Vitro Models and Clinical Trials Related to the Antimicrobial Activities of Phytochemicals. (2023). MDPI. [Link]
-
Limitations of current techniques in clinical antimicrobial resistance diagnosis: examples and future prospects. (2024). NIH. [Link]
-
Antimicrobial Preservative Efficacy Testing. Nelson Labs. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 3. Limitations of current techniques in clinical antimicrobial resistance diagnosis: examples and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 5. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 6. Mechanism of action of antimicrobial agents | PPTX [slideshare.net]
- 7. youtube.com [youtube.com]
- 8. vinmec.com [vinmec.com]
- 9. emerypharma.com [emerypharma.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 13. microchemlab.com [microchemlab.com]
- 14. Synthetic vs. natural antimicrobial agents for safer textiles: a comparative review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04519J [pubs.rsc.org]
- 15. i3awards.org.au [i3awards.org.au]
- 16. researchgate.net [researchgate.net]
- 17. Synthetic vs. natural antimicrobial agents for safer textiles: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. mdpi.com [mdpi.com]
- 21. Comparative efficacy and safety of antibiotics used to treat acute bacterial skin and skin structure infections: Results of a network meta-analysis | PLOS One [journals.plos.org]
- 22. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 23. brieflands.com [brieflands.com]
cross-reactivity studies of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
An In-Depth Guide to Cross-Reactivity Profiling of Novel Bioactive Compounds: A Case Study with (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Authored by: A Senior Application Scientist
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate landscape of drug development, the efficacy of a therapeutic candidate is inextricably linked to its selectivity. A molecule's ability to interact exclusively with its intended biological target while avoiding unintended interactions, or "off-targets," is a critical determinant of its safety and therapeutic window. Off-target binding can lead to a cascade of undesirable effects, ranging from diminished efficacy to severe toxicity, and is a primary cause of late-stage clinical trial failures. Therefore, the early and comprehensive characterization of a compound's cross-reactivity profile is not merely a regulatory checkbox but a foundational pillar of rational drug design.
This guide provides a comprehensive framework for designing and executing a robust cross-reactivity study, using the novel chemical entity this compound as a practical case study. While limited public data exists for this specific molecule, its structure—incorporating a fluorobenzyl group common in kinase inhibitors and a tetrahydrofuran moiety present in various pharmacophores—suggests a potential for broad biological interactions that warrant systematic investigation. We will explore a multi-tiered strategy, from initial broad screening to focused functional validation, providing researchers with the principles and detailed protocols necessary to de-risk their own lead compounds.
Part 1: Strategic Framework for Cross-Reactivity Assessment
A successful cross-reactivity investigation follows a logical progression from broad, high-throughput screening to more focused, hypothesis-driven functional assays. This tiered approach allows for the efficient allocation of resources, prioritizing the most significant off-target interactions for in-depth analysis.
Here, we present a validated workflow for assessing the selectivity of a novel compound like this compound.
Figure 1: A tiered workflow for comprehensive cross-reactivity profiling of a novel compound.
Part 2: Methodologies & Experimental Protocols
The choice of assay technology is critical for generating reliable and translatable data. Below, we compare several industry-standard approaches and provide example protocols for their implementation.
Initial Broad Screening: Casting a Wide Net
The initial step involves screening the compound against large, well-characterized panels of protein targets. The goal is to identify any and all potential interactions, which can then be prioritized for further study. For a compound like this compound, with its ambiguous structural alerts, screening against major drug target families is essential.
Comparison of Broad Screening Platforms
| Platform | Principle | Throughput | Data Output | Pros | Cons |
| Radiometric Kinase Assays | Measures incorporation of ³³P-ATP into a substrate. | High | % Inhibition, IC₅₀ | Gold standard, high sensitivity. | Requires radioactive materials, endpoint assay. |
| GPCR Binding Assays | Competitive binding against a radiolabeled ligand. | High | % Displacement, Kᵢ | Direct measure of binding affinity. | Requires specific radioligands for each target. |
| Differential Scanning Fluorimetry (DSF) | Measures change in protein melting temperature (Tm) upon ligand binding. | Medium-High | ΔTm | Label-free, can detect direct binding. | Not all proteins are suitable, can be prone to artifacts. |
| Affinity Chromatography / Chemoproteomics | Compound is immobilized on a matrix to "pull down" interacting proteins from cell lysates, identified by mass spectrometry. | Low-Medium | List of bound proteins, relative abundance. | Unbiased, identifies novel targets in a native context. | Technically complex, can identify indirect binders. |
Protocol 1: Broad Kinase Panel Screen (Example: 400+ Kinases)
This protocol outlines a typical workflow for an initial screen to identify potential kinase off-targets.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a 384-well plate, add 50 nL of the compound stock to achieve a final assay concentration of 10 µM. Include appropriate controls (e.g., DMSO for 0% inhibition, a known broad-spectrum inhibitor like staurosporine for 100% inhibition).
-
Kinase Reaction: Add the specific kinase, its corresponding substrate, and ATP (often ³³P-labeled) to initiate the reaction. The reaction buffer composition is critical and optimized for each kinase.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination & Signal Detection: Stop the reaction and capture the phosphorylated substrate on a filter membrane. Read the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the controls. A common threshold for identifying a "hit" is >50% inhibition.
Orthogonal Validation: Confirming Direct Interaction
A hit from a primary screen is not definitive proof of a direct interaction. It is crucial to validate these initial findings using an orthogonal, label-free method to rule out assay artifacts.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip in real-time. This provides not only confirmation of binding but also valuable kinetic data (kₐ, kₔ, Kₔ).
-
Chip Preparation: Covalently immobilize the purified recombinant off-target protein (e.g., a kinase hit from the primary screen) onto a CM5 sensor chip via amine coupling.
-
Compound Series Preparation: Prepare a dilution series of this compound in an appropriate running buffer (e.g., HBS-EP+), typically ranging from 1 nM to 10 µM.
-
Binding Measurement: Inject the compound dilutions over the sensor chip surface. The change in the refractive index at the surface, measured in Resonance Units (RU), is proportional to the amount of bound compound.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ). A lower Kₔ value indicates a stronger binding interaction.
Illustrative Data Presentation
Let's assume our screening identified three potential off-targets for this compound. The data could be summarized as follows:
Table 1: Cross-Reactivity Profile of this compound
| Target | Primary Screen (% Inhibition @ 10µM) | Orthogonal Validation (SPR Kₔ) | Cellular Target Engagement (NanoBRET™ EC₅₀) | Functional Consequence |
| Intended Target: Kinase X | 95% | 50 nM | 150 nM | Inhibition of downstream phosphorylation |
| Off-Target 1: Kinase Y | 88% | 300 nM | 950 nM | Moderate inhibition of related pathway |
| Off-Target 2: Kinase Z | 65% | 5 µM | > 10 µM | No significant cellular engagement |
| Off-Target 3: GPCR A | 55% | No Binding Detected | N/A | Primary screen hit was an artifact |
This table provides a clear, at-a-glance summary of the compound's selectivity profile, allowing researchers to quickly identify the most significant off-target liabilities.
Cellular Validation: Probing Functional Consequences
The final and most critical phase is to determine if the observed in vitro binding translates into a functional effect in a cellular context. A compound may bind to an off-target protein but have no downstream consequence, rendering the interaction pharmacologically irrelevant.
Figure 2: On-target vs. off-target effects in a cellular context.
Protocol 3: Cellular Target Engagement using NanoBRET™
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify compound binding to a target protein in live cells.
-
Cell Line Engineering: Create a stable cell line expressing the off-target protein of interest fused to a NanoLuc® luciferase enzyme.
-
Cell Plating: Seed the engineered cells into a 384-well white assay plate.
-
Compound Addition: Add a serial dilution of this compound to the cells.
-
Tracer Addition: Add a fluorescently-labeled tracer that is known to bind to the target protein.
-
Signal Detection: Add the NanoLuc® substrate. If the compound displaces the fluorescent tracer from the target, the BRET signal (energy transfer from the luciferase to the tracer) will decrease. Read the plate on a luminometer capable of detecting the donor and acceptor wavelengths.
-
Data Analysis: Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀, which represents the concentration of compound required to displace 50% of the tracer.
Conclusion: Synthesizing Data for an Actionable Profile
A thorough cross-reactivity assessment, following the multi-tiered approach outlined in this guide, is indispensable for modern drug discovery. By systematically progressing from broad screening to biophysical validation and finally to functional cellular assays, researchers can build a comprehensive selectivity profile for novel compounds like this compound. This data-driven approach not only mitigates the risk of late-stage failures but also provides invaluable insights that can guide further lead optimization, ultimately paving the way for safer and more effective therapeutics. The investment in rigorous, early-stage selectivity profiling is a critical step towards achieving clinical success.
References
-
Principles of Drug Discovery. (2022). Nature Reviews Drug Discovery. [Link]
-
The importance of medicinal chemistry in antibacterial drug discovery. (2020). Nature Reviews Chemistry. [Link]
-
Off-target toxicity: a central challenge in drug development. (2019). Expert Opinion on Drug Safety. [Link]
-
Biophysical methods for identifying and characterizing ligands in drug discovery. (2016). Nature Reviews Drug Discovery. [Link]
-
Surface Plasmon Resonance (SPR) for Characterizing Protein-Ligand Interactions. Cytiva Life Sciences. [Link]
-
Safety Pharmacology and Toxicology in Drug Discovery. Charles River Laboratories. [Link]
A Comparative Guide to the Biological Activity of (4-Fluoro-benzyl) vs. (4-Chloro-benzyl) Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of Halogen Substitution
In medicinal chemistry, the substitution of a hydrogen atom with a halogen is a cornerstone strategy for optimizing drug candidates. Among the halogens, fluorine and chlorine are frequently employed, particularly on aromatic rings like the benzyl group, to modulate a molecule's physicochemical properties and, consequently, its biological activity.[1][2] The choice between a 4-fluoro-benzyl and a 4-chloro-benzyl moiety is not arbitrary; it is a calculated decision based on the unique characteristics of each halogen. This guide will dissect these differences, providing a framework for selecting the appropriate analog to enhance potency, selectivity, and pharmacokinetic profiles.
The introduction of fluorine or chlorine can profoundly influence a compound's metabolic stability, binding affinity to its target, and membrane permeability.[1][3] This guide will explore these effects through comparative data, case studies, and detailed experimental protocols, offering a comprehensive resource for drug development professionals.
Physicochemical Properties: The Foundation of Biological Activity
The distinct biological activities of fluoro- and chloro-benzyl analogs stem from the fundamental differences in the physicochemical properties of fluorine and chlorine.
| Property | Fluorine (F) | Chlorine (Cl) | Implication in Drug Design |
| van der Waals Radius | 1.47 Å | 1.74 Å | Fluorine is a closer steric mimic of hydrogen (1.20 Å), minimizing conformational changes. Chlorine is larger and can provide beneficial steric interactions or, conversely, cause steric hindrance.[2] |
| Electronegativity | 3.98 (Pauling scale) | 3.16 (Pauling scale) | Fluorine's high electronegativity can alter the acidity/basicity of nearby functional groups and influence hydrogen bonding patterns.[4][5] |
| Lipophilicity (LogP) | Increases lipophilicity | Increases lipophilicity more than fluorine | Chlorinated compounds are generally more lipophilic than their fluorinated counterparts, which can impact solubility and membrane permeation.[6] |
| Metabolic Stability | C-F bond is very strong and resistant to cleavage | C-Cl bond is weaker than C-F | Fluorine substitution at a metabolically vulnerable site can block oxidation and improve a drug's half-life.[1][5][7] |
| Solubility | Generally increases aqueous solubility compared to H | Generally decreases aqueous solubility compared to H | Fluorination can be a strategy to improve the solubility of a lead compound.[2] |
Comparative Biological Activity: In Vitro Studies
The choice between a 4-fluoro and 4-chloro substitution can lead to significant differences in potency and selectivity. While generalizations are difficult, analysis of matched molecular pairs often reveals trends.
A study on N-(4-halobenzyl)amides as antifungal agents found that the specific halogen and its position influenced the minimum inhibitory concentration (MIC) against various Candida strains.[8][9] In many cases, the biological activity is highly context-dependent, relying on the specific interactions within the target's binding pocket.
Case Study: Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists
In the development of PPARα agonists, a series of analogs with different halogen substitutions on the benzyl ring were evaluated. The following table summarizes the half-maximal effective concentrations (EC50) for these compounds.
| Compound ID | R Group (Position 4) | EC50 hPPARα (μM) |
| 4a | 4-OMe | 4.43 ± 0.01 |
| 4b | 4-F | 0.77 ± 0.03 |
| 4d | 4-Br | - |
| 4e | 4-I | ~2-3 fold less active than 4b |
| 4f | 4-CF3 | ~2-3 fold less active than 4b |
Data extracted from J Med Chem 2017, 60 (17), 7457-7462.[10]
In this specific series, the 4-fluoro analog (4b ) exhibited the most potent activity, with an EC50 of 0.77 μM.[10] This highlights that for the PPARα target, the smaller, more electronegative fluorine atom at the para position provides a more favorable interaction within the binding site compared to other halogens or functional groups.
Pharmacokinetic (ADME) Profile Comparison
The impact of fluorine versus chlorine substitution is often most pronounced in the pharmacokinetic properties of a drug candidate.
-
Absorption and Distribution: The increased lipophilicity of chlorinated compounds can enhance membrane permeability and absorption, but may also lead to higher plasma protein binding and tissue accumulation.[6] Conversely, the often-improved solubility of fluorinated compounds can be advantageous for oral bioavailability.[2]
-
Metabolism: The strength of the C-F bond makes it highly resistant to metabolic oxidation by cytochrome P450 enzymes.[1][7] This is a key reason for the prevalence of fluorinated drugs. Substituting a metabolically labile C-H bond with a C-F bond is a common strategy to increase a drug's half-life and reduce metabolic clearance. While the C-Cl bond is more stable than a C-H bond, it is more susceptible to metabolism than the C-F bond.
-
Toxicity: A molecular matched pair analysis suggested that chlorinated compounds may have a 10-15% higher toxicity than their fluorinated counterparts.[2] This can be due to the potential for metabolic activation of the C-Cl bond to form reactive intermediates.
Experimental Protocols
To empirically determine the optimal halogen substitution for a given scaffold, the following experimental workflows are recommended.
Workflow for Comparing Analog Activity
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Interpreting NMR Spectra of Substituted Tetrahydrofurans
For researchers and professionals in drug development and organic synthesis, the tetrahydrofuran (THF) moiety is a ubiquitous structural motif found in a vast array of natural products and pharmaceutical agents.[1] Its conformational flexibility and the stereochemical complexity that arises from substitution patterns demand a robust understanding of its spectroscopic characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise three-dimensional structure of these molecules. This guide provides an in-depth, comparative analysis of the NMR spectra of substituted tetrahydrofurans, grounded in experimental data and established principles, to empower researchers in their structural determination endeavors.
The Unsubstituted Tetrahydrofuran Ring: A Spectroscopic Baseline
Before delving into the complexities introduced by substituents, it is crucial to understand the foundational NMR signature of the parent tetrahydrofuran molecule. Due to rapid pseudorotation at room temperature, the protons on the THF ring become equivalent on the NMR timescale, resulting in a simplified spectrum.[2][3][4]
In the ¹H NMR spectrum, the protons at the C2 and C5 positions (α-protons) are deshielded by the adjacent oxygen atom and typically appear as a multiplet around 3.76 ppm. The protons at the C3 and C4 positions (β-protons) are more shielded and resonate upfield as a multiplet around 1.85 ppm.[5] The apparent simplicity of this spectrum belies the complex spin system, which is of the AA'A''A'''MM'M''M''' type.[3]
The ¹³C NMR spectrum is similarly straightforward, with the α-carbons (C2/C5) appearing around 68.3 ppm and the β-carbons (C3/C4) at approximately 26.4 ppm.[6] These chemical shift values serve as a critical reference point for understanding the electronic effects of substituents.
Conformational Dynamics: The Concept of Pseudorotation
The five-membered THF ring is not planar. It adopts puckered conformations, primarily envelope (E) and twist (T) forms, to alleviate torsional strain.[4][7] These conformers rapidly interconvert through a low-energy process called pseudorotation.[4][8] This dynamic process has a profound impact on the observed NMR parameters, as the measured chemical shifts and coupling constants are a weighted average of all contributing conformations.[3][8]
Caption: Energy landscape of THF pseudorotation.
The Influence of Substituents: A Comparative Analysis
The introduction of substituents onto the tetrahydrofuran ring dramatically alters its NMR spectra. The position, stereochemistry, and electronic nature of the substituent all play critical roles in determining the chemical shifts and coupling constants of the ring protons and carbons.
Positional Effects on Chemical Shifts
The location of a substituent dictates the magnitude and direction of chemical shift changes for the ring atoms.
-
2-Substituted Tetrahydrofurans: A substituent at the C2 position has the most significant impact on the α-protons and carbons. For instance, in 2-methyltetrahydrofuran, the C2 carbon is shifted downfield, while the proton at C2 also experiences a downfield shift.[9] The presence of a stereocenter at C2 renders the methylene protons at C3, C4, and C5 diastereotopic, leading to more complex splitting patterns.[10]
-
3-Substituted Tetrahydrofurans: A substituent at the C3 position primarily influences the β-protons and carbons. In 3-hydroxytetrahydrofuran, the C3 proton is significantly deshielded, appearing around 4.46 ppm, while the adjacent C2 and C4 protons also experience downfield shifts.[11] The hydroxyl group introduces a chiral center, making the geminal protons at C2, C4, and C5 diastereotopic.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of Substituted Tetrahydrofurans in CDCl₃
| Compound | H-2 | H-3 | H-4 | H-5 |
| Tetrahydrofuran | ~3.76 | ~1.85 | ~1.85 | ~3.76 |
| 2-Methyltetrahydrofuran | ~3.8-4.0 (m) | ~1.5-1.9 (m) | ~1.5-1.9 (m) | ~3.6-3.8 (m) |
| 3-Hydroxytetrahydrofuran | ~3.7-3.9 (m) | ~4.46 (m) | ~1.9-2.1 (m) | ~3.7-3.9 (m) |
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of Substituted Tetrahydrofurans in CDCl₃
| Compound | C-2 | C-3 | C-4 | C-5 |
| Tetrahydrofuran | 68.3 | 26.4 | 26.4 | 68.3 |
| 2-Methyltetrahydrofuran | ~75.5 | ~35.0 | ~26.0 | ~67.5 |
| 3-Hydroxytetrahydrofuran | ~73.0 | ~70.0 | ~35.0 | ~67.0 |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented here are approximate values for comparison.
Stereochemical Effects and Diastereotopicity
When a substituent introduces a chiral center, the geminal protons of the methylene groups on the ring become diastereotopic. This means they are in chemically non-equivalent environments and will have different chemical shifts, leading to more complex splitting patterns.[10][12][13] For example, in a 2-substituted THF, the two protons at C3 are no longer equivalent. Each will have a distinct chemical shift and will couple to each other (geminal coupling) and to the adjacent protons.
Caption: Effect of chirality on methylene protons.
Coupling Constants and Conformational Analysis
Vicinal coupling constants (³J) are highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.[8] By analyzing the ³J values, one can gain valuable insights into the preferred conformation of the tetrahydrofuran ring.[2][8][14] For instance, a larger ³J value between two vicinal protons suggests a dihedral angle close to 180° (trans), while a smaller ³J value indicates a dihedral angle closer to 90° (gauche).
Advanced NMR Techniques for Structural Elucidation
For complex substituted tetrahydrofurans, one-dimensional ¹H and ¹³C NMR spectra may not be sufficient for unambiguous structural assignment. Two-dimensional (2D) NMR experiments are essential for piecing together the molecular puzzle.
Experimental Protocol: Acquiring High-Quality 2D NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the purified substituted tetrahydrofuran in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to determine the chemical shift ranges and to optimize spectral width.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks.[15][16] Run a standard gradient-selected COSY (gCOSY) experiment. Cross-peaks in the COSY spectrum indicate which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons.[16][17] A gradient-selected HSQC (gHSQC) is recommended for its sensitivity and clean spectra. Each cross-peak in the HSQC spectrum links a proton signal to its corresponding carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[17][18] This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin, VnmrJ). Apply window functions (e.g., sine-bell) and zero-filling to enhance resolution.
Caption: Workflow for NMR-based structure elucidation.
By systematically analyzing the data from these experiments, researchers can confidently assign all proton and carbon signals and determine the connectivity and relative stereochemistry of the substituted tetrahydrofuran.
Conclusion
The interpretation of NMR spectra of substituted tetrahydrofurans is a multifaceted process that requires a solid understanding of fundamental NMR principles, conformational analysis, and the application of advanced 2D techniques. By carefully comparing the spectra of substituted derivatives to the baseline of the parent THF ring and by leveraging the power of COSY, HSQC, and HMBC experiments, researchers can overcome the challenges posed by stereochemical complexity and conformational flexibility. This guide provides a framework for this analytical process, empowering scientists to confidently and accurately elucidate the structures of these important heterocyclic compounds.
References
-
nmrshiftdb2 - open NMR database on the web. (n.d.). Retrieved January 15, 2026, from [Link]
-
NMRShiftDB - PubChem Data Source. (2025, March 14). National Institutes of Health. Retrieved January 15, 2026, from [Link]
- Martins, M. A. P., et al. (1996). 13C NMR Chemical Shifts of Heterocycles: 3. Empirical Substituent Effects in 2-Halomethyl-2-hydroxy-tetrahydrofurans and -5,6-tetrahydro-4H-pyrans. Spectroscopy Letters, 29(4), 631-638.
- Kuhn, S. (2021). An NMR Database for Organic and Organometallic Compounds. Magnetochemistry, 7(1), 11.
- Wu, A., & Cremer, D. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. The Journal of Physical Chemistry A, 107(15), 2587-2599.
- Martinet, S., Méou, A., & Brun, P. (2007). 1H and 13C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran derivatives. Magnetic Resonance in Chemistry, 45(2), 182-184.
-
Wu, A., & Cremer, D. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Semantic Scholar. Retrieved January 15, 2026, from [Link]
- Martins, M. A. P., et al. (1996). 13C NMR Chemical Shifts of Heterocycles. Marcel Dekker, Inc.
-
CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved January 15, 2026, from [Link]
-
SDBS: Spectral Database for Organic Compounds. (n.d.). Clark Physical Sciences Library. Retrieved January 15, 2026, from [Link]
-
Conformational analysis of tetrahydrofuran and tetrahydrothiopene using 1H NMR spectroscopy and ab initio calculations. (n.d.). Izvestiya Akademii Nauk. Seriya Khimicheskaya. Retrieved January 15, 2026, from [Link]
- Chertkov, V. A., et al. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412-421.
-
Conformational analysis of tetrahydrofuran and tetrahydrothiopene using 1 H NMR spectroscopy and ab initio calculations. (n.d.). Request PDF. Retrieved January 15, 2026, from [Link]
-
Wu, A., & Cremer, D. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. ResearchGate. Retrieved January 15, 2026, from [Link]
- Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412-421.
-
13C nuclear magnetic resonance chemical shifts of naturally occurring tetrahydrofuran lignans. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. (2024, April 18). YorkSpace. Retrieved January 15, 2026, from [Link]
-
The upfield part of the 1 H NMR spectrum of THF (1a) (a) and THF-2-13 C (1b) (b). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 15, 2026, from [Link]
-
The structure of THF(tetrahydrofuran) is given below, What will the multiplicity of the upfield signal of the 1H NMR spectrum be? (n.d.). Homework.Study.com. Retrieved January 15, 2026, from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 15, 2026, from [Link]
-
2-Methyl-tetrahydrofuran - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]
-
Calculations of 1H NMR coupling constants for conformational studies of isomeric pentofuranosyl nucleosides. (1979, September 1). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]
- García-Pérez, D., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 2003.
-
1H | THF-d8 | NMR Chemical Shifts. (n.d.). NMRS.io. Retrieved January 15, 2026, from [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). (n.d.). Human Metabolome Database. Retrieved January 15, 2026, from [Link]
-
Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022, February 8). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
Supporting Information The interconversion between THF∙B3H7 and B3H8 –: an efficient synthetic method for MB3H8 (M = Li and. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). auremn. Retrieved January 15, 2026, from [Link]
-
García-Pérez, D., et al. (2017). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). SciSpace. Retrieved January 15, 2026, from [Link]
-
NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Tetrahydrofuran. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
(a) H-H COSY and (b) C-H HSQC NMR spectra of target monomer 3 in DMSO-d6. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
³¹P NMR (122 MHz, in situ in THF) spectra showing the progress of the... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Radical Cascade Polymerization Involving Dual Cyano Group Migration to Synthesize Periodic Polymers. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. View of CONFORMATIONAL ANALYSIS OF TETRAHYDROFURAN AND TETRAHYDROTHIOPENE USING <sup>1</sup>H NMR SPECTROSCOPY AND <i>ab initio</i> CALCULATIONS [hgs.osi.lv]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 8. mdpi.com [mdpi.com]
- 9. spectrabase.com [spectrabase.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 3-Hydroxytetrahydrofuran(453-20-3) 1H NMR [m.chemicalbook.com]
- 12. 19F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. auremn.org.br [auremn.org.br]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 1H and 13C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Validating Mechanism of Action Through Kinetic Studies
In the landscape of modern drug discovery, identifying a compound that binds to a target is merely the first step. The true challenge lies in understanding how it binds, for how long, and what functional consequences arise from this interaction. This is the essence of validating the Mechanism of Action (MoA), a critical process that separates promising drug candidates from costly late-stage failures. While equilibrium-based metrics like the dissociation constant (K_d) or IC50 provide a static snapshot of binding affinity, they often fail to predict in vivo efficacy. The dynamic, non-equilibrium environment of the human body demands a more sophisticated approach—one rooted in kinetics.
This guide provides a comparative framework for utilizing kinetic studies to build a robust and defensible MoA. We will move beyond simple affinity measurements to explore the causality behind experimental choices, comparing key technologies and providing the field-proven insights necessary to design self-validating protocols.
The Kinetic Imperative: Beyond Affinity to Efficacy
For decades, drug discovery has been dominated by an affinity-centric paradigm. However, numerous examples show that a drug's therapeutic effect can persist long after its systemic concentration has dropped below levels dictated by its K_d.[1] This discrepancy is explained by the drug-target residence time , a kinetic parameter representing the lifetime of the drug-target complex (defined as 1/k_off).[2][3] A longer residence time can lead to sustained target engagement and a more durable pharmacodynamic effect, often proving more critical for in vivo efficacy than high affinity alone.[4]
Understanding kinetics allows us to answer crucial MoA questions:
-
How quickly does the drug find and bind its target (k_on)?
-
How long does the drug remain bound to its target (residence time, 1/k_off)? [5]
-
Does the drug compete with the natural substrate (competitive inhibition), bind to a separate site (non-competitive), or bind only to the enzyme-substrate complex (uncompetitive)? [6][7]
-
Does the binding event involve conformational changes in the target protein (induced-fit model)? [8]
Answering these questions requires a toolkit of complementary techniques, each offering a unique window into the dynamics of molecular interactions.
Core Methodologies for Kinetic MoA Validation: A Comparative Analysis
No single technique can fully elucidate a drug's kinetic profile. The choice of methodology depends on the specific biological question, the nature of the target (e.g., enzyme, receptor), and the stage of the drug discovery program. Here, we compare the most powerful and widely adopted techniques.
| Technique | Principle | Key Parameters | Throughput | Strengths | Limitations |
| Enzyme Inhibition Assays | Measures enzyme activity (product formation) over time in the presence of an inhibitor. | K_i, Inhibition modality (competitive, etc.), k_inact/K_I (for irreversible inhibitors). | High | Well-established, cost-effective, directly measures functional impact on catalysis. | Indirect measure of binding; requires an active enzyme and a detectable reaction. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as molecules bind and dissociate.[9][10] | k_on, k_off, K_D. | Medium | Label-free, real-time, high sensitivity, provides direct kinetic data.[11] | Requires immobilization of one partner, which can affect activity; sensitive to buffer effects. |
| Bio-Layer Interferometry (BLI) | Measures shifts in the interference pattern of light reflected from a biosensor tip.[12][13] | k_on, k_off, K_D. | Medium-High | Label-free, real-time, "Dip-and-Read" format is user-friendly, less prone to clogging than SPR.[14][15] | Generally less sensitive than SPR, may not be suitable for very small molecules or fast off-rates.[16] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[17][18] | K_D, ΔH (enthalpy), ΔS (entropy), n (stoichiometry). | Low | Gold standard for thermodynamics, label-free, solution-based, no immobilization needed.[19] | Low throughput, requires large amounts of pure sample, may not resolve kinetics for very tight binders.[20][21] |
| Stopped-Flow Spectroscopy | Rapidly mixes reactants and monitors the reaction on a millisecond timescale via absorbance or fluorescence.[22][23] | Pre-steady-state rates, burst kinetics, rate-limiting steps. | Low | Essential for studying very fast reactions and identifying reaction intermediates.[24][25] | Requires a spectroscopic signal change, complex data analysis, specialized equipment. |
Experimental Protocols & Workflows
The following sections provide detailed, step-by-step methodologies for key experiments. These protocols are designed as self-validating systems, with built-in controls to ensure data integrity.
Workflow for Determining Enzyme Inhibition Modality
This workflow is fundamental for understanding how a compound affects an enzyme's catalytic cycle. The goal is to distinguish between competitive, non-competitive, uncompetitive, and mixed inhibition by systematically varying both substrate and inhibitor concentrations.[6][26]
Caption: Workflow for elucidating enzyme inhibitor mechanism of action.
Detailed Protocol:
-
Preparation:
-
Determine the Michaelis constant (K_m) for your substrate under the chosen assay conditions (buffer, pH, temperature).
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is constant across all wells and does not exceed 1-2%.
-
-
IC50 Determination at K_m:
-
Set up a dose-response curve with a fixed substrate concentration equal to its K_m.
-
Use a range of inhibitor concentrations spanning at least 3-4 orders of magnitude around the expected IC50.
-
Incubate the enzyme, substrate, and inhibitor, and measure the initial reaction velocity (v_i).[7]
-
Plot % inhibition versus log[Inhibitor] and fit to a four-parameter logistic equation to determine the IC50.
-
-
Mechanism of Inhibition (Varying Substrate):
-
Choose a fixed concentration of inhibitor (e.g., 2x IC50).
-
Set up a series of reactions with varying substrate concentrations (e.g., from 0.1x K_m to 10x K_m), both in the absence and presence of the fixed inhibitor concentration.
-
Measure the initial velocity for each condition.
-
Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) or by fitting directly to the Michaelis-Menten equation.
-
Interpretation:
-
Competitive: Lines intersect on the y-axis (V_max is unchanged, apparent K_m increases).
-
Non-competitive: Lines intersect on the x-axis (apparent V_max decreases, K_m is unchanged).
-
Uncompetitive: Lines are parallel (both apparent V_max and K_m decrease).[6]
-
Mixed: Lines intersect in the upper-left quadrant.
-
-
-
Reversibility Test (Rapid Dilution):
-
Incubate the enzyme with a high concentration of inhibitor (e.g., 10-20x IC50) for a set period (e.g., 30-60 minutes).
-
Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into a solution containing substrate at K_m concentration. The dilution should lower the inhibitor concentration to well below its IC50.
-
Immediately monitor the enzymatic activity over time.
-
Interpretation: A rapid recovery of activity indicates a reversible inhibitor. A lack of recovery suggests irreversible inhibition.[7]
-
Workflow for Real-Time Kinetic Analysis using SPR/BLI
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) provide direct measurements of association (k_on) and dissociation (k_off) rates. This workflow outlines a standard kinetic experiment.
Caption: Standard experimental workflow for SPR and BLI kinetic analysis.
Detailed Protocol (SPR Example):
-
System Preparation:
-
Degas all buffers and solutions thoroughly to prevent air bubbles. The running buffer should be matched as closely as possible to the analyte solution to minimize bulk refractive index shifts.
-
Prime the system with running buffer until a stable baseline is achieved.
-
-
Ligand Immobilization:
-
Select a sensor chip appropriate for your ligand (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a 1:1 mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Inject the ligand (your target protein) at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration. Aim for a low immobilization density (e.g., 100-200 Resonance Units, RU) to avoid mass transport limitations.
-
Inject a blocking agent (e.g., ethanolamine-HCl) to deactivate any remaining active esters on the surface.
-
-
Kinetic Titration (Analyte Injection):
-
Establish a stable baseline by flowing running buffer over the sensor surface for 2-5 minutes.
-
Perform a series of analyte (your compound) injections, typically using a multi-cycle kinetics approach. This involves:
-
Injecting the analyte at a specific concentration (e.g., for 1-3 minutes) to monitor the association phase .
-
Switching back to running buffer flow (e.g., for 5-10 minutes) to monitor the dissociation phase .
-
Injecting a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to strip the bound analyte without denaturing the immobilized ligand.
-
-
Repeat this cycle for a range of analyte concentrations, typically a 5-point, 2-fold or 3-fold dilution series spanning from 0.1x to 10x the expected K_D. Include a zero-concentration (buffer only) injection for double referencing.
-
-
Data Analysis:
-
Process the raw sensorgrams by subtracting the reference channel data and the buffer-only injection data. This corrects for non-specific binding and instrument drift.
-
Perform a global fit of the entire dataset (all concentrations simultaneously) to a suitable binding model, most commonly a 1:1 Langmuir binding model.[9]
-
The fitting algorithm will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
-
Integrating Kinetic Data for a Cohesive MoA
The power of kinetic analysis is fully realized when data from multiple techniques are integrated to build a unified MoA. For example, you might use high-throughput enzyme assays to screen a library and identify hits.[6] Promising compounds can then be characterized by SPR or BLI to obtain direct kinetic constants (k_on, k_off).[27] Finally, ITC can be used on lead candidates to confirm the binding stoichiometry and reveal the thermodynamic drivers (enthalpy vs. entropy) of the interaction, providing crucial information for structure-activity relationship (SAR) studies.[19][20] This multi-faceted approach provides the rigorous, cross-validated data needed to confidently advance a compound through the drug development pipeline.[28][29]
References
-
Copeland, R. A. (2016). The importance of binding kinetics and drug–target residence time in pharmacology. British Journal of Pharmacology. [Link]
-
Lu, H., & Tonge, P. J. (2018). Drug-Target Residence Time: Critical Information for Lead Optimization. Current Opinion in Chemical Biology. [Link]
-
Harvard University. (n.d.). Biolayer Interferometry (BLI). Center for Macromolecular Interactions. [Link]
-
Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry in drug discovery. Nature Reviews Drug Discovery. [Link]
-
TA Instruments. (2024). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
-
Sultana, A., & Lee, J. E. (2015). Label-free kinetic analysis of an antibody-antigen interaction using biolayer interferometry. Methods in Molecular Biology. [Link]
-
Wählby, U., et al. (2002). Optimal experimental design for assessment of enzyme kinetics in a drug discovery screening environment. Journal of Pharmacological and Toxicological Methods. [Link]
-
Copeland, R. A. (2016). The importance of binding kinetics and drug–target residence time in pharmacology. Wiley Online Library. [Link]
-
Wikipedia. (n.d.). Bio-layer interferometry. [Link]
-
Fischer, G., & L-A. Carlson. (2014). Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. Journal of Visualized Experiments. [Link]
-
Zhang, R., & Monsma, F. (2009). The importance of drug-target residence time. Current Opinion in Drug Discovery & Development. [Link]
-
Du, X., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry. [Link]
-
Creative Biostructure. (n.d.). MagHelix™ Isothermal Titration Calorimetry (ITC). [Link]
-
Lu, H., & Tonge, P. J. (2014). Drug-Target Residence Time: Critical Information for Lead Optimization. NIH National Center for Biotechnology Information. [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]
-
Technology Networks. (2024). Understanding Binding Kinetics To Optimize Drug Discovery. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Biological Chemistry II Class Notes. [Link]
-
Applied Photophysics. (n.d.). Investigate enzymatic mechanisms using stopped-flow. [Link]
-
Wikipedia. (n.d.). Enzyme kinetics. [Link]
-
Heller, S., et al. (2020). Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics. Clinical and Translational Science. [Link]
-
TgK Scientific. (n.d.). Stopped-Flow Solutions. [Link]
-
Auld, D. S. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]
-
Johnson, K. A. (2008). A Stopped Flow Transient Kinetic Analysis of Substrate Binding and Catalysis in Escherichia coli d-3-Phosphoglycerate Dehydrogenase. Journal of Biological Chemistry. [Link]
-
Wikipedia. (n.d.). Stopped-flow. [Link]
-
ScienceDirect. (n.d.). Kinetic Studies. [Link]
-
Unacademy. (n.d.). Biochemistry Enzyme kinetics. [Link]
-
ResearchGate. (n.d.). Pre-steady-state kinetics analysis. [Link]
-
Breydo, L., & Uversky, V. N. (2011). Model Discrimination and Mechanistic Interpretation of Kinetic Data in Protein Aggregation Studies. Biophysical Journal. [Link]
-
Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. [Link]
-
Harvard University. (n.d.). Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions. [Link]
-
Shankaran, D. R., et al. (2007). Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications. Sensors and Actuators B: Chemical. [Link]
-
OECD. (n.d.). Integrating KMD/TK Data with MoA and Other Information in a Weight of Evidence Approach. [Link]
-
ResearchGate. (n.d.). Surface plasmon resonance (SPR) mechanism. [Link]
-
Zheng, X., et al. (2015). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Guo, Z., et al. (2021). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Cytiva. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. [Link]
- Swinney, D. C. (2015). Experimental Methods to Determine Binding Kinetics. Methods in Enzymology.
-
Bruce, N. J., & Ganotra, G. K. (2018). Computational Approaches for Studying Drug Binding Kinetics. Methods in Molecular Biology. [Link]
-
Swinney, D. C. (2015). Experimental Methods to Determine Binding Kinetics. ResearchGate. [Link]
-
SlideShare. (n.d.). Exploiting Kinetics & Thermodynamics in Drug Discovery. [Link]
-
Tonge, P. J. (2018). Drug–Target Kinetics in Drug Discovery. ACS Chemical Neuroscience. [Link]
-
Nanosyn. (n.d.). MoA/Kinetic Studies. [Link]
-
Allery Chemistry. (2016). KAC25.13 - Rates II: Use of Kinetic Data to Validate Reaction Mechanisms. YouTube. [Link]
-
Gogleva, A., et al. (2021). Computational analyses of mechanism of action (MoA): data, methods and integration. Briefings in Bioinformatics. [Link]
-
Gogleva, A., et al. (2021). Computational analyses of mechanism of action (MoA): data, methods and integration. Briefings in Bioinformatics. [Link]
-
Quora. (2021). How can we establish the mechanism of a chemical reaction from kinetic studies?[Link]
Sources
- 1. The importance of binding kinetics and drug-target residence time in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The importance of drug-target residence time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-Target Residence Time: Critical Information for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Binding Kinetics To Optimize Drug Discovery | Technology Networks [technologynetworks.com]
- 6. fiveable.me [fiveable.me]
- 7. portlandpress.com [portlandpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 12. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 14. Label-free kinetic analysis of an antibody-antigen interaction using biolayer interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Basics of Biolayer Interferometry (BLI) | AAT Bioquest [aatbio.com]
- 16. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]
- 17. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 20. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 21. MagHelix™ Isothermal Titration Calorimetry (ITC) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 22. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 23. Stopped-flow - Wikipedia [en.wikipedia.org]
- 24. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 25. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Experimental Methods to Determine Binding Kinetics | CoLab [colab.ws]
- 28. Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Statistical Analysis: From Experimental Design to Robust Conclusions
Chapter 1: The Foundation—Modern Experimental Design
Before a single data point is collected, the seeds of a successful analysis are sown in the experimental design. A well-designed experiment minimizes bias and variability, maximizing the chances of detecting a true effect.
The Pillars of Robust Design
-
Control Groups: An adequate control group is the bedrock of a valid experiment.[1] It provides a baseline against which the effects of an intervention can be measured, helping to distinguish between treatment effects and other sources of variation.[1]
-
Randomization: Randomly assigning subjects to different treatment groups helps to ensure that any systematic differences between the groups are due to the treatment and not some underlying, unmeasured variable.
-
Replication: Repeating an experiment or including multiple subjects within each group increases the reliability of the results and the statistical power to detect an effect.
Power Analysis and Sample Size
One of the most common statistical errors in the life sciences is the use of small sample sizes, which can lead to low statistical power and an inability to detect real effects.[1][2][3] A power analysis should be conducted before the experiment to determine the minimum sample size needed to detect a statistically significant effect of a certain magnitude. This calculation depends on several factors, including the desired level of statistical significance (alpha), the statistical power (1-beta), the expected effect size, and the variability of the data.
Chapter 2: Data Wrangling and Pre-processing
Raw experimental data is rarely ready for immediate analysis. This intermediate step is crucial for identifying and addressing potential issues that could otherwise skew your results.
Handling Missing Data
Incomplete data can introduce bias and compromise the validity of your analysis.[2] It's essential to have a strategy for dealing with missing values, whether it's through imputation methods or by choosing statistical tests that can accommodate missing data. The chosen approach should be clearly reported.[2]
Identifying and Managing Outliers
Outliers, or extreme values, can have a disproportionate impact on statistical analyses. While it can be tempting to remove them, it's crucial to investigate their cause. Was it a measurement error, a biological anomaly, or something else? The decision to remove an outlier should be justified and documented.
The Challenge of Batch Effects
In high-throughput experiments, non-biological factors can introduce systematic variation between different batches of samples.[4][5] These "batch effects" can confound the true biological signals, potentially leading to spurious findings.[6][7] It is crucial to be aware of potential batch effects during experimental design and to employ correction methods during data analysis.[4][5][6][7]
Chapter 3: Choosing the Right Statistical Test
A Decision-Making Framework
The following diagram illustrates a simplified decision-making process for choosing a common statistical test.
Caption: A flowchart to guide the selection of common statistical tests.
Comparing Means: t-test vs. ANOVA
A common task in biological research is comparing the mean of a continuous variable between different groups.
-
t-test: Used to determine if there is a statistically significant difference between the means of two groups.[8][9][10][11] There are different types of t-tests, including independent samples t-tests (for comparing two separate groups) and paired samples t-tests (for comparing the same group at two different time points).[10]
-
ANOVA (Analysis of Variance): Used when comparing the means of three or more groups.[8][9][11] A key advantage of ANOVA is that it analyzes the variance across all groups simultaneously, which helps to avoid the increased probability of a Type I error (false positive) that would occur if multiple t-tests were performed.[8]
| Test | Number of Groups | Key Assumption | When to Use |
| t-test | Two[8][9] | Data are normally distributed, and variances are equal (can be adjusted for).[9] | Comparing the means of a control group and a single treatment group. |
| ANOVA | Three or more[8][9] | Data are normally distributed, and variances are approximately equal across all groups.[9] | Comparing the means of a control group and multiple treatment groups. |
Examining Relationships: Correlation and Regression
When the goal is to understand the relationship between two or more variables, correlation and regression are powerful tools.[12]
-
Correlation: Measures the strength and direction of a linear relationship between two continuous variables.[12] The result is a correlation coefficient (r) that ranges from -1 (perfect negative correlation) to +1 (perfect positive correlation), with 0 indicating no linear correlation.[12]
-
Linear Regression: Models the relationship between a dependent variable and one or more independent variables.[12][13] It can be used to predict the value of the dependent variable based on the values of the independent variables.[12][13]
It is a common and critical mistake to assume that correlation implies causation.[1][3] Just because two variables are related does not mean that one causes the other; a third, unmeasured factor could be influencing both.[3]
Chapter 4: Interpreting and Reporting Results with Integrity
The final and most critical step is the accurate interpretation and transparent reporting of your statistical findings.
Beyond the p-value
The p-value is the probability of observing your data, or more extreme data, assuming the null hypothesis (the hypothesis of no effect) is true.[14] For decades, a p-value less than 0.05 has been a conventional threshold for "statistical significance."[15][16] However, an over-reliance on this single value can be misleading.[17]
Common Misinterpretations of the p-value: [3][18][19]
-
Myth: The p-value is the probability that the null hypothesis is true.[18][19]
-
Myth: A significant p-value means the effect is scientifically important.[18][19] A large sample size can lead to a statistically significant result for a very small and practically meaningless effect.[18][19]
-
Myth: A non-significant p-value means there is no effect.[14][18] It may simply mean the study lacked sufficient statistical power to detect a real effect.[14][18]
The Power of Confidence Intervals
A confidence interval provides a range of plausible values for the true population parameter.[15][20] For example, a 95% confidence interval for a mean difference suggests that if the experiment were repeated many times, 95% of the calculated confidence intervals would contain the true mean difference.[20]
Confidence intervals are often more informative than p-values because they provide information about the magnitude and precision of the estimated effect.[15][20][21] If a confidence interval for a difference between groups includes zero, the result is not statistically significant.[15]
The Importance of Effect Size
While a p-value can tell you whether an effect exists, the effect size tells you the magnitude of that effect.[22] Reporting effect sizes alongside p-values provides a more complete picture of the findings and helps to assess their practical or biological significance.[2][22]
Best Practices for Reporting
To ensure transparency and reproducibility, it is crucial to report statistical methods and results in sufficient detail.[2][17][23][24]
Checklist for Reporting Statistical Results:
-
Statistical Methods: Clearly describe the statistical tests used and the software package employed.[2][17]
-
Sample Sizes: Report the exact sample size (n) for each group.[23]
-
Precise p-values: Report the exact p-value rather than simply stating p < 0.05.[17][23][25]
-
Confidence Intervals: Whenever possible, report confidence intervals for your main findings.[15][17][20]
-
Data Visualization: Use clear and informative graphs to present your data.[26][27][28][29] Avoid distorting quantities and ensure that your visualizations are easy to interpret.[27]
Chapter 5: Advanced Topics and Tools
For more complex datasets and analyses, a variety of advanced techniques and software tools are available.
Non-parametric Tests
When the assumptions of parametric tests (like the t-test and ANOVA) are not met, non-parametric tests provide a robust alternative. These tests do not assume a specific distribution for the data.
Statistical Software
Several software packages are available to facilitate statistical analysis.
-
GraphPad Prism: A user-friendly program with a focus on statistical analysis and data visualization for the life sciences.[30][31][32][33]
-
R: A powerful, open-source programming language and environment for statistical computing and graphics.[34][35][36][37][38] It offers a vast collection of packages for a wide range of statistical analyses.[34][35][36][37][38]
Conclusion: A Commitment to Rigor
Statistical analysis is not merely a final step in the research process; it is an integral part of the scientific method that begins with the design of the experiment and culminates in the interpretation of the results. By embracing the principles of robust experimental design, thoughtful data pre-processing, appropriate test selection, and transparent reporting, researchers can enhance the quality, reliability, and impact of their work. This commitment to statistical rigor is essential for building a trustworthy and progressive body of scientific knowledge.
References
-
Ten common statistical errors from all phases of research, and their fixes. eLife. [Link]
-
Understanding common misconceptions about p-values - The 20% Statistician. The 20% Statistician. [Link]
-
When to use t-test vs ANOVA: Choosing the Right Statistical Test - CLYTE Technologies. CLYTE Technologies. [Link]
-
What are confidence intervals and p-values?. Grunigen Medical Library. [Link]
-
Correlation and Linear Regression in Biology | Biostatistics Class Notes - Fiveable. Fiveable. [Link]
-
What are Batch Effects in Omics Data and How to Correct Them - BigOmics Analytics. BigOmics Analytics. [Link]
-
5 Common Misinterpretations of the P-value - Towards Data Science. Towards Data Science. [Link]
-
Understanding Common Statistical Pitfalls | CITI Program. CITI Program. [Link]
-
Guidelines for reporting statistics in journals published by the American Physiological Society. American Journal of Physiology-Cell Physiology. [Link]
-
ANOVA Vs T-Test: Understanding the Differences & Similarities - SPSS Tutor. SPSS Tutor. [Link]
-
P-Value and Confidence Interval: Differences & Examples - Biostat Prime. Biostat Prime. [Link]
-
Batch effect detection and correction in RNA-seq data using machine-learning-based automated assessment of quality. BMC Bioinformatics. [Link]
-
Common Statistical Mistakes in Life Sciences and How to Avoid Them - SciTechEdit. SciTechEdit. [Link]
-
5 common statistical mistakes and how to avoid them | by Angela Giraldi - Medium. Medium. [Link]
-
Misconceptions, Misuses, and Misinterpretations of P Values and Significance Testing. The Journal of Bone and Joint Surgery. [Link]
-
What is the Difference Between a T-test and an ANOVA? - Statology. Statology. [Link]
-
Understanding the Misinterpretation of P-Values in Statistical Analysis | Amarex. Amarex. [Link]
-
8 key principles to scientific data visualization - Inmywork Studio. Inmywork Studio. [Link]
-
t-test & ANOVA (Analysis of Variance) - RayBiotech. RayBiotech. [Link]
-
Ten Common Statistical Mistakes | Dr Stuart McErlain-Naylor. Dr Stuart McErlain-Naylor. [Link]
-
How-to: The Basics of R - Front Line Genomics. Front Line Genomics. [Link]
-
Difference Between T Test and Anova: Know the Key Differences - Testbook. Testbook. [Link]
-
Why is the R programming language important for life sciences?. Bioinformy. [Link]
-
Batch effect - Wikipedia. Wikipedia. [Link]
-
Welcome to Prism 10 Statistics Guide - GraphPad. GraphPad. [Link]
-
Confidence Intervals vs. P-Values: Why Both Matter in Regression | MetricGate. MetricGate. [Link]
-
Regression analysis in biological research: sample size and statistical power - PubMed. PubMed. [Link]
-
3 Common Myths About p Value: Alternatively Never, Ever Rely on it for Data Interpretation. Statisticians for hire. [Link]
-
Thinking points for effective batch correction on biomedical data - PMC - NIH. National Institutes of Health. [Link]
-
PRINCIPLES OF STATISTICS - GraphPad Prism 10 Statistics Guide. GraphPad. [Link]
-
Guidelines for Reporting Statistics - JMIR Publications. JMIR Publications. [Link]
-
Linear regression - Wikipedia. Wikipedia. [Link]
-
Statistical Reporting Guidelines for Academic Research - Phdassistance. Phdassistance. [Link]
-
What Is Regression Analysis in Biostatistics? - Biostat Prime. Biostat Prime. [Link]
-
Best Practices for Presenting Statistical Information in a Research Article in - ASHS Journals. American Society for Horticultural Science. [Link]
-
Choice between p-values and confidence intervals. Umeå University. [Link]
-
Introduction to the Use of Linear and Nonlinear Regression Analysis in Quantitative Biological Assays | Request PDF - ResearchGate. ResearchGate. [Link]
-
What is the significance of p-values and confidence intervals in clinical trials?. ResearchGate. [Link]
-
R code | The Analysis of Biological Data (2nd ed.). The Analysis of Biological Data. [Link]
-
How to Report Statistics - PLOS. Public Library of Science. [Link]
-
9 Data visualization principles – Introduction to Data Science - rafalab. rafalab. [Link]
-
Statistical analyses with Prism - GraphPad Prism 10 Statistics Guide. GraphPad. [Link]
-
Statistics Using R with Biological Examples - CRAN. Comprehensive R Archive Network. [Link]
-
Data visualisation principles for enhancing effective scientific communication - YouTube. YouTube. [Link]
-
Essential Principles for Effective Data Visualization | by Sahin Ahmed, Data Scientist | The Deep Hub | Medium. Medium. [Link]
-
Overview of Data Visualization - PMC - PubMed Central - NIH. National Institutes of Health. [Link]
-
How To Analyze and Graph Your Data in Prism - YouTube. YouTube. [Link]
-
The Steps to Perform an analysis in Prism - YouTube. YouTube. [Link]
Sources
- 1. stuartmcnaylor.com [stuartmcnaylor.com]
- 2. scitechedit.com [scitechedit.com]
- 3. medium.com [medium.com]
- 4. Batch effect - Wikipedia [en.wikipedia.org]
- 5. 10xgenomics.com [10xgenomics.com]
- 6. bigomics.ch [bigomics.ch]
- 7. d-nb.info [d-nb.info]
- 8. clyte.tech [clyte.tech]
- 9. spss-tutor.com [spss-tutor.com]
- 10. What is the Difference Between a T-test and an ANOVA? [statology.org]
- 11. raybiotech.com [raybiotech.com]
- 12. fiveable.me [fiveable.me]
- 13. Linear regression - Wikipedia [en.wikipedia.org]
- 14. The 20% Statistician: Understanding common misconceptions about p-values [daniellakens.blogspot.com]
- 15. grunigen.lib.uci.edu [grunigen.lib.uci.edu]
- 16. Understanding the Misinterpretation of P-Values in Statistical Analysis | Amarex [amarexcro.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. towardsdatascience.com [towardsdatascience.com]
- 19. researchgate.net [researchgate.net]
- 20. P-Value and Confidence Interval: Differences & Examples [biostatprime.com]
- 21. Confidence Intervals vs. P-Values: Why Both Matter in Regression | MetricGate [metricgate.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. phdassistance.com [phdassistance.com]
- 24. plos.org [plos.org]
- 25. support.jmir.org [support.jmir.org]
- 26. inmywork.com [inmywork.com]
- 27. 9 Data visualization principles – Introduction to Data Science [rafalab.dfci.harvard.edu]
- 28. medium.com [medium.com]
- 29. Overview of Data Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 30. GraphPad Prism 10 Statistics Guide - Welcome to Prism 10 Statistics Guide [graphpad.com]
- 31. graphpad.com [graphpad.com]
- 32. youtube.com [youtube.com]
- 33. m.youtube.com [m.youtube.com]
- 34. frontlinegenomics.com [frontlinegenomics.com]
- 35. bioinformy.com [bioinformy.com]
- 36. R code | The Analysis of Biological Data (2nd ed.) [whitlockschluter.zoology.ubc.ca]
- 37. cran.r-project.org [cran.r-project.org]
- 38. Introduction to R for Life Scientists [learn.ptglab.com]
Comparative Analysis of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine Derivatives as Probes for Neurological Targets
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine derivatives, with a particular focus on their application as imaging agents for neurological targets. We will delve into the synthesis, pharmacological profiling, and in-vivo performance of a key derivative, 1-(4-[¹⁸F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, and place its performance in the broader context of furan and tetrahydrofuran-containing compounds in drug discovery. The objective is to provide researchers with a comprehensive understanding of the experimental data and the rationale behind the molecular design and evaluation process.
The furan and tetrahydrofuran rings are prevalent scaffolds in medicinal chemistry, contributing to a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1] The tetrahydrofuran moiety, in particular, is found in several FDA-approved drugs, highlighting its importance in drug design.[2][3] This guide will focus on a specific application: the development of positron emission tomography (PET) radioligands for imaging sigma-1 (σ₁) receptors in the brain, a key target in neurodegenerative diseases like Alzheimer's.
Pivoting to a High-Affinity Derivative: 1-(4-[¹⁸F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine
While direct peer-reviewed studies on the biological activity of this compound are not extensively available in the public domain, a closely related derivative, 1-(4-[¹⁸F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine (hereafter referred to as [¹⁸F]10 ), has been synthesized and characterized as a potent and selective σ₁ receptor radioligand.[4] This compound serves as an excellent case study for understanding the potential of the this compound scaffold.
The rationale for developing this derivative was to create a PET tracer with low lipophilicity, which is crucial for minimizing non-specific binding in the brain and improving the signal-to-noise ratio for imaging. The introduction of the piperazine moiety was a key modification to achieve this goal.[4]
Comparative Pharmacological Profile
The following table summarizes the in-vitro binding affinity and selectivity of compound 10 (the non-radiolabeled version of [¹⁸F]10) for the σ₁ receptor compared to other relevant receptors.
| Target | Binding Affinity (Ki, nM) | Selectivity (fold) | Reference |
| σ₁ Receptor | Low nanomolar | - | [4] |
| σ₂ Receptor | - | 52-fold vs σ₁ | [4] |
| Vesicular Acetylcholine Transporter | - | >2000-fold vs σ₁ | [4] |
| Adenosine A₂A Receptor | - | High | [4] |
| Adrenergic α₂ Receptor | - | High | [4] |
| Cannabinoid CB₁ Receptor | - | High | [4] |
| Dopamine D₁ Receptor | - | High | [4] |
| Dopamine D₂L Receptor | - | High | [4] |
| GABAₐ Receptor | - | High | [4] |
| NMDA Receptor | - | High | [4] |
| Melatonin MT₁ Receptor | - | High | [4] |
| Melatonin MT₂ Receptor | - | High | [4] |
| Serotonin 5-HT₁ Receptor | - | High | [4] |
Expert Interpretation: The low nanomolar affinity for the σ₁ receptor, combined with high selectivity against a wide range of other central nervous system targets, is a critical attribute for a successful PET radioligand. This high selectivity minimizes the risk of off-target binding that could confound the interpretation of PET imaging data.
Experimental Protocols: A Step-by-Step Guide
To ensure scientific rigor and reproducibility, we provide a detailed overview of the key experimental procedures used in the evaluation of [¹⁸F]10.
Synthesis of the Precursor and Reference Standard
The synthesis of the non-radioactive standard and the precursor for radiolabeling is a multi-step process. A representative synthetic scheme is outlined below.
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
This document provides essential procedural guidance for the safe and compliant disposal of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. As a research chemical, specific safety and disposal data may not be extensively documented. Therefore, this guide is synthesized from the chemical's structural components, general principles of amine and hazardous waste management, and regulatory standards. The procedures outlined are designed to ensure the safety of laboratory personnel and minimize environmental impact, reflecting a commitment to best practices in laboratory safety and chemical handling.
Hazard Identification and Risk Assessment
-
Amine Group: Amines can be corrosive, flammable, and toxic.[1][2] They can cause severe skin burns and eye damage.[3]
-
Fluorinated Aromatic Compound: Fluorinated organic compounds can be hazardous and may release toxic fumes, such as hydrogen fluoride, upon thermal decomposition.[4][5]
-
Tetrahydrofuran (THF) Moiety: THF is a flammable liquid and may form explosive peroxides upon storage.[6][7]
Given these components, it is prudent to treat this compound as a hazardous substance with corrosive, toxic, and potentially flammable properties. A thorough risk assessment should be conducted before handling or disposal.
Personal Protective Equipment (PPE) and Safety Measures
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate PPE to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes of the chemical, which may be corrosive and cause severe eye damage.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Always check glove compatibility charts. | Prevents skin contact, as amines can be corrosive and cause skin burns.[3] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects against accidental spills and potential flammability. |
| Respiratory | Work in a well-ventilated area, preferably a chemical fume hood.[8] Use a respirator if ventilation is inadequate or if aerosols are generated. | Minimizes inhalation of potentially harmful vapors.[6][8] |
Segregation and Storage of Waste
Proper segregation and storage of chemical waste are critical to prevent hazardous reactions and ensure compliant disposal.[1][9]
-
Waste Container: Use a dedicated, clearly labeled, and compatible waste container. The container should be in good condition and have a secure, tight-fitting lid.[1][9][10]
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE," the full chemical name: "this compound," and the approximate concentration and quantity.[9][10]
-
Segregation: Store the waste container separately from incompatible materials, such as acids and oxidizing agents, to prevent violent reactions.[1]
-
Storage Location: Keep the waste container in a designated, cool, dry, and well-ventilated satellite accumulation area (SAA) away from heat sources and direct sunlight.[1][10]
Caption: Workflow for proper segregation and storage of the amine waste.
Disposal Procedures
Disposal of this compound must comply with federal, state, and local regulations.[2] The primary route of disposal for this type of chemical is through a licensed hazardous waste management company.
Step-by-Step Disposal Protocol:
-
Waste Characterization: Based on its chemical structure, this compound should be classified as hazardous waste. Do not attempt to neutralize or dispose of it down the drain.[1] Amines can be harmful to aquatic life.[1]
-
Container Management: Ensure the hazardous waste container is securely sealed and stored in the designated satellite accumulation area.[10] Do not overfill the container; leave at least 10% headspace for vapor expansion.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[1][11]
-
Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution and regulatory agencies like the EPA.[12][13] This creates a "cradle-to-grave" record of the waste.[14]
-
Spill Management: In case of a spill, evacuate the area and prevent others from entering. If the spill is small, and you are trained to do so, contain it with an inert absorbent material (e.g., vermiculite, sand). For large spills, or if you are not equipped to handle them, contact your EHS office or emergency response team immediately.
Caption: Decision tree for the disposal of this compound.
Regulatory Compliance
The disposal of hazardous waste is regulated by several federal and state agencies. Key regulations include:
-
Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. Environmental Protection Agency (EPA), RCRA governs the management of hazardous waste from generation to disposal.[11][14]
-
Occupational Safety and Health Administration (OSHA): OSHA sets standards for worker safety, including the handling of hazardous chemicals and required PPE.[15][16]
Compliance with these regulations is mandatory.[8] Maintain accurate records of all hazardous waste generated and disposed of.[12]
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
For any significant exposure or spill, contact your institution's emergency response team immediately.
References
-
Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]
-
Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]
-
Handling of Amine-Based Wastewater Produced During Carbon Capture. (2019, December 31). JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. Retrieved from [Link]
-
Handling of Amine-based Wastewater Produced During Carbon Capture. (2019, December 31). ResearchGate. Retrieved from [Link]
-
Part 6: Solvent recycling and reclaiming issues. (n.d.). Retrieved from [Link]
-
Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Amine Usage Guidelines for High-Purity Amines in Industry. (2025, April 10). Diplomata Comercial. Retrieved from [Link]
-
EVALUATION OF AMINE RECLAIMER OPERATION AND WASTE DISPOSAL FROM POST-COMBUSTION CO2 CAPTURE. (2016). Trimeric Corporation. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D. (n.d.). Tri-iso. Retrieved from [Link]
-
SAFETY DATA SHEET - Tetrahydrofuran. (2023, January 27). Millipore. Retrieved from [Link]
-
Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]
-
SAFETY DATA SHEET - Tetrahydrofuran. (2024, May 22). Actylis Lab Solutions. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
FLUORINE. (2024, January 22). Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA Technical Manual (OTM) - Section II: Chapter 2. (2014, February 11). Occupational Safety and Health Administration. Retrieved from [Link]
-
1926.55 - Gases, vapors, fumes, dusts, and mists. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Process Safety Management of Highly Hazardous Chemicals and Covered Concentrations of Listed Appendix A Chemicals. (2016, July 18). Occupational Safety and Health Administration. Retrieved from [Link]
-
Fluorine. (n.d.). Retrieved from [Link]
-
(3-Fluoro-benzyl)-furan-2-ylmethyl-amine. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. tri-iso.com [tri-iso.com]
- 3. fishersci.fr [fishersci.fr]
- 4. FLUORINE | Occupational Safety and Health Administration [osha.gov]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. actylislab.com [actylislab.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. youtube.com [youtube.com]
- 15. OSHA Technical Manual (OTM) - Section II: Chapter 2 | Occupational Safety and Health Administration [osha.gov]
- 16. osha.gov [osha.gov]
Personal protective equipment for handling (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Operational and Safety Guide for Handling (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
This document provides essential safety and logistical information for the handling, use, and disposal of this compound. As no specific comprehensive safety data sheet is available for this compound, this guide is synthesized from the known hazards of its structural analogues: 4-Fluorobenzylamine and Tetrahydrofurfurylamine. A conservative approach assuming the compound exhibits the hazards of both parent structures is employed to ensure maximum safety.
Hazard Assessment & Chemical Profile
This compound is a substituted amine combining a fluorinated benzyl group with a tetrahydrofurfuryl moiety. Its reactivity and hazards should be considered a composite of these two key structural components.
-
4-Fluorobenzylamine Moiety : This part of the molecule suggests a high likelihood of corrosive properties. Safety data for 4-Fluorobenzylamine indicates it "causes severe skin burns and eye damage". Amines, in general, are basic and can cause chemical burns upon contact with skin and eyes[1].
-
Tetrahydrofurfurylamine Moiety : This component introduces concerns of flammability and irritation. Tetrahydrofurfurylamine is classified as a flammable liquid that causes skin and eye irritation and may cause respiratory irritation[2][3]. The parent heterocycle, tetrahydrofuran, is known to form explosive peroxides upon exposure to air, especially after prolonged storage[4][5]. While the risk is lower in the substituted amine, it should not be entirely discounted.
Anticipated Hazards:
-
Corrosive : Likely to cause severe skin burns and serious eye damage.
-
Harmful : May be harmful if swallowed or absorbed through the skin[1].
-
Irritant : May cause respiratory tract irritation[2].
-
Flammable : The compound may be a flammable liquid and its vapor could form explosive mixtures with air[2][3].
-
Incompatibilities : Reacts exothermically with acids. Incompatible with strong oxidizing agents, acid chlorides, and carbon dioxide[6][7].
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Chemical safety goggles with a face shield[3][6]. | Nitrile or neoprene gloves (double-gloving recommended). Check manufacturer's breakthrough times. | Flame-retardant lab coat. | Required if not performed in a certified chemical fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge. |
| Reaction Setup | Chemical safety goggles with a face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant apron over a flame-retardant lab coat. | Work must be conducted in a certified chemical fume hood. |
| Work-up/Purification | Chemical safety goggles with a face shield. | Chemical-resistant gloves. | Chemical-resistant apron over a flame-retardant lab coat. | Work must be conducted in a certified chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and face shield. | Heavy-duty chemical-resistant gloves. | Full chemical-resistant suit or coveralls. | A self-contained breathing apparatus (SCBA) may be required for large spills. |
Causality Behind PPE Choices:
-
Face Shield over Goggles : Provides full-face protection from splashes of corrosive material, which is a primary hazard[8][6].
-
Chemical-Resistant Gloves : Amines can be readily absorbed through the skin. Protective gloves are essential to prevent systemic toxicity and chemical burns[1][3].
-
Flame-Retardant Lab Coat : Addresses the flammability hazard presented by the tetrahydrofurfurylamine portion of the molecule[2].
-
Fume Hood Use : Essential for preventing inhalation of potentially irritating or toxic vapors and for containing any potential fires[9][10].
Operational Plan: Safe Handling & Storage
Handling Protocol
-
Preparation : Before handling, ensure an eyewash station and safety shower are immediately accessible and functional[10][11]. Designate a specific area within a certified chemical fume hood for all manipulations.
-
Grounding : All equipment used for transferring the liquid must be grounded to prevent static discharge, which could serve as an ignition source[3][7]. Use only non-sparking tools[10].
-
Inert Atmosphere : For transfers and reactions, consider using an inert atmosphere (e.g., nitrogen or argon) to mitigate fire risk and prevent potential degradation or peroxide formation[10].
-
Addition to Other Reagents : When mixing with other substances, especially acids, always add the amine to the other reagent slowly and with cooling. Never add reagents to the amine, as this can cause a localized, violent exothermic reaction.
-
Hygiene : Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory[1][9].
Storage Protocol
-
Container : Store in a tightly closed, properly labeled container[6][9].
-
Location : Keep in a cool, dry, and well-ventilated area designated for corrosive and flammable liquids[10][11].
-
Ignition Sources : Store away from all sources of ignition, including heat, sparks, and open flames[6].
-
Segregation : Store separately from incompatible materials such as strong acids, oxidizing agents, and acid halides[6].
Emergency & Disposal Plan
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention[8][11].
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[8][1].
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[11].
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8].
-
Spill Response :
-
Evacuate all non-essential personnel from the area and eliminate all ignition sources[7].
-
Wearing the appropriate PPE (see table above), contain the spill.
-
For small spills, absorb the liquid with a non-combustible, inert material such as dry sand, earth, or vermiculite. Do not use combustible materials like sawdust[6][11].
-
Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for hazardous waste disposal[7][10].
-
Ventilate the area and wash the spill site after the material has been removed[6].
-
Disposal Plan
-
Waste Chemical : Dispose of the chemical as hazardous waste. Do not dispose of it down the drain[3]. All disposals must be in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance[6].
-
Empty Containers : Containers must be thoroughly emptied. The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste. For highly toxic or corrosive materials, it is best practice to collect the first three rinses[12]. After triple-rinsing and air-drying, the container may be disposed of according to institutional policy.
Workflow Visualization
The following diagram outlines the standard operational workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: Safe handling workflow from preparation to disposal.
References
-
New Jersey Department of Health. (2002, January). Right to Know Hazardous Substance Fact Sheet: Tetrahydrofurfurylamine. NJ.gov. [Link]
-
Loba Chemie. (2016, April 29). BENZYLAMINE FOR SYNTHESIS MSDS. [Link]
-
Alpha Chemika. BENZYLAMINE For Synthesis. [Link]
-
LookChem. (n.d.). 2-Tetrahydrofurfurylamine Safety Data Sheets(SDS). [Link]
-
Oxford Lab Fine Chem LLP. BENZYLAMINE - (For Synthesis) MSDS. [Link]
-
Sdfine. (n.d.). BENZYLAMINE GHS Safety Data Sheet. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. [Link]
-
PubChem. (4-Fluoro-benzyl)-methylamine HCl. National Center for Biotechnology Information. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. 2-Tetrahydrofurfurylamine Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. actylislab.com [actylislab.com]
- 6. nj.gov [nj.gov]
- 7. TETRAHYDROFURFURYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.fr [fishersci.fr]
- 9. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
